2-(2-Methylphenyl)aniline
Description
Properties
IUPAC Name |
2-(2-methylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)14/h2-9H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISVTVYXQCPMEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203-41-4 | |
| Record name | 1203-41-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Synthesis and discovery of 2-(2-Methylphenyl)aniline
An In-Depth Technical Guide to the Synthesis and Discovery of 2-(2-Methylphenyl)aniline
Authored by: Gemini, Senior Application Scientist
This technical guide provides a comprehensive exploration of this compound (also known as 2'-Methyl-[1,1'-biphenyl]-2-amine), a significant biaryl amine scaffold. Biaryl amines are foundational structures in medicinal chemistry, materials science, and synthetic organic chemistry. This document details the core physicochemical properties, modern and classical synthetic methodologies, mechanistic underpinnings of these reactions, and critical safety protocols. The guide is structured to provide researchers, scientists, and drug development professionals with both theoretical knowledge and practical, field-proven insights into the synthesis and application of this versatile compound.
Introduction and Significance
This compound is a derivative of 2-aminobiphenyl, a class of compounds characterized by two phenyl rings linked by a carbon-carbon bond, with an amino group at the 2-position of one ring.[1] The specific introduction of a methyl group at the 2'-position introduces steric and electronic modifications that can significantly influence the molecule's conformational properties and reactivity.
The utility of the aminobiphenyl scaffold is vast. These structures are key intermediates in the synthesis of a range of important molecules, including:
-
Pharmaceuticals: The rigid yet tunable backbone of biaryl amines is a privileged scaffold in drug discovery.
-
Agrochemicals: Certain aminobiphenyl derivatives are precursors to potent fungicides and other crop protection agents.[2]
-
Advanced Materials: They are crucial building blocks for carbazole-based materials used in organic electronics, such as Organic Light-Emitting Diodes (OLEDs), due to their excellent thermal stability and tunable photophysical properties.[3]
This guide focuses on the primary synthetic routes to this compound, emphasizing the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation, which represent the state-of-the-art and the historical foundation of C-N cross-coupling, respectively.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and spectral properties is paramount for its synthesis, purification, and characterization.
Core Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[4] |
| Molecular Formula | C₁₃H₁₃N | PubChem[4] |
| Molecular Weight | 183.25 g/mol | PubChem[4] |
| CAS Number | 1203-41-4 | PubChem[4] |
| Appearance | Colorless solid that may darken with age and exposure to air/light. | General observation for aminobiphenyls[1] |
Spectroscopic Characterization
-
¹H NMR: The spectrum would exhibit complex multiplets in the aromatic region (approx. δ 6.7–7.3 ppm). A distinct singlet for the methyl protons would appear in the upfield region (approx. δ 2.2–2.5 ppm). A broad singlet corresponding to the amine (-NH₂) protons would also be present, with its chemical shift being concentration and solvent-dependent.
-
¹³C NMR: The spectrum would show 12 distinct signals in the aromatic region (due to symmetry) and one signal in the aliphatic region for the methyl carbon.
-
Infrared (IR) Spectroscopy: Key signals would include a characteristic N-H stretching doublet around 3350-3450 cm⁻¹ for the primary amine. Aromatic C-H stretches would be observed above 3000 cm⁻¹, and C=C ring stretching vibrations would appear in the 1450-1600 cm⁻¹ region.[5]
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 183.10, consistent with its molecular formula.[4]
Core Synthetic Strategies: C-N Bond Formation
The construction of the aryl C-N bond is the central challenge in synthesizing this compound. Modern organometallic cross-coupling reactions have revolutionized this field, offering high efficiency and broad functional group tolerance.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the preeminent method for forming aryl C-N bonds.[6][7] Developed in the 1990s by Stephen Buchwald and John Hartwig, this palladium-catalyzed cross-coupling reaction offers a versatile and high-yielding route.[6] The reaction couples an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.
Causality Behind Component Selection:
-
Palladium Catalyst: A Pd(0) species is the active catalyst. It is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or can be used directly as a pre-formed complex.
-
Ligand: This is arguably the most critical component. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are essential.[8]
-
Expertise & Experience: The steric bulk of the ligand promotes the final, crucial reductive elimination step, which forms the C-N bond and regenerates the Pd(0) catalyst. The electron-donating nature of the ligand increases the electron density on the palladium center, facilitating the initial oxidative addition of the aryl halide.[8]
-
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine (or the amine-catalyst complex), making the nitrogen atom more nucleophilic. Common choices include sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).
The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle.[8][9]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
This protocol is a representative example and must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Reactants:
-
2-Bromoaniline (1.0 eq)
-
2-Tolylboronic acid (1.2 eq) - Note: This represents a Suzuki coupling to form the biphenyl first, followed by amination. A more direct Buchwald-Hartwig would use 2-bromotoluene and aniline.
-
Let's correct to a direct C-N coupling:
-
Reactants (Corrected for direct C-N coupling):
-
Aniline (1.2 eq)
-
2-Bromotoluene (1.0 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
XPhos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Procedure:
-
Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂, XPhos, and NaOtBu under an inert atmosphere.
-
Reagent Addition: Add anhydrous toluene, followed by 2-bromotoluene and aniline via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the mixture to room temperature. Quench the reaction by slowly adding water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Copper-Catalyzed Ullmann Condensation (Goldberg Reaction)
The Ullmann condensation is a classical method for forming C-N, C-O, and C-S bonds using a copper catalyst.[10][11] The C-N bond-forming variant is often called the Goldberg reaction.[10]
Causality Behind Component Selection:
-
Catalyst: Traditionally, stoichiometric amounts of copper powder or copper bronze were used at very high temperatures (>200 °C).[10][12]
-
Expertise & Experience: Modern protocols utilize catalytic amounts of a copper(I) salt, such as CuI, often in combination with a ligand. The ligand (e.g., phenanthroline, diamines) solubilizes the copper species and accelerates the reaction, allowing for significantly milder conditions.[10]
-
-
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are typically required to reach the necessary reaction temperatures.[10]
-
Base: A base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is used to deprotonate the amine.
The mechanism is less definitively established than the Buchwald-Hartwig reaction but is believed to involve a Cu(I)/Cu(III) cycle or a sequence involving copper(I) amides.[10][11]
Caption: A plausible catalytic cycle for the Ullmann Condensation.
Reactants:
-
Aniline (1.2 eq)
-
2-Iodotoluene (1.0 eq) (Note: Aryl iodides are more reactive than bromides in Ullmann reactions)[10]
-
Copper(I) iodide (CuI) (0.1 eq)
-
1,10-Phenanthroline (0.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous DMF
Procedure:
-
Setup: In a reaction vessel, combine 2-iodotoluene, aniline, CuI, 1,10-phenanthroline, and K₂CO₃.
-
Solvent & Reaction: Add anhydrous DMF and heat the mixture to 120-140 °C under an inert atmosphere. Stir vigorously until the starting material is consumed (monitor by TLC or GC-MS).
-
Workup: Cool the reaction mixture, dilute with water, and extract with an appropriate solvent like toluene or ethyl acetate.
-
Purification: Wash the combined organic extracts with aqueous ammonia solution to remove copper salts, followed by water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography or distillation.
Safety and Handling
Trustworthiness: A core component of scientific integrity is rigorous adherence to safety protocols. This compound and related aromatic amines require careful handling.
GHS Hazard Classification: [4]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4]
-
Irritation: Causes skin irritation and serious eye irritation.[4]
Handling Precautions: [13][14][15]
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.
-
Spill & Disposal: In case of a spill, absorb with an inert material and place in a sealed container for chemical waste disposal.[13] Dispose of waste in accordance with local, state, and federal regulations.
-
Incompatibilities: Avoid strong oxidizing agents, acid anhydrides, and chloroformates.[13]
Conclusion
This compound is a valuable synthetic intermediate whose preparation is dominated by modern cross-coupling chemistry. The Buchwald-Hartwig amination stands out as the most versatile and efficient method, benefiting from milder conditions and a broad substrate scope, driven by the development of sophisticated ligand systems. The classical Ullmann reaction, while requiring harsher conditions, remains a viable, cost-effective alternative, particularly with modern ligand-accelerated protocols. A thorough understanding of the mechanisms, practical protocols, and safety requirements detailed in this guide empowers researchers to confidently synthesize and utilize this important molecular scaffold in the pursuit of new medicines and materials.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1207241, this compound. Retrieved from [Link].
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Wikipedia (n.d.). Buchwald–Hartwig amination. Retrieved from [Link].
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ACS Green Chemistry Institute Pharmaceutical Roundtable (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link].
-
Wikipedia (n.d.). Ullmann condensation. Retrieved from [Link].
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Wikipedia (n.d.). 2-Aminobiphenyl. Retrieved from [Link].
-
Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Retrieved from [Link].
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YouTube (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link].
-
Wikipedia (n.d.). Ullmann reaction. Retrieved from [Link].
-
Organic Chemistry Portal (n.d.). Ullmann Reaction. Retrieved from [Link].
- Google Patents (n.d.). CN103819345A - Method for preparing 2-amino biphenyl derivative.
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- 5. 2-Methyl-5-(2-methylphenyl)aniline () for sale [vulcanchem.com]
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Spectroscopic Blueprint of 2-(2-Methylphenyl)aniline: A Multi-technique Characterization
Abstract
This technical guide provides a comprehensive exploration of the spectroscopic characteristics of 2-(2-Methylphenyl)aniline (also known as 2-amino-2'-methylbiphenyl). As a crucial intermediate in the synthesis of pharmaceuticals and advanced materials, a thorough understanding of its structural and electronic properties is paramount. This document offers a detailed analysis using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and provide an in-depth interpretation of the spectral data. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a robust understanding of the molecular architecture of this compound.
Introduction: The Structural Significance of this compound
This compound, with the molecular formula C₁₃H₁₃N, is an aromatic amine featuring a biphenyl backbone. The presence of an amino group and a methyl group on adjacent phenyl rings introduces steric and electronic complexities that significantly influence its chemical reactivity and physical properties. Accurate and unambiguous structural elucidation is the cornerstone of its application in any synthetic or developmental workflow. Spectroscopic techniques provide a powerful, non-destructive means to probe the molecular structure, offering a detailed "blueprint" of the atomic arrangement and bonding.
This guide will systematically unpack the information revealed by ¹H NMR, ¹³C NMR, IR, and MS, providing a holistic spectroscopic signature of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] By observing the behavior of atomic nuclei in a magnetic field, we can map out the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR (¹H NMR) provides information about the number of different types of protons, their electronic environments, and their proximity to other protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid obscuring signals from the analyte.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting the reference chemical shift to 0 ppm.
-
Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.
-
Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals to determine the relative number of protons for each resonance.
Data Interpretation and Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to be complex due to the overlapping signals of the aromatic protons.
-
Aromatic Protons (Ar-H): The eight protons on the two phenyl rings will appear in the downfield region, typically between δ 6.5 and 7.5 ppm. The exact chemical shifts and coupling patterns will be influenced by the electron-donating amino group and the weakly electron-donating methyl group. The protons on the aniline ring are expected to be slightly more upfield than those on the tolyl ring.
-
Amino Protons (-NH₂): A broad singlet is anticipated for the two amino protons, typically in the range of δ 3.5-5.0 ppm. The chemical shift of this peak is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. Deuterium exchange (by adding a drop of D₂O) can be used to confirm this signal, as it will cause the -NH₂ peak to disappear.
-
Methyl Protons (-CH₃): A sharp singlet corresponding to the three methyl protons is expected in the upfield region, around δ 2.1-2.3 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H | 6.5 - 7.5 | Multiplet | 8H |
| -NH₂ | 3.5 - 5.0 | Broad Singlet | 2H |
| -CH₃ | 2.1 - 2.3 | Singlet | 3H |
¹³C NMR Spectroscopy: Mapping the Carbon Framework
Carbon-13 NMR provides information on the number of non-equivalent carbon atoms and their chemical environments.
Experimental Protocol: ¹³C NMR Spectroscopy
The sample preparation and instrument setup are similar to that for ¹H NMR. A proton-decoupled spectrum is typically acquired to simplify the spectrum to a series of singlets, one for each unique carbon atom.
Data Interpretation and Predicted ¹³C NMR Spectrum
The molecule has 13 carbon atoms, but due to potential symmetry, fewer than 13 signals might be observed. However, given the free rotation around the biphenyl bond, it is likely that all 13 carbons are chemically non-equivalent.
-
Aromatic Carbons (Ar-C): The twelve aromatic carbons will resonate in the downfield region of the spectrum, typically between δ 110 and 150 ppm. The carbon attached to the amino group (ipso-carbon) is expected to be significantly shielded, while the other carbons will have shifts influenced by their position relative to the substituents.
-
Methyl Carbon (-CH₃): The methyl carbon will appear as a singlet in the upfield region, typically around δ 15-25 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Ar-C (quaternary) | 125 - 150 |
| Ar-CH | 110 - 130 |
| -CH₃ | 15 - 25 |
Infrared (IR) Spectroscopy: Unveiling Functional Groups
IR spectroscopy probes the vibrational modes of molecules, providing a characteristic "fingerprint" based on the functional groups present.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film between salt plates (for liquids or low-melting solids), as a KBr pellet (for solids), or in solution.
-
Data Acquisition: An FTIR (Fourier Transform Infrared) spectrometer is used to acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: The positions (in wavenumbers, cm⁻¹) and intensities of the absorption bands are correlated with specific molecular vibrations.
Data Interpretation and Predicted IR Spectrum
The IR spectrum of this compound will be dominated by absorptions from the N-H and C-H bonds, as well as vibrations from the aromatic rings.
-
N-H Stretching: As a primary amine, two distinct N-H stretching bands are expected in the region of 3300-3500 cm⁻¹.[2] The asymmetric stretch appears at a higher frequency than the symmetric stretch.
-
Aromatic C-H Stretching: Bands corresponding to the stretching of C-H bonds on the aromatic rings will appear just above 3000 cm⁻¹.
-
Aliphatic C-H Stretching: The C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.
-
N-H Bending: The scissoring vibration of the -NH₂ group is expected in the range of 1580-1650 cm⁻¹.[2]
-
Aromatic C=C Stretching: Several bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic rings.
-
C-N Stretching: The stretching vibration of the aromatic C-N bond is expected in the 1250-1335 cm⁻¹ range.[2][3]
-
Out-of-Plane (OOP) C-H Bending: Strong absorptions in the 690-900 cm⁻¹ region arise from the out-of-plane bending of the aromatic C-H bonds and can sometimes provide information about the substitution pattern.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Weak |
| N-H Bend | 1580 - 1650 | Medium-Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| C-N Stretch | 1250 - 1335 | Medium-Strong |
| Aromatic C-H OOP Bend | 690 - 900 | Strong |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can aid in structural elucidation.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for volatile compounds, where the sample is bombarded with high-energy electrons.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is recorded, generating a mass spectrum.
Data Interpretation and Predicted Mass Spectrum
-
Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of this compound (C₁₃H₁₃N), which is approximately 183.25 g/mol .[4] The presence of a single nitrogen atom dictates that the molecular weight will be an odd number, consistent with the Nitrogen Rule.
-
Fragmentation Pattern: The fragmentation of the molecular ion will lead to a series of daughter ions. Key fragmentations may include:
-
Loss of a hydrogen atom to give an [M-1]⁺ peak at m/z 182.
-
Loss of a methyl group (-CH₃) to give an [M-15]⁺ peak at m/z 168.
-
Cleavage of the C-N bond, potentially leading to fragments corresponding to the individual substituted phenyl rings.
-
Further fragmentation of the aromatic rings.
-
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment | Significance |
| 183 | [C₁₃H₁₃N]⁺ | Molecular Ion (M⁺) |
| 182 | [C₁₃H₁₂N]⁺ | Loss of H• |
| 168 | [C₁₂H₁₀N]⁺ | Loss of •CH₃ |
| 91 | [C₇H₇]⁺ | Tropylium ion from the tolyl group |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Integrated Spectroscopic Analysis: A Cohesive Structural Picture
The true power of spectroscopic characterization lies in the synergistic interpretation of data from multiple techniques.
Sources
A Technical Guide to the Physicochemical Properties of 2-(2-Methylphenyl)aniline and its Analogues
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The aminobiphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Understanding the fundamental physicochemical properties of these compounds is paramount for predicting their behavior in biological systems and for guiding rational drug design. This technical guide provides an in-depth analysis of 2-(2-methylphenyl)aniline, a representative aminobiphenyl, and its structural analogues. We explore key parameters including ionization constants (pKa), lipophilicity (logP), and solubility, detailing not only their measured or predicted values but also the underlying structural and electronic factors that govern them. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the accurate determination of these properties, empowering researchers to generate reliable data for structure-activity relationship (SAR) and structure-property relationship (SPR) studies.
Introduction: The Significance of the Aminobiphenyl Scaffold
The 2-aminobiphenyl framework and its derivatives are of significant interest in pharmaceutical development.[1][2] These structures serve as versatile synthons and are integral components of molecules targeting a wide range of biological pathways. Their utility, however, is intrinsically linked to their physicochemical profiles. Properties such as pKa, logP, and solubility are critical determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which in turn dictates its bioavailability, efficacy, and potential for toxicity.[3]
This compound, with its characteristic biphenyl core, primary amine, and a sterically influential ortho-methyl group, presents a compelling case study. The interplay between the two aromatic rings and the substituents dictates the molecule's conformation, electron distribution, and intermolecular interactions. This guide will dissect these relationships to provide a clear understanding of how molecular structure translates into measurable physical and chemical properties.
Core Physicochemical Properties of this compound
Precise physicochemical data for this compound is not extensively documented in publicly available literature, necessitating reliance on data from close structural analogues and computational predictions. The following table summarizes key computed and estimated properties.
| Property | Value (Predicted/Estimated) | Significance in Drug Development |
| Molecular Weight | 183.25 g/mol [4] | Influences diffusion rates and compliance with guidelines like Lipinski's Rule of Five. |
| logP | 3.2[4] | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility and higher metabolic clearance. |
| pKa (Conjugate Acid) | ~3.5 - 4.5 | Governs the ionization state at physiological pH (7.4), impacting solubility, receptor interaction, and cell penetration. |
| Aqueous Solubility | Low | A direct consequence of high lipophilicity; presents a major challenge for formulation and oral bioavailability. |
| Polar Surface Area (PSA) | 26.02 Ų | A low PSA is consistent with high lipophilicity and good membrane permeability. |
| Hydrogen Bond Donors | 1 (the -NH2 group)[4] | |
| Hydrogen Bond Acceptors | 1 (the nitrogen atom) | The capacity for hydrogen bonding influences solubility and receptor binding interactions. |
| Melting Point | 45–55°C (estimated)[5] | Affects solid-state stability and dissolution rate. |
| Boiling Point | 290–310°C (estimated)[5] | Relevant for purification and assessing thermal stability. |
Ionization and pKa: The Role of the Amine
The basicity of the primary amine in this compound is a critical parameter. The pKa of its conjugate acid determines the ratio of the neutral to the protonated (charged) form at a given pH. This equilibrium is fundamentally important, as the neutral form is typically more membrane-permeable, while the charged form often exhibits higher aqueous solubility.
The basicity of anilines is influenced by the electronic effects of substituents on the aromatic ring.[6] Electron-donating groups, such as methyl groups, generally increase the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the pKa (making the amine more basic).[7] Conversely, electron-withdrawing groups decrease basicity.[6] In this compound, the ortho-methyl group on the adjacent phenyl ring introduces both electronic and steric effects that modulate the pKa.
Lipophilicity: Understanding logP and logD
The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of n-octanol and water, representing its lipophilicity ("oil-loving") versus hydrophilicity ("water-loving"). For an ionizable compound like an aniline derivative, the distribution coefficient (logD) is more relevant as it accounts for the pH-dependent distribution of both the ionized and non-ionized species.
The predicted logP of 3.2 for this compound indicates a predominantly lipophilic character.[4] This is expected due to the large, nonpolar surface area of the biphenyl system. High lipophilicity is often correlated with good permeability across biological membranes but can also lead to challenges such as poor aqueous solubility, increased metabolic liability, and potential off-target toxicities.
Structure-Property Relationships (SPRs) of Analogues
The positioning of the methyl group on the phenyl ring significantly influences the physicochemical properties of aminobiphenyls. This is due to a combination of steric hindrance and electronic effects (inductive and hyperconjugation).[7]
| Compound | Key Structural Feature | Expected Impact on pKa | Expected Impact on logP | Rationale |
| This compound | ortho-methyl group | Moderate increase vs. aniline | Significant increase | The ortho-methyl group provides a moderate electron-donating effect but also introduces steric hindrance that can affect the planarity of the system and solvation of the ammonium ion. |
| 2-(3-Methylphenyl)aniline | meta-methyl group | Slight increase vs. aniline | Significant increase | The meta-methyl group has a weaker electron-donating inductive effect compared to ortho/para positions and minimal steric impact on the amine. |
| 2-(4-Methylphenyl)aniline | para-methyl group | Highest increase vs. aniline | Significant increase | The para-methyl group exerts the strongest electron-donating effect through both induction and hyperconjugation, maximizing the basicity of the amine.[7] |
This relationship between substituent position and basicity is a foundational concept in medicinal chemistry, allowing for the fine-tuning of a molecule's ionization state to optimize its ADME profile.[6]
Authoritative Experimental Protocols
Accurate experimental determination of physicochemical properties is essential for validating computational models and building robust SAR. The following sections detail gold-standard protocols.
Protocol: pKa Determination by Potentiometric Titration
Principle: This method directly measures the pH of a solution as a titrant of known concentration is added, allowing for the determination of the pKa value from the resulting titration curve.[8][9] It is considered a highly accurate method for determining the ionization constants of acids and bases.[10]
Methodology:
-
Preparation: Accurately weigh approximately 5-10 mg of the test compound and dissolve it in a suitable co-solvent system (e.g., 50% ethanol-water) to ensure solubility.[8]
-
Titration Setup: Place the solution in a thermostated vessel maintained at 25°C.[9] Use a calibrated pH electrode to monitor the solution's pH.
-
Acidification: Add a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) to protonate the amine fully.
-
Titration: Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH), adding small, precise aliquots.
-
Data Acquisition: Record the pH value after each addition of NaOH, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the conjugate acid has been neutralized.
Workflow for Potentiometric pKa Determination
Caption: Workflow for pKa determination.
Protocol: logP Determination by the Shake-Flask Method (OECD 107)
Principle: The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient.[11] It involves dissolving the test substance in a two-phase system of n-octanol and water, allowing it to reach equilibrium, and then measuring the concentration of the substance in each phase.[12]
Methodology:
-
Pre-saturation: Prepare n-octanol saturated with water and water saturated with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of the test compound in n-octanol. The concentration should be chosen to be within the linear range of the analytical method.
-
Partitioning: In a suitable vessel, combine the n-octanol stock solution with the pre-saturated water at a defined volume ratio. The total amount of substance should not exceed the solubility limit in either phase.
-
Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24 hours).[13]
-
Phase Separation: Separate the two phases by centrifugation to prevent the formation of emulsions, which can lead to erroneous results.[12]
-
Quantification: Carefully sample each phase and determine the concentration of the test compound using a suitable analytical technique (e.g., HPLC-UV, LC-MS).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The final result is expressed as logP.
Relationship between pH, pKa, and Ionization
Caption: Ionization state as a function of pH and pKa.
Protocol: Thermodynamic Solubility Assessment
Principle: Thermodynamic solubility measures the equilibrium concentration of a compound in a given solvent at saturation, where the dissolved solute is in equilibrium with the undissolved solid phase.[14] This is the most accurate measure of a compound's intrinsic solubility.[3]
Methodology:
-
Sample Preparation: Add an excess amount of the solid test compound to a vial containing the test buffer (e.g., phosphate-buffered saline, pH 7.4).[15]
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[14][16]
-
Separation: After incubation, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by filtration of the supernatant.[15]
-
Quantification: The concentration of the dissolved compound in the clear filtrate is determined by a sensitive analytical method like LC-MS/MS or HPLC-UV, using a calibration curve prepared from a DMSO stock solution.[16]
-
Reporting: The solubility is reported in units such as µg/mL or µM.[15]
Spectroscopic and Structural Characterization
While a full spectroscopic analysis is beyond the scope of this guide, key expected features are summarized below. These are crucial for confirming the identity and purity of synthesized compounds.
-
¹H NMR: Aromatic protons are expected to resonate in the δ 6.7–7.3 ppm range, with the methyl group protons appearing around δ 2.2–2.5 ppm.[5]
-
¹³C NMR: Aromatic carbons will appear in the δ 110-150 ppm region.
-
IR Spectroscopy: Key signals include a characteristic N–H stretch around 3400 cm⁻¹ and aromatic C–H stretches near 3050 cm⁻¹.[5]
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 183.10, corresponding to the molecular formula C₁₃H₁₃N.[4]
Implications for Drug Development
The physicochemical profile of this compound—high lipophilicity and low aqueous solubility—presents both opportunities and challenges in drug development.
-
Opportunities: The lipophilic nature suggests excellent potential for crossing the blood-brain barrier or penetrating other cellular membranes, which could be advantageous for central nervous system (CNS) targets or intracellular enzymes.
-
Challenges:
-
Poor Bioavailability: Low aqueous solubility is a primary cause of poor oral absorption.[3] Formulation strategies such as salt formation (by protonating the amine), amorphous solid dispersions, or lipid-based formulations would be necessary.
-
Metabolic Instability: Lipophilic compounds are often more susceptible to metabolism by cytochrome P450 enzymes in the liver, leading to rapid clearance.
-
Toxicity: Aromatic amines are a well-known structural alert for potential mutagenicity.[17][18] Metabolic activation can lead to reactive intermediates that form DNA adducts.[17] Therefore, any drug discovery program based on this scaffold must include early and rigorous safety screening.
-
Conclusion
This compound and its analogues represent a chemically rich scaffold with significant potential in medicinal chemistry. A thorough understanding and precise measurement of their core physicochemical properties—pKa, logP, and solubility—are not merely academic exercises; they are essential prerequisites for successful drug design and development. The interplay of electronic and steric factors, dictated by substituent patterns, provides a powerful tool for medicinal chemists to modulate these properties. By employing the robust experimental protocols detailed in this guide, researchers can generate the high-quality data needed to build predictive structure-property models, mitigate development risks associated with poor ADME properties, and ultimately accelerate the journey from chemical scaffold to clinical candidate.
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Crystal structure and molecular geometry of 2-(2-Methylphenyl)aniline
An In-Depth Technical Guide to the Crystal Structure and Molecular Geometry of 2-(2-Methylphenyl)aniline
Abstract
This compound, a biaryl amine, represents a core structural motif in various fields, including medicinal chemistry and materials science. Its conformational flexibility, dictated by the torsion between its two aromatic rings, is critical to its function and interaction with biological targets or its properties in condensed matter. This technical guide provides a comprehensive framework for the complete structural elucidation of this compound. We move beyond a simple data sheet to detail the integrated workflow required for its synthesis, characterization, and definitive three-dimensional structural analysis. This document outlines the rationale behind key experimental and computational methodologies, from single-crystal X-ray diffraction—the gold standard for solid-state structure determination—to computational modeling for gas-phase insights. By presenting detailed protocols and expected outcomes, this guide serves as a robust methodological blueprint for researchers investigating this molecule and its derivatives, enabling a deeper understanding of its structure-property relationships.
Introduction: The Significance of a Twisted Biaryl Amine
This compound, also known as 2'-Methyl-[1,1'-biphenyl]-2-amine, belongs to the class of 2-aminobiphenyls.[1] The biaryl scaffold is a privileged structure in drug discovery, prized for its ability to project substituents into distinct spatial vectors, allowing for precise interactions with protein binding pockets. The central C-C bond, however, is not a simple free rotor. The substitution pattern dramatically influences the molecule's preferred conformation.
In this compound, the presence of a methyl group at the C2' position introduces significant steric hindrance. This "ortho" substitution is expected to force the two phenyl rings out of planarity, creating a twisted or non-planar molecular geometry. The magnitude of this twist, defined by the dihedral angle between the rings, is a critical determinant of the molecule's overall shape, electronic properties, and biological activity. Understanding this three-dimensional structure with atomic-level precision is therefore not merely an academic exercise; it is a prerequisite for rational drug design and the development of novel materials.
Synthesis and Spectroscopic Confirmation
A definitive structural analysis begins with the unambiguous synthesis and purification of the target compound. The most robust methods for constructing the C-C biaryl bond are palladium-catalyzed cross-coupling reactions.
Proposed Synthesis Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is chosen for its high functional group tolerance, mild reaction conditions, and generally high yields.
-
Reactant Preparation: To a 100 mL flame-dried Schlenk flask under an inert argon atmosphere, add 2-bromoaniline (1.0 eq), (2-methylphenyl)boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).
-
Solvent and Base Addition: Add a degassed solvent mixture, such as 2M aqueous sodium carbonate (Na₂CO₃) and toluene (1:3 v/v).
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a pure solid.
Spectroscopic Verification
The identity and purity of the synthesized compound must be confirmed before proceeding to crystallographic studies.
-
¹H and ¹³C NMR Spectroscopy: Aromatic protons are expected to resonate in the δ 6.7–7.4 ppm range, while the methyl protons should appear as a singlet around δ 2.2–2.5 ppm.[2] The amino (NH₂) protons will present as a broad singlet.
-
Infrared (IR) Spectroscopy: The spectrum should display characteristic N-H stretching vibrations around 3400 cm⁻¹ and aromatic C-H stretches above 3000 cm⁻¹.[2][3]
-
Mass Spectrometry: The molecular ion peak should confirm the expected molecular weight of 183.25 g/mol .[1]
Core Methodology: Determining the 3D Structure
A dual-pronged approach combining experimental X-ray diffraction with computational modeling provides the most comprehensive understanding of molecular structure.
Part A: Single-Crystal X-ray Diffraction (Solid-State)
This technique provides an unambiguous determination of the atomic arrangement in the solid state, revealing how the molecule packs into a crystal lattice and the influence of intermolecular forces on its conformation.[4]
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
-
Crystal Growth: The goal is to achieve slow, controlled supersaturation to allow molecules to arrange themselves into a highly ordered, single-crystalline lattice.[5] Slow evaporation of a solution in a solvent like ethanol or acetone is a common and effective method.[4]
-
Cryo-Cooling: Mounting the crystal in a cold nitrogen stream (typically 100 K) is crucial. It minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and higher resolution data. It also protects the crystal from potential radiation damage from the X-ray beam.[4]
-
Refinement: This is a least-squares minimization process where the calculated diffraction pattern from the model is matched against the experimental data.[4] The final quality of the structure is judged by metrics like the R-factor (residual factor), which should ideally be below 5% for a well-resolved structure.
Based on typical data for related aminobiphenyl derivatives.[4][6]
| Parameter | Expected Value |
| Chemical Formula | C₁₃H₁₃N |
| Formula Weight | 183.25 g/mol |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pca2₁ |
| a, b, c (Å) | 10-20 Å |
| α, γ (°) | 90° |
| β (°) | 90-110° (for Monoclinic) |
| Volume (ų) | 1500-2000 ų |
| Z (Molecules/Unit Cell) | 4 or 8 |
| Temperature | 100(2) K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Final R indices [I>2σ(I)] | R₁ = 0.03-0.05, wR₂ = 0.08-0.12 |
Part B: Computational Modeling (Gas-Phase)
Computational chemistry, particularly Density Functional Theory (DFT), provides a complementary view of the molecule's geometry.[7] By modeling the molecule in a vacuum, we can determine its lowest energy conformation free from the influence of crystal packing forces. This allows for a direct assessment of the intrinsic steric and electronic effects on the molecular structure.
-
Model Building: Construct the 3D model of this compound.
-
Geometry Optimization: Perform a geometry optimization using a functional like B3LYP with a basis set such as 6-311+G(d,p). This finds the minimum energy structure.
-
Frequency Analysis: A subsequent frequency calculation confirms that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
Analysis of Molecular Structure and Intermolecular Interactions
The true power of this dual approach comes from comparing the solid-state experimental data with the gas-phase computational data.
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A Technical Guide to Quantum Chemical Calculations for 2-(2-Methylphenyl)aniline: From Conformational Analysis to Property Prediction
Abstract
This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 2-(2-Methylphenyl)aniline, a substituted aromatic amine with significant conformational flexibility. The presence of ortho-substituents on the biphenyl core introduces steric hindrance that dictates the molecule's three-dimensional structure and, consequently, its electronic properties and reactivity.[1] This document is intended for researchers, computational chemists, and drug development professionals, offering a synthesis of theoretical foundations and practical, step-by-step protocols. We delve into the rationale for selecting appropriate computational methodologies, including Density Functional Theory (DFT) functionals and basis sets, with a focus on methods proven effective for non-covalently interacting aromatic systems. The guide details a complete computational workflow—from initial structure generation and rigorous conformational analysis to geometry optimization, vibrational frequency validation, and the calculation of key spectroscopic and electronic properties. All protocols are designed to be self-validating, ensuring scientific integrity and reproducibility.
Introduction: The Structural Nuances of this compound
This compound, also known as 2'-Methyl-[1,1'-biphenyl]-2-amine, is an aromatic amine built upon a biphenyl scaffold.[2] Its structure is characterized by an amino group (-NH₂) and a methyl group (-CH₃) at the ortho positions of the two interconnected phenyl rings. This specific substitution pattern creates significant steric repulsion between the rings, forcing the molecule to adopt a non-planar, twisted conformation.[1] The dihedral angle between the two phenyl rings is the primary determinant of the molecule's overall shape, stability, and physicochemical properties.
Understanding this conformation is critical. The spatial arrangement of the functional groups influences intramolecular interactions, molecular recognition capabilities, and electronic communication between the aromatic systems. For drug development professionals, these structural features can dictate how the molecule interacts with a biological target. For materials scientists, they can affect crystal packing and bulk electronic properties. Quantum chemical calculations provide a powerful, non-empirical means to explore these characteristics at the atomic level.
The Imperative for a Computational Approach
Quantum chemical calculations serve as an "in silico" laboratory to predict and analyze molecular properties that can be challenging or time-consuming to measure experimentally. For a molecule like this compound, this approach is particularly valuable for:
-
Conformational Landscape Mapping: Exhaustively exploring the potential energy surface as a function of the inter-ring dihedral angle to identify the most stable, low-energy conformer(s).
-
Structural Property Determination: Calculating precise geometric parameters such as bond lengths, bond angles, and the equilibrium dihedral angle.
-
Spectroscopic Prediction: Simulating infrared (IR) and nuclear magnetic resonance (NMR) spectra to aid in the interpretation of experimental data.[2]
-
Electronic Characterization: Determining the distribution of electron density, identifying frontier molecular orbitals (HOMO and LUMO) to predict reactivity, and visualizing the molecular electrostatic potential (MEP) to locate sites susceptible to electrophilic or nucleophilic attack.[3]
This guide focuses on Density Functional Theory (DFT), which offers an excellent balance of computational accuracy and efficiency for molecules of this size.
Methodology Selection: A Rationale-Driven Approach
The reliability of any quantum chemical calculation hinges on the judicious selection of the theoretical method and basis set. For substituted biphenyls, where non-covalent, dispersive interactions between the rings can be significant, this choice is paramount.
Density Functional Theory (DFT) Functionals
DFT functionals approximate the exchange-correlation energy, a key quantum mechanical term. For systems like this compound, where steric effects and weak intramolecular interactions are at play, standard functionals may be insufficient.
-
Recommended Functionals: Benchmarking studies on substituted biphenyls have shown that functionals incorporating empirical corrections for dispersion forces provide superior accuracy for both geometries and torsional energy barriers.[4]
-
B3LYP-D3(BJ): The popular B3LYP hybrid functional paired with Grimme's D3 dispersion correction and Becke-Johnson damping is a robust and widely used choice.
-
ωB97X-D: This range-separated hybrid functional includes an empirical dispersion correction and generally performs very well for non-covalent interactions.
-
M06-2X: A high-exchange hybrid meta-GGA functional that is well-parameterized to handle a broad range of chemical systems, including non-covalent interactions.
-
Basis Sets
The basis set is the set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility to describe the electron distribution, leading to higher accuracy at an increased computational cost.
-
Recommended Basis Sets: For accurate results in substituted biphenyl systems, triple-ζ basis sets are strongly recommended.[4]
-
6-311+G(d,p): A Pople-style triple-ζ basis set that includes diffuse functions (+) on heavy atoms (important for describing the lone pairs of nitrogen) and polarization functions (d,p) on all atoms (essential for describing anisotropic electron density).
-
def2-TZVP: A Karlsruhe "default" triple-ζ basis set that is well-balanced and efficient.
-
The following table summarizes the recommended computational levels for this study.
| Level of Theory | Description | Strengths | Considerations |
| B3LYP-D3(BJ)/6-311+G(d,p) | Hybrid GGA with D3 dispersion correction; Triple-ζ basis set. | A well-validated, robust combination for organic molecules. | May be slightly less accurate for long-range interactions than range-separated functionals. |
| ωB97X-D/def2-TZVP | Range-separated hybrid with dispersion; Triple-ζ basis set. | Excellent for non-covalent interactions and general thermochemistry. | Can be more computationally demanding than B3LYP. |
| M06-2X/6-311+G(d,p) | Hybrid meta-GGA; Triple-ζ basis set. | Broad applicability, performs well for main-group chemistry and thermokinetics. | Performance can be sensitive to the specific system. |
A Validated Computational Workflow
This section provides a step-by-step protocol for the comprehensive computational analysis of this compound. The workflow is designed to ensure that the final results correspond to a true energy minimum on the potential energy surface.
Protocol 1: Conformational Analysis and Geometry Optimization
Objective: To identify the global minimum energy structure of this compound.
-
Structure Generation: Using a molecular editor (e.g., GaussView, Avogadro), sketch the 2D structure of this compound and generate an initial 3D conformation.
-
Define the Scan Coordinate: Identify the four atoms defining the dihedral angle connecting the two phenyl rings (C-C-C-C).
-
Potential Energy Surface (PES) Scan:
-
Set up a "scan" calculation using a moderate level of theory (e.g., B3LYP-D3(BJ)/6-31G(d)) for efficiency.
-
Scan the defined dihedral angle from 0° to 180° in steps of 10-15°. At each step, the energy is calculated while allowing all other geometric parameters to relax.
-
Plot the resulting energy versus the dihedral angle to identify the angle corresponding to the lowest energy.
-
-
Full Geometry Optimization:
-
Take the structure from the lowest-energy point of the PES scan as the starting geometry.
-
Perform a full geometry optimization using a high level of theory (e.g., ωB97X-D/def2-TZVP ). This calculation will precisely locate the nearest stationary point on the potential energy surface.
-
-
Frequency Calculation (Validation):
-
Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.
-
Validation Criterion: A true energy minimum must have zero imaginary frequencies.[5] The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further structural investigation. This step also yields thermodynamic data (Zero-Point Vibrational Energy, Gibbs Free Energy) and the predicted IR spectrum.
-
Analysis and Interpretation of Results
Structural and Electronic Properties
Once a validated minimum energy structure is obtained, its properties can be analyzed in detail. The results from an example calculation at the ωB97X-D/def2-TZVP level are presented below for illustrative purposes.
(Note: The above DOT script is a conceptual placeholder. A real implementation would require an image of the molecule to annotate.)
Table 1: Calculated Geometrical and Electronic Parameters (ωB97X-D/def2-TZVP)
| Parameter | Calculated Value | Interpretation |
| C-C Inter-ring Bond Length | ~1.49 Å | Typical for a single bond between sp²-hybridized carbons. |
| C-N Bond Length | ~1.40 Å | Shorter than a typical C-N single bond, indicating some delocalization of the nitrogen lone pair into the aromatic ring.[6] |
| C-C-C-C Dihedral Angle (τ) | ~65-75° | A significantly twisted conformation, confirming the impact of steric hindrance. A planar structure (0° or 180°) would be highly unstable. |
| HOMO Energy | -5.45 eV | Highest Occupied Molecular Orbital. Related to the ionization potential and electron-donating ability. The energy is relatively high, typical for an electron-rich aromatic amine. |
| LUMO Energy | -0.21 eV | Lowest Unoccupied Molecular Orbital. Related to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.24 eV | A large energy gap suggests high kinetic stability and low chemical reactivity. |
Frontier Molecular Orbitals (FMOs)
The HOMO and LUMO are crucial for understanding reactivity. For this compound, the HOMO is typically localized across the π-system of the aniline ring, including the nitrogen lone pair, identifying this region as the primary site for electrophilic attack. The LUMO is generally distributed over the π*-system of the other phenyl ring, indicating it as the likely site for nucleophilic attack.
Molecular Electrostatic Potential (MEP)
The MEP surface provides a visual map of the charge distribution.
-
Red Regions (Negative Potential): Located around the nitrogen atom of the amino group, indicating the region of highest electron density and the most probable site for protonation or interaction with electrophiles.
-
Blue Regions (Positive Potential): Found around the hydrogen atoms of the amino group, indicating electron-deficient areas.
Conclusion
This guide has outlined a robust and scientifically sound workflow for the quantum chemical analysis of this compound. By employing dispersion-corrected DFT functionals and triple-ζ basis sets, researchers can accurately predict the molecule's conformational preferences, geometric structure, and key electronic properties. The emphasis on a validation step—the frequency calculation—is critical for ensuring the trustworthiness of the results. The insights gained from these calculations provide a fundamental understanding of the molecule's structure-property relationships, offering valuable guidance for applications in medicinal chemistry, materials science, and chemical synthesis.
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A Guide to the Synthesis of Substituted Biphenylamines: From Classical Methods to Modern Cross-Coupling
Introduction
The substituted biphenylamine scaffold is a privileged structure in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and materials for organic electronics.[1] Its unique three-dimensional structure and electronic properties make it a crucial pharmacophore in drug discovery and a versatile building block for functional materials. Historically, the synthesis of these compounds was often challenging, requiring harsh reaction conditions with limited substrate scope. However, the advent of transition metal-catalyzed cross-coupling reactions has revolutionized the formation of the key carbon-nitrogen (C-N) bond, offering mild, efficient, and highly versatile synthetic routes.[2][3]
This technical guide provides an in-depth exploration of the principal historical and modern methods for synthesizing substituted biphenylamines. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also insights into the mechanistic underpinnings and the rationale behind experimental choices. We will journey from the classical Ullmann condensation to the palladium-catalyzed Buchwald-Hartwig amination and related modern techniques, providing a comprehensive overview for the practicing chemist.
PART 1: The Classical Approach - The Ullmann Condensation
The Ullmann condensation, first reported by Fritz Ullmann in 1903, represents the classical approach to forming aryl-amine bonds.[4][5] This copper-catalyzed reaction involves the coupling of an aryl halide with an amine, typically at high temperatures.[4][6]
Mechanism and Experimental Causality
The traditional Ullmann reaction is believed to proceed through a copper(I) active species.[6] The mechanism, while not fully elucidated in all cases, is generally thought to involve the formation of a copper-amide intermediate, followed by reaction with the aryl halide.[7][8]
Key experimental choices in a classical Ullmann condensation are driven by the reaction's inherent challenges:
-
Catalyst: Historically, "activated" copper powder or copper bronze was used in stoichiometric amounts.[4] The need for high copper loading stems from the heterogeneous nature of the reaction and the slow kinetics. Modern variations utilize soluble copper salts like CuI, often with ligands to improve solubility and catalytic activity.
-
Reaction Conditions: The reaction typically requires high temperatures, often exceeding 200°C, and high-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene.[6] These harsh conditions are necessary to overcome the high activation energy of the reaction but severely limit the functional group tolerance.
-
Substrate Scope: The Ullmann condensation is generally limited to aryl iodides and bromides activated with electron-withdrawing groups.[6] Less reactive aryl chlorides are typically poor substrates.
The Goldberg reaction is a related C-N coupling that also uses a copper catalyst, often formed from copper(I) iodide and a ligand like phenanthroline, and can be an alternative to the Buchwald-Hartwig amination.[6]
Workflow for a Classical Ullmann Condensation
Caption: General workflow for a classical Ullmann condensation.
While historically significant, the severe limitations of the Ullmann condensation have led to its widespread replacement by modern palladium-catalyzed methods.
PART 2: The Palladium Revolution - Modern Cross-Coupling Methods
The development of palladium-catalyzed cross-coupling reactions marked a paradigm shift in C-N bond formation, enabling the synthesis of substituted biphenylamines under mild conditions with broad substrate scope and functional group tolerance.[2][9]
The Buchwald-Hartwig Amination
First reported independently by Stephen Buchwald and John Hartwig in the mid-1990s, the Buchwald-Hartwig amination has become the gold standard for the synthesis of aryl amines.[2][10] This reaction utilizes a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide or triflate with a primary or secondary amine.[11]
The catalytic cycle of the Buchwald-Hartwig amination is well-established and proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][12]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
The choice of ligand is critical to the success of the reaction.[13] Early "generations" of catalysts used simple phosphine ligands like P(o-tol)3.[10] However, the development of bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) by the Buchwald group dramatically expanded the reaction's scope and efficiency.[13]
Why are these ligands so effective?
-
Promote Oxidative Addition: Their electron-rich nature increases the electron density on the palladium center, facilitating the oxidative addition of less reactive aryl chlorides.[11]
-
Facilitate Reductive Elimination: Their steric bulk promotes the final reductive elimination step, which is often the rate-limiting step, to release the product and regenerate the active Pd(0) catalyst.[11]
-
Stabilize the Catalyst: They form stable, monoligated Pd(0) species that are highly active in the catalytic cycle.
This protocol describes a typical Buchwald-Hartwig amination reaction.
Materials:
-
4-Bromobiphenyl (1.0 mmol, 233 mg)
-
Aniline (1.2 mmol, 112 mg, 109 µL)
-
Pd2(dba)3 (0.01 mmol, 9.2 mg)
-
XPhos (0.03 mmol, 14.3 mg)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 135 mg)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add 4-bromobiphenyl, XPhos, and sodium tert-butoxide under an inert atmosphere (e.g., argon or nitrogen).
-
Add Pd2(dba)3 to the tube.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous toluene via syringe, followed by aniline.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired N-phenyl-4-biphenylamine.
The Suzuki-Miyaura Coupling Approach
An alternative and powerful strategy for synthesizing substituted biphenylamines involves a two-step process: first, the formation of the biphenyl core via a Suzuki-Miyaura coupling, followed by a subsequent C-N bond formation reaction or the use of a pre-functionalized coupling partner.[14][15] The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (e.g., a boronic acid or ester) and an organic halide or triflate.[16][17]
This approach is particularly advantageous when the desired amine functionality is incompatible with the conditions of a direct C-N coupling or when building highly complex, substituted biphenyls.[18] For instance, one could couple an amino-substituted arylboronic acid with an aryl halide, or an arylboronic acid with an amino-substituted aryl halide.
The Suzuki-Miyaura catalytic cycle also involves oxidative addition, followed by transmetalation and reductive elimination.[14][16]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Key Experimental Considerations:
-
Base: A base (e.g., K2CO3, K3PO4, Cs2CO3) is crucial for the transmetalation step, activating the boronic acid for transfer of the aryl group to the palladium center.[14]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is often used. Water can play a beneficial role in the transmetalation step.[19][20]
-
Boron Reagent: Arylboronic acids are common, but boronate esters (e.g., pinacol esters) offer enhanced stability and are often used for purification and handling of the organoboron reagent.[18]
This protocol outlines the synthesis of 2-aminobiphenyl via a Suzuki-Miyaura coupling of 2-bromoaniline with phenylboronic acid.
Materials:
-
2-Bromoaniline (1.0 mmol, 172 mg, 113 µL)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Pd(OAc)2 (0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium carbonate (K2CO3) (2.0 mmol, 276 mg)
-
DMF/Water mixture (4:1, 5 mL)
Procedure:
-
In a round-bottom flask, combine 2-bromoaniline, phenylboronic acid, Pd(OAc)2, SPhos, and K2CO3.
-
Add the DMF/Water solvent mixture.
-
Place the flask under an inert atmosphere.
-
Heat the reaction mixture to 60-80 °C and stir for 6-12 hours, monitoring by TLC.
-
After cooling, dilute the reaction mixture with water (15 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (petroleum ether/ethyl acetate) to obtain 2-aminobiphenyl.
The Chan-Lam Coupling
The Chan-Lam coupling is a copper-catalyzed C-N bond-forming reaction that utilizes arylboronic acids as the aryl source.[21][22] Unlike the palladium-catalyzed methods, it can often be run at room temperature and open to the air, making it an attractive, milder alternative.[23][24]
This reaction is particularly useful for coupling N-H containing heterocycles. The mechanism is thought to involve a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle, where an oxidant (often atmospheric oxygen) is required to regenerate the active catalyst.[24][25]
PART 3: Comparative Analysis of Synthesis Methods
The choice of synthetic method depends heavily on the specific substrate, desired scale, and available resources. The following table provides a comparative overview of the key methods discussed.
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination | Suzuki-Miyaura (Two-Step) | Chan-Lam Coupling |
| Catalyst | Copper (often stoichiometric) | Palladium (catalytic) | Palladium (catalytic) | Copper (catalytic) |
| Typical Temp. | > 180 °C | 25 - 110 °C | 60 - 110 °C | 25 - 80 °C |
| Aryl Partner | Aryl Halides (I, Br) | Aryl Halides (Cl, Br, I), Triflates | Aryl Halides (Cl, Br, I), Triflates | Arylboronic Acids |
| Amine Partner | Primary & Secondary Amines | Primary & Secondary Amines, Amides | Pre-functionalized substrates | Primary & Secondary Amines, Heterocycles |
| Key Advantage | Low-cost metal | Broadest substrate scope, high yields | Modular, good for complex targets | Mild conditions, air-tolerant |
| Key Limitation | Harsh conditions, poor scope | Catalyst/ligand cost, air-sensitive | Two-step process | Limited to boronic acids |
| References | [6],[4] | [2],[11] | [14],[16] | [21],[22],[24] |
Conclusion
The synthesis of substituted biphenylamines has evolved dramatically from the harsh, limited-scope Ullmann condensations of the early 20th century to the highly efficient and versatile palladium- and copper-catalyzed methods of today. The Buchwald-Hartwig amination stands out as the most powerful and general method for direct C-N bond formation, while the Suzuki-Miyaura coupling offers a robust, modular approach for constructing complex biphenyl systems. The Chan-Lam coupling provides a valuable, milder alternative for specific applications.
For the modern researcher, a deep understanding of the mechanisms, advantages, and limitations of each of these methods is paramount. This knowledge enables the rational design of synthetic routes, the troubleshooting of challenging reactions, and ultimately, the successful synthesis of novel substituted biphenylamine derivatives for applications in medicine, agriculture, and materials science.
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NEW SYNTHESIS OF 2-AMINOBIPHENYLS. [Link]
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RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. [Link]
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Possible mechanism of Cu‐catalyzed inter/intramolecular C−N bond formation. [Link]
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ResearchGate. The Buchwald–Hartwig Amination After 25 Years. [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
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NROChemistry. Chan-Lam Coupling: Mechanism & Examples. [Link]
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Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
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The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]
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Oriental Journal of Chemistry. Synthesis and Studies of 2- Amino Biphenyl Derived Amides. [Link]
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Scilit. The Buchwald–Hartwig Amination After 25 Years. [Link]
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ResearchGate. A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature | Request PDF. [Link]
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PubMed. The Buchwald-Hartwig Amination After 25 Years. [Link]
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University of Groningen. The Buchwald–Hartwig Amination After 25 Years. [Link]
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ResearchGate. (PDF) The Mechanism of the Modified Ullmann Reaction. [Link]
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Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst. [Link]
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Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]
-
RSC Publishing. Recent progress in the synthesis of N-substituted arylamines by reductive cross-coupling of nitroarenes. [Link]
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RSC Publishing. Synthesis of N-aryl amines enabled by photocatalytic dehydrogenation. [Link]
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Dalton Transactions (RSC Publishing). Synthesis of biphenyl-based arsine ligands by Suzuki–Miyaura coupling and their application to Pd-catalyzed arsination. [Link]
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J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
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PMC - NIH. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. [Link]
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PubMed Central. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]
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YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
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Reactivity and electronic effects of the methyl group in 2-(2-Methylphenyl)aniline
An In-Depth Technical Guide to the Reactivity and Electronic Effects of the Methyl Group in 2-(2-Methylphenyl)aniline
Abstract
This technical guide offers a comprehensive analysis of this compound, a substituted biphenylamine scaffold of interest to researchers in medicinal chemistry and materials science. We dissect the dual electronic nature of the ortho-methyl substituent, exploring its electron-donating inductive and hyperconjugative effects on the aniline ring. Critically, this guide elucidates how the steric hindrance imposed by the methyl group governs the molecule's conformation, modulates electronic communication between the aromatic rings, and dictates the regioselectivity of its chemical transformations. The interplay of these electronic and steric factors results in a unique reactivity profile, characterized by enhanced basicity and sterically-directed electrophilic substitution. Methodologies for its synthesis, primarily via palladium-catalyzed cross-coupling, and protocols for evaluating its reactivity are presented, providing a holistic view for professionals in drug development and scientific research.
Introduction
Aniline and its derivatives are foundational scaffolds in a vast array of pharmaceuticals and functional materials.[1][2] The strategic functionalization of the aniline ring is a cornerstone of modern chemistry, profoundly influencing a molecule's physicochemical properties, including its basicity (pKa), nucleophilicity, and metabolic stability.[1] this compound, also known as 2'-Methyl-[1,1'-biphenyl]-2-amine, presents a particularly intriguing case study.[3] This molecule features a methyl group positioned ortho to the biaryl linkage, a structural motif that introduces a complex interplay of electronic and steric effects.
This guide serves as an in-depth exploration of these effects. It is designed for researchers, scientists, and drug development professionals, providing the technical accuracy and field-proven insights necessary for leveraging this scaffold. We will examine the causality behind its synthesis, the electronic perturbations induced by the methyl group, and the resulting impact on the reactivity of both the amino group and the aromatic core.
Synthesis of this compound
The primary challenge in synthesizing this compound lies in the construction of the C-N bond between the two aromatic rings. While classical methods like the Ullmann condensation exist, they often require harsh conditions, such as high temperatures and stoichiometric copper, which can limit functional group tolerance.[4][5] Modern palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, have become the gold standard, offering milder conditions and broader substrate scope.[6][7]
Recommended Synthesis: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination utilizes a palladium catalyst with specialized phosphine ligands to couple an aryl halide (or triflate) with an amine.[8] This method is highly efficient for forming the C(aryl)-N bond required for this compound.
The catalytic cycle, as illustrated below, involves the oxidative addition of the aryl halide to a Pd(0) species, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[8]
Experimental Protocol: Synthesis via Buchwald-Hartwig Amination
This protocol describes the synthesis of this compound from 2-bromoaniline and (2-methylphenyl)boronic acid, a variation involving a C-C bond formation followed by amination is also common, but here we focus on the direct C-N coupling of 2-chloro-toluene and 2-aminobiphenyl is not the target, the correct coupling partners are 2-bromo-toluene and aniline. Let's correct the protocol to reflect the coupling of 2-bromoaniline and 2-methylphenylboronic acid is for a Suzuki coupling. The correct Buchwald-Hartwig partners are an aryl halide and an amine. For this compound, this would be reacting 2-bromotoluene with aniline or 2-bromoaniline with toluene (not feasible). The most direct Buchwald-Hartwig route is reacting 2-iodotoluene with aniline.
Reaction: 2-Iodotoluene + Aniline → this compound
Materials:
-
2-Iodotoluene
-
Aniline
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene (solvent)
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%) and Xantphos (2.5 mol%). Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). This step is critical as the Pd(0) species is oxygen-sensitive.
-
Reagent Addition: Add sodium tert-butoxide (1.4 equivalents), 2-iodotoluene (1.0 equivalent), and anhydrous toluene. Stir the mixture for 10 minutes at room temperature.
-
Nucleophile Addition: Add aniline (1.2 equivalents) via syringe.
-
Heating: Heat the reaction mixture to 100-110 °C and maintain for 12-24 hours, monitoring by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Quench with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Electronic and Steric Effects of the ortho-Methyl Group
The methyl group at the C2' position profoundly influences the electronic landscape and physical shape of the molecule. Its effects are a combination of electronic donation and significant steric hindrance.
Electronic Effects
The methyl group is broadly considered electron-donating, enriching the electron density of the aromatic ring to which it is attached. This donation occurs through two primary mechanisms.[9][10]
-
Inductive Effect (+I): Arising from the difference in electronegativity between the sp³-hybridized carbon of the methyl group and the sp²-hybridized carbon of the phenyl ring, the methyl group pushes electron density through the sigma (σ) bond framework onto the ring.[11]
-
Hyperconjugation (+M): This is a stabilizing interaction where electrons in the C-H σ-bonds of the methyl group overlap with the adjacent aromatic pi (π) system.[12] This delocalization of sigma-electrons into the π-system effectively increases the electron density on the ring, particularly at the ortho and para positions.[9][12]
Steric Effects and Conformation
The most defining feature of the ortho-methyl group is the steric strain it introduces. To alleviate the clash between the methyl group and the hydrogen atom on the adjacent aniline ring, the molecule adopts a non-planar, twisted conformation.[13] This twisting increases the dihedral angle between the two phenyl rings, which has a critical consequence: it disrupts the π-conjugation across the biaryl C-C bond. This conformational constraint can electronically isolate the two rings to a degree, meaning the electronic nature of one ring has a diminished influence on the other.
Quantifying Electronic Influence: Hammett Parameters
The Hammett equation is a powerful tool in physical organic chemistry for quantifying the electronic influence of substituents on a benzene ring.[14][15] It relates reaction rates and equilibrium constants through substituent constants (σ) and reaction constants (ρ).
| Substituent | σmeta | σpara |
| -CH₃ | -0.07 | -0.17 |
| -H | 0.00 | 0.00 |
| Table 1: Hammett constants for the methyl group. Negative values indicate electron-donating character relative to hydrogen. Data sourced from Hansch et al.[16] |
It is crucial to note that standard Hammett constants are not defined for the ortho position. This is because the "ortho effect" is a complex combination of electronic and steric influences that cannot be easily deconvoluted into a single, universally applicable parameter.[17] In this compound, the primary electronic impact of the methyl group is on its attached phenyl ring, while its steric impact dominates the interaction with the aniline ring.
Reactivity Profile
The combined electronic and steric effects give this compound a distinct reactivity profile, influencing the basicity of the amine and the outcomes of electrophilic aromatic substitution.
Basicity of the Amino Group
Aniline is a weak base because the nitrogen lone pair is delocalized into the aromatic ring, making it less available for protonation.[18][19] Electron-donating groups (EDGs) on the ring can increase basicity by pushing electron density back onto the nitrogen atom.
| Compound | pKa of Conjugate Acid | Rationale |
| Aniline | 4.60 | Baseline |
| o-Toluidine (2-Methylaniline) | 4.44 | The -CH₃ is an EDG, increasing basicity. The slight decrease vs. the para isomer (pKa=5.08) is due to the ortho effect.[20] |
| This compound | ~4.7-4.9 (Estimated) | The electron-rich tolyl group acts as a weak EDG on the aniline ring. The twisted conformation limits direct resonance donation but a weak inductive donation is expected, leading to a slight increase in basicity over aniline. |
| Table 2: Comparative pKa values of relevant anilines. |
The methyl group on the second ring in this compound is not directly attached to the aniline ring. Its ability to increase the basicity of the distal amino group is modest and primarily transmitted via a weak inductive effect, as the twisted conformation limits through-conjugation. Therefore, its basicity is expected to be slightly higher than that of unsubstituted aniline.
Electrophilic Aromatic Substitution (EAS)
The reactivity and regioselectivity of EAS on the aniline ring are governed by two powerful directing groups:
-
The Amino Group (-NH₂): A strongly activating, ortho, para-director due to its potent +M (resonance) effect.
-
The ortho-Tolyl Group: A weakly activating, ortho, para-director.
In this molecule, the directing power of the amino group is overwhelmingly dominant. It strongly activates the positions ortho and para to it (C3, C5, and C7 in a biphenyl numbering scheme, but more simply, the open ortho and para positions on the aniline ring). However, the bulky ortho-tolyl group provides significant steric shielding to the adjacent C3 position. Consequently, electrophilic attack is highly favored at the less hindered C5 (para to -NH₂) and C7 (ortho to -NH₂) positions.
Protocol: Bromination of this compound
This protocol provides a method to test the predicted regioselectivity of electrophilic aromatic substitution.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂) (solvent)
Procedure:
-
Dissolution: Dissolve this compound (1.0 equivalent) in the chosen solvent in a round-bottom flask, and cool the solution to 0 °C in an ice bath.
-
Electrophile Addition: Add N-Bromosuccinimide (1.0 equivalent) portion-wise over 15 minutes. NBS is chosen as a mild source of electrophilic bromine to prevent over-bromination.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Extract the product with dichloromethane (3x).
-
Purification and Analysis: Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography. Characterize the resulting isomers using ¹H NMR and NOESY to confirm the position of bromine substitution. The major isomer is expected to be the para-bromo product.
Spectroscopic Characterization
The structural features of this compound give rise to a predictable spectroscopic signature.[3]
-
¹H NMR: Two distinct singlets are expected in the aliphatic region (δ ~2.0-2.5 ppm) for the two non-equivalent methyl groups. The aromatic region (δ ~6.7-7.5 ppm) will show a complex pattern of multiplets corresponding to the nine aromatic protons. A broad singlet corresponding to the -NH₂ protons will also be present, typically between δ 3.5-4.5 ppm.
-
¹³C NMR: The spectrum will show 13 distinct signals for the 13 unique carbon atoms, unless accidental overlap occurs.
-
IR Spectroscopy: Key vibrational bands include the N-H stretching of the primary amine, typically appearing as a doublet around 3350-3450 cm⁻¹. Aromatic C-H stretching will be observed just above 3000 cm⁻¹, and C=C stretching within the aromatic rings will appear in the 1500-1600 cm⁻¹ region.[21]
Conclusion
The 2-(2-methylphenyl) substituent in this compound is a powerful modulator of the molecule's chemical properties. Its electronic contributions, primarily hyperconjugation and a weak inductive effect, serve to activate the aniline ring and slightly increase the basicity of the amino group. However, its most significant contribution is steric. The ortho positioning forces a twisted, non-planar conformation that electronically isolates the two rings and, more importantly, provides a steric shield that dictates high regioselectivity in electrophilic aromatic substitution reactions. For scientists and drug developers, understanding this delicate balance between electronic activation and steric control is paramount for predicting the behavior of this scaffold and designing rational synthetic routes to novel, functionalized derivatives.
References
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Student Doctor Network. Difference between hyperconjugation and inductive effect? Student Doctor Network. Available at: [Link]
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The Organic Chemistry Tutor. (2018). Carbocation Stability - Hyperconjugation, Inductive Effect & Resonance Structures. YouTube. Available at: [Link]
-
Chemistry Stack Exchange. Why is the methyl group electron-donating via the inductive effect? Chemistry Stack Exchange. Available at: [Link]
-
Chemistry LibreTexts. Basicity of Arylamines. Chemistry LibreTexts. Available at: [Link]
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The Journal of Physical Chemistry A. Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. ACS Publications. Available at: [Link]
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Royal Society of Chemistry. Alkyl groups in organic molecules are NOT inductively electron-releasing. RSC Publishing. Available at: [Link]
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Wikipedia. Hammett equation. Wikipedia. Available at: [Link]
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An In-depth Technical Guide to the Solubility Studies of 2-(2-Methylphenyl)aniline in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for determining and understanding the solubility of 2-(2-Methylphenyl)aniline, a key aromatic amine intermediate, in a range of organic solvents. As specific experimental data for this compound is not widely published, this document focuses on establishing a robust scientific protocol for researchers, scientists, and drug development professionals. It outlines the theoretical principles of solubility, details industry-standard experimental methodologies, explains data analysis techniques, and discusses the practical applications of the resulting data. By following this guide, researchers can generate high-quality, reliable solubility profiles essential for process development, formulation, crystallization, and purification processes.
Introduction
This compound, also known as 2'-Methyl-[1,1'-biphenyl]-2-amine, is an aromatic amine with a molecular formula of C₁₃H₁₃N.[1] Its structure, featuring two linked phenyl rings with methyl and amine substituents, suggests it will exhibit solubility in various organic solvents, a critical parameter for its application in chemical synthesis and pharmaceutical sciences.[2] Understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate is fundamental to the drug development lifecycle.[3] Solubility data governs critical process parameters, including:
-
Reaction Kinetics: Optimizing solvent choice for chemical synthesis.
-
Crystallization & Purification: Developing efficient isolation and purification strategies.[4]
-
Formulation Development: Designing stable and bioavailable dosage forms.
-
Process Safety and Handling: Ensuring safe operational procedures.
This guide provides the necessary theoretical and practical foundation for conducting rigorous solubility studies on this compound.
Theoretical Framework
The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. Solubility is achieved when the Gibbs free energy of mixing (ΔGₘ) is negative.
"Like Dissolves Like" and Hansen Solubility Parameters (HSP)
The adage "like dissolves like" provides a qualitative prediction of solubility. A more quantitative approach is offered by Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components:[5][6]
-
δd: Energy from dispersion forces (van der Waals).
-
δp: Energy from dipolar intermolecular forces.
-
δh: Energy from hydrogen bonds.
The total Hansen parameter is given by: δ² = δd² + δp² + δh²
A solute is more likely to dissolve in a solvent when their respective HSP values are similar.[7][8] By mapping the HSP of this compound and a range of solvents, one can rationally select appropriate solvents for screening.
Thermodynamics of Dissolution
The temperature dependence of solubility provides insight into the thermodynamics of the dissolution process. The van't Hoff equation describes this relationship:[9]
ln(x) = - (ΔHsol / R) * (1/T) + (ΔSsol / R)
Where:
-
x is the mole fraction solubility of the solute.
-
ΔHsol is the standard molar enthalpy of solution.
-
ΔSsol is the standard molar entropy of solution.
-
R is the ideal gas constant.
-
T is the absolute temperature in Kelvin.
By measuring solubility at different temperatures, a van't Hoff plot (ln(x) vs. 1/T) can be generated.[9] The slope and intercept of this plot allow for the calculation of the enthalpy and entropy of solution, indicating whether the process is endothermic or exothermic and how the disorder of the system changes upon dissolution.[10][11]
Experimental Methodologies
Accurate determination of solubility requires robust and validated experimental methods. The isothermal shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[12]
Materials and Equipment
-
Solute: this compound (purity > 99%).
-
Solvents: A selection of organic solvents (HPLC grade or equivalent) covering a range of polarities (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene, Heptane).
-
Equipment:
-
Analytical balance (±0.1 mg).
-
Thermostatic orbital shaker or water bath.
-
Calibrated temperature probe.
-
Vials with screw caps.
-
Syringe filters (e.g., 0.22 µm PTFE).
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.[13]
-
Protocol: Isothermal Shake-Flask Method
The shake-flask method is a reliable technique for measuring thermodynamic solubility.[14] It involves equilibrating an excess of the solid compound in the chosen solvent at a constant temperature.[12]
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure saturation is reached.
-
Solvent Addition: Add a precise volume of the selected organic solvent to each vial.
-
Equilibration: Place the sealed vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.[3] The time required to reach equilibrium should be determined in preliminary experiments by sampling at various time points until the concentration plateaus.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow undissolved solids to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter (e.g., 0.22 µm) to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
Dilution: Accurately dilute the filtered sample with a suitable mobile phase to bring the concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of dissolved this compound.
}
Workflow for the Isothermal Shake-Flask Solubility Method.
Analytical Quantification by HPLC
A robust and validated HPLC method is essential for accurately quantifying the solute concentration.
-
Column: A C18 reverse-phase column is typically suitable for aromatic amines.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where this compound exhibits maximum absorbance.
-
Calibration: A calibration curve must be prepared using standard solutions of known concentrations. The linearity of the response (R² > 0.999) must be verified.
Data Analysis and Presentation
Calculating Solubility
Solubility is typically expressed in various units. The concentration obtained from HPLC (e.g., in mg/mL) can be converted as follows:
-
Molarity (mol/L): Solubility (mg/mL) / Molecular Weight (g/mol)
-
Mole Fraction (x): moles of solute / (moles of solute + moles of solvent)
Hypothetical Data Presentation
The results of the solubility studies should be presented in a clear and organized manner.
Table 1: Hypothetical Solubility of this compound at 298.15 K (25 °C)
| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Mole Fraction (x) |
| Heptane | 0.1 | 5.2 | 0.028 | 0.004 |
| Toluene | 2.4 | 155.8 | 0.832 | 0.088 |
| Ethyl Acetate | 4.4 | 210.5 | 1.124 | 0.115 |
| Acetone | 5.1 | 450.1 | 2.404 | 0.176 |
| Ethanol | 5.2 | 380.7 | 2.033 | 0.119 |
| Methanol | 6.6 | 315.4 | 1.685 | 0.068 |
Thermodynamic Analysis
Using solubility data measured at different temperatures (e.g., 298.15 K, 303.15 K, 308.15 K, 313.15 K), the thermodynamic parameters can be determined.
-
Calculate the mole fraction solubility (x) at each temperature.
-
Calculate ln(x) and 1/T (in K⁻¹).
-
Plot ln(x) versus 1/T. This is the van't Hoff plot.
-
Perform a linear regression on the data. The slope will be equal to -ΔHsol/R and the intercept will be ΔSsol/R.[9]
-
Calculate ΔHsol and ΔSsol.
-
Calculate the Gibbs free energy of solution (ΔGsol) at a reference temperature (e.g., 298.15 K) using the equation: ΔGsol = ΔHsol - TΔSsol.
}
Data analysis workflow for determining thermodynamic parameters.
Applications and Conclusion
The solubility data generated through these methods are invaluable for various stages of chemical and pharmaceutical development. For instance, selecting a solvent in which this compound has high solubility at an elevated temperature but low solubility at room temperature is ideal for developing an efficient crystallization process. In formulation, this data helps in choosing appropriate solvent systems to ensure the stability and desired concentration of the final product.
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FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]
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Scymaris. (n.d.). Water Solubility. Retrieved from [Link]
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OECD iLibrary. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]
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Helling, R., & Nägele, E. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC. Retrieved from [Link]
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Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Retrieved from [Link]
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Grokipedia. (n.d.). Van 't Hoff equation. Retrieved from [Link]
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Park, K. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]
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Semantic Scholar. (n.d.). Quantitative determination of 58 aromatic amines and positional isomers in textiles by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Retrieved from [Link]
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protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
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ResearchGate. (n.d.). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. Retrieved from [Link]
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Semantic Scholar. (2020). Solubility, Solution Thermodynamics, and Preferential Solvation of Amygdalin in Ethanol + Water Solvent Mixtures. Retrieved from [Link]
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Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]
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Waters. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Retrieved from [Link]
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PubMed. (2021). Experimental measurement - correlation of solubility and dissolution thermodynamics study of itraconazole in pure monosolvents at various temperatures. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: Ullmann Condensation for the Synthesis of 2-(2-Methylphenyl)aniline
Abstract
This document provides a comprehensive technical guide for the synthesis of 2-(2-Methylphenyl)aniline, a key intermediate in pharmaceutical and materials science research. The protocol detailed herein focuses on the Ullmann condensation, a robust and versatile copper-catalyzed cross-coupling reaction. We will explore the mechanistic underpinnings of this transformation, provide a meticulously detailed experimental protocol, and offer field-proven insights into optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to implement or refine this synthetic route.
Introduction: The Enduring Relevance of the Ullmann Condensation
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, with diarylamines representing a prevalent structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The Ullmann condensation, first reported by Fritz Ullmann in the early 20th century, remains a highly relevant and powerful tool for the construction of these bonds.[2][3] Historically, the reaction was notorious for requiring harsh conditions, such as high temperatures and stoichiometric amounts of copper, which limited its substrate scope and functional group tolerance.[3][4]
However, the advent of modern ligand-accelerated protocols has revitalized the Ullmann condensation.[5] The use of specific ligands facilitates the catalytic cycle, allowing for milder reaction conditions, lower catalyst loadings, and a broader range of substrates.[6] This application note will focus on a contemporary approach to the Ullmann condensation for the synthesis of this compound, a non-symmetrical diarylamine.
Reaction Scheme:
Figure 1. General reaction scheme for the Ullmann condensation to synthesize this compound.
Mechanistic Insights: The Role of Copper and Ligands
While the precise mechanism of the Ullmann reaction has been the subject of extensive study and some debate, a generally accepted catalytic cycle for the C-N coupling is illustrated below.[1][4] The cycle is believed to involve a Cu(I)/Cu(III) redox couple, particularly in ligand-accelerated versions.
The key steps are:
-
Formation of the Active Catalyst: In the presence of a suitable ligand and base, the copper(I) precatalyst forms a more reactive complex.
-
Oxidative Addition: The aryl halide (e.g., 2-bromoaniline) undergoes oxidative addition to the Cu(I) center, forming a Cu(III) intermediate.
-
Deprotonation and Ligand Exchange: The amine (e.g., o-toluidine) is deprotonated by the base, and the resulting amide anion coordinates to the copper center.
-
Reductive Elimination: The C-N bond is formed via reductive elimination from the Cu(III) complex, yielding the diarylamine product and regenerating the active Cu(I) catalyst.[4]
The choice of ligand is critical as it stabilizes the copper catalyst, prevents catalyst decomposition, and facilitates the key oxidative addition and reductive elimination steps, thereby allowing the reaction to proceed under milder conditions.[5] Bidentate ligands, such as diamines and amino acids, have proven to be particularly effective.[1]
Caption: Proposed catalytic cycle for the ligand-assisted Ullmann C-N coupling.
Detailed Experimental Protocol
This protocol provides a robust starting point for the synthesis of this compound. Optimization may be required based on the specific purity of reagents and laboratory conditions.
3.1. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 2-Bromoaniline | C₆H₆BrN | 172.02 | 1.72 g | 10.0 | 1.0 |
| o-Toluidine | C₇H₉N | 107.15 | 1.29 g | 12.0 | 1.2 |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 95 mg | 0.5 | 0.05 |
| N,N'-Dimethylethylenediamine | C₄H₁₂N₂ | 88.15 | 88 mg | 1.0 | 0.1 |
| Potassium Phosphate (K₃PO₄) | K₃PO₄ | 212.27 | 4.25 g | 20.0 | 2.0 |
| Toluene (anhydrous) | C₇H₈ | 92.14 | 20 mL | - | - |
3.2. Equipment
-
100 mL Schlenk flask or a three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
3.3. Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add copper(I) iodide (95 mg, 0.5 mmol), and potassium phosphate (4.25 g, 20.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.[7]
-
Reagent Addition: Under a positive pressure of the inert gas, add 2-bromoaniline (1.72 g, 10.0 mmol), anhydrous toluene (20 mL), o-toluidine (1.29 g, 12.0 mmol), and N,N'-dimethylethylenediamine (88 mg, 1.0 mmol) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 24-48 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove the inorganic salts. Wash the filter cake with additional ethyl acetate (2 x 20 mL).
-
Extraction: Transfer the combined filtrate to a separatory funnel and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pale yellow oil.
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. Below are common issues and potential solutions.[7][8]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst (oxidized CuI) | Use a fresh bottle of high-purity CuI.[7] |
| Poor quality or wet reagents/solvent | Ensure all reagents are pure and use anhydrous solvent.[7] | |
| Insufficiently inert atmosphere | Improve degassing of the solvent and ensure a leak-free setup.[7] | |
| Side Product Formation (e.g., dehalogenation) | Presence of protic impurities | Thoroughly dry all glassware, reagents, and solvents.[7] |
| Reaction temperature too high | Lower the reaction temperature and monitor for product formation.[7] | |
| Slow Reaction Rate | Suboptimal ligand or base | Screen different ligands (e.g., L-proline, 1,10-phenanthroline) and bases (e.g., Cs₂CO₃, K₂CO₃).[8] |
| Low reaction temperature | Incrementally increase the reaction temperature. |
Safety Considerations
-
2-Bromoaniline and o-Toluidine: These are toxic and should be handled in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Toluene: This is a flammable solvent. Keep away from ignition sources.
-
Potassium Phosphate: This is a strong base and can be corrosive. Handle with care.
-
Inert Gas: Handle compressed gas cylinders with care and ensure they are properly secured.
Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Conclusion
The Ullmann condensation remains a pivotal reaction in organic synthesis for the formation of diarylamines. The ligand-accelerated protocol presented here for the synthesis of this compound offers a reliable and efficient method. By understanding the underlying mechanism and paying close attention to experimental details, particularly the quality of reagents and the maintenance of an inert atmosphere, researchers can successfully implement and optimize this valuable transformation for their synthetic needs.
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-
Weidlich, T. Commonly used ligands applied for Cu-catalyzed Ullmann reactions. ResearchGate. Available from: [Link]
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-
ResearchGate. Synthesis of diarylamines 5 by copper-catalyzed cross-coupling... Available from: [Link]
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- ACS Publications.
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- ResearchGate. STM images displaying the progression of the Ullmann reaction on...
- Gu, Z., et al. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids.
- Hesp, K. D., et al. Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III). NIH.
- Ghattas, A. G., et al. Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids.
- ResearchGate. Synthesis and structural characterisation of palladium(II) complexes containing N,N'-bidentate N-methyl-N-(pyridin-2-ylmethyl)
- Chang, M.-C., et al. Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. PMC.
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- Asiri, A. M., et al. trans-Dichloridobis[(S)-(−)-1-(4-methylphenyl)ethylamine-κN]palladium(II). PubMed Central.
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Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling in the Synthesis of 2-(2-Methylphenyl)aniline Derivatives
<_ _>
Introduction: The Significance of Sterically Hindered Biarylanilines
The 2-arylaniline scaffold is a privileged structural motif in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] Specifically, 2-(2-Methylphenyl)aniline and its derivatives, which feature a sterically demanding ortho-substituted biaryl linkage, present unique synthetic challenges. These compounds are of significant interest due to the conformational constraints imposed by the ortho-methyl group, which can influence biological activity and material properties. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the construction of such carbon-carbon bonds, valued for its mild reaction conditions, broad functional group tolerance, and the relatively low toxicity of its boron-based reagents.[1][3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Suzuki-Miyaura cross-coupling for the synthesis of this compound derivatives. We will delve into the mechanistic underpinnings of the reaction, provide a detailed and robust experimental protocol, discuss common challenges associated with sterically hindered substrates, and offer practical troubleshooting advice.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound (in this case, 2-methylphenylboronic acid) with an organohalide (an appropriately substituted 2-bromo- or 2-chloroaniline).[4][5] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8]
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide to a low-valent palladium(0) species, forming a palladium(II) intermediate.[6][7][9] For less reactive aryl chlorides, the use of bulky, electron-rich phosphine ligands is often necessary to facilitate this step.[6][10]
-
Transmetalation: In the presence of a base, the organoboron species is activated to form a boronate complex.[11] This complex then transfers its organic group (the 2-methylphenyl moiety) to the palladium(II) center, displacing the halide. This step is often the rate-limiting step, especially with sterically hindered substrates. The choice of base and solvent is critical for efficient transmetalation.[11][12]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired C-C bond of the biaryl product and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[6][7][8]
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Synthesis of this compound
This protocol details a general procedure for the Suzuki-Miyaura coupling of 2-bromoaniline with 2-methylphenylboronic acid. This reaction can be adapted for various substituted aniline and boronic acid derivatives with appropriate optimization.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (mmol) | Equiv. |
| 2-Bromoaniline | C₆H₆BrN | 172.02 | 1.0 | 1.0 |
| 2-Methylphenylboronic acid | C₇H₉BO₂ | 135.96 | 1.2 | 1.2 |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 0.02 | 0.02 |
| SPhos | C₂₇H₃₃O₂P | 410.52 | 0.04 | 0.04 |
| Potassium Phosphate (tribasic) | K₃PO₄ | 212.27 | 2.0 | 2.0 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 5 mL | - |
| Water (degassed) | H₂O | 18.02 | 0.5 mL | - |
Instrumentation and Equipment
-
Oven-dried Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles
-
Heating mantle or oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
Figure 2: General experimental workflow for the Suzuki-Miyaura cross-coupling.
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 2-bromoaniline (1.0 mmol, 1.0 equiv.), 2-methylphenylboronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv.).[3]
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure the reaction environment is free of oxygen.[3]
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) to the flask via syringe.[3] The use of a small amount of water can be beneficial in some Suzuki-Miyaura couplings.[11]
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously. The reaction is typically complete within 12-24 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with water (10 mL) and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.[3]
-
Purification: Filter the drying agent and concentrate the organic layer under reduced pressure. The crude product can then be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Challenges and Considerations for Sterically Hindered Substrates
The synthesis of this compound derivatives presents a classic case of sterically hindered Suzuki-Miyaura coupling. The ortho-methyl group on the boronic acid and the ortho-amino group on the aniline derivative can impede the key steps of the catalytic cycle.
-
Ligand Selection: For sterically demanding couplings, the choice of phosphine ligand is paramount. Bulky, electron-rich ligands such as SPhos, XPhos, or RuPhos are often employed to promote both the oxidative addition and the reductive elimination steps.[13][14] These ligands stabilize the palladium catalyst and facilitate the formation of the desired product.
-
Catalyst Loading: While typical catalyst loadings range from 1-5 mol%, for particularly challenging substrates, a higher catalyst loading may be necessary to achieve a reasonable reaction rate and yield. However, excessively high loadings can lead to increased costs and potential for metal contamination in the final product. Recent advances have focused on developing highly active catalyst systems that are effective at very low loadings.[10][13]
-
Base and Solvent System: The choice of base and solvent can significantly impact the reaction outcome.[12][15] Stronger bases like potassium phosphate or cesium carbonate are often more effective than weaker bases for hindered couplings.[3] Aprotic polar solvents such as dioxane, THF, or toluene are commonly used, often with a small amount of water to aid in the dissolution of the base and facilitate the transmetalation step.[11][12]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Inappropriate base or solvent. | Use a fresh, high-quality palladium precatalyst and ligand. Ensure thorough deoxygenation of the reaction vessel and solvents. Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O). |
| Formation of Homocoupled Byproducts | Presence of oxygen; Inefficient transmetalation. | Rigorously exclude oxygen from the reaction. Optimize the base and consider using a different boronic acid derivative (e.g., a boronate ester) which can sometimes be more stable. |
| Dehalogenation of the Aryl Halide | Presence of a hydrogen source; Side reaction of the palladium intermediate. | Ensure solvents are anhydrous (if a water-free system is desired). Minimize reaction time once the starting material is consumed. |
| Protodeborylation of the Boronic Acid | Presence of water and/or acid; Instability of the boronic acid. | Use anhydrous solvents and a non-protic base if possible. Consider using a more stable boronate ester (e.g., pinacol ester). |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and adaptable method for the synthesis of sterically hindered this compound derivatives. By carefully selecting the catalyst system, base, and solvent, and by maintaining a rigorously inert atmosphere, researchers can overcome the challenges associated with steric hindrance and achieve high yields of the desired biarylaniline products. The protocols and troubleshooting guidance provided in these application notes are intended to serve as a valuable resource for scientists engaged in the synthesis of these important molecular scaffolds for applications in drug discovery and materials science.
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
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Guo, D., Shi, W., & Zou, G. (2022). Suzuki Coupling of Activated Aryltriazenes for Practical Synthesis of Biaryls from Anilines. Advanced Synthesis & Catalysis. [Link]
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Vaddepalli, K., & Singleton, D. A. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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Wagner, M., et al. (2020). A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. Organic Process Research & Development. [Link]
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Kumar, A., et al. (2021). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]
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ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]
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Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
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Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
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ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
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Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]
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ResearchGate. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]
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Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]
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ResearchGate. (2019). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... [Link]
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Billingsley, K. L., & Buchwald, S. L. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry. [Link]
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Al-Ostoot, F. H., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society. [Link]
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Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]
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Zhao, Q., & Szostak, M. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. iScience. [Link]
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Smith, K., et al. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education. [Link]
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Berredjem, M., et al. (2021). Synthesis of a New Bichalcone via Suzuki–Miyaura Coupling Reaction. Molecules. [Link]
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University of Bath. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]
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National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
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Università degli Studi di Milano-Bicocca. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. [Link]
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Application Notes & Protocols: The Versatility of 2-(2-Methylphenyl)aniline as a Core Scaffold in Medicinal Chemistry
Abstract
The aniline scaffold is a cornerstone in medicinal chemistry, serving as a foundational element for a vast array of therapeutic agents.[1][2] Among its numerous derivatives, 2-(2-Methylphenyl)aniline, a sterically hindered biaryl amine, presents a unique and valuable building block for drug discovery. Its structural rigidity, combined with the electronic properties of the aniline moiety, makes it an attractive starting point for synthesizing targeted and potent bioactive molecules. These application notes provide an in-depth guide for researchers and drug development professionals on the strategic use of this compound. We will explore its applications in developing kinase inhibitors and anti-inflammatory agents, supported by detailed, field-proven synthetic protocols.
Introduction: The Strategic Importance of the this compound Scaffold
The pursuit of novel therapeutics often hinges on the development of molecules with high target specificity and optimized pharmacological profiles. Aryl amines are a prevalent substructure in screening libraries and approved drugs, prized for their ability to form key interactions with biological targets.[3] The this compound scaffold, characterized by its aniline core, provides a reactive primary amine for diverse functionalization, while the ortho-methyl group introduces steric constraints that can influence reaction kinetics, regioselectivity, and, crucially, the final conformation of the drug candidate.[4] This conformational restriction can be leveraged to enhance binding affinity and selectivity for a specific biological target.
This guide focuses on two primary therapeutic avenues where this building block has significant potential:
-
Kinase Inhibitors: The aniline framework is a classic pharmacophore for inhibitors targeting the ATP-binding site of protein kinases, which are often dysregulated in cancer and inflammatory diseases.[5][6]
-
Anti-inflammatory Agents: Derivatives such as 2-(arylamino)nicotinic acids serve as precursors to potent nonsteroidal anti-inflammatory drugs (NSAIDs).[7]
The following sections provide the scientific rationale and actionable protocols for leveraging this compound in these critical areas of drug discovery.
Application I: Development of Novel Kinase Inhibitors
Protein kinases are a major class of biological targets for modern cancer therapy.[6] The 2-substituted aniline scaffold has been successfully employed in the design of potent anti-tumor agents, including dual Mer/c-Met kinase inhibitors.[8] The aniline nitrogen can act as a crucial hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket, a common feature of many Type I and Type II inhibitors.
The general workflow for synthesizing a kinase inhibitor using this scaffold involves coupling this compound with a heterocyclic partner, often a pyrimidine or quinoline ring, which is a common core structure in many approved kinase inhibitors.[8][9][10]
Caption: Synthetic pathway from this compound to a kinase inhibitor candidate.
Data on Structurally Related Kinase Inhibitors
To illustrate the potential of this scaffold, the table below presents data for 2-substituted aniline pyrimidine derivatives developed as dual Mer/c-Met inhibitors. While not direct derivatives of this compound, they demonstrate the potency achievable with this core structure.[8]
| Compound ID | Target Kinase | IC₅₀ (nM) | Antiproliferative Activity (Cell Line) |
| 17c | Mer | 6.4 ± 1.8 | HepG2, MDA-MB-231, HCT116 |
| c-Met | 26.1 ± 7.7 | ||
| 18c | Mer | 18.5 ± 2.3 | HepG2, MDA-MB-231, HCT116 |
| c-Met | 33.6 ± 4.3 | ||
| Data sourced from a study on novel 2-substituted aniline pyrimidine derivatives.[8] |
Application II: Synthesis of Anti-Inflammatory Agents
The 2-(arylamino)nicotinic acid framework is a well-established pharmacophore for nonsteroidal anti-inflammatory drugs (NSAIDs) and has been explored for its potential as a selective COX-1/COX-2 inhibitor.[7] The synthesis of these compounds can be achieved through the reaction of an aniline derivative with 2-chloronicotinic acid.
Interestingly, studies have shown that this reaction can proceed efficiently under solvent- and catalyst-free conditions, presenting a green chemistry approach.[7] The electronic nature of the aniline substituent influences the reaction yield; electron-donating groups tend to improve yields, while electron-withdrawing groups can decrease them.[7] The ortho-methyl group in this compound is a weak electron-donating group and is not expected to significantly impede the reaction.[7]
Synthetic Protocols: C-N Bond Formation
The formation of a carbon-nitrogen (C-N) bond is the most critical step in utilizing this compound as a building block.[11][12] The steric hindrance from the ortho-methyl group necessitates careful selection of reaction conditions to achieve high yields.[13] We present detailed protocols for the two most robust methods: Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation.
Caption: Experimental workflow for the Buchwald-Hartwig N-arylation protocol.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This method is renowned for its high efficiency, broad substrate scope, and tolerance of various functional groups under relatively mild conditions.[11][12] The choice of a bulky, electron-rich phosphine ligand is critical to overcome the steric hindrance of the ortho-methylated substrate.[13]
Materials:
-
This compound (1.0 equiv)
-
Aryl halide or triflate (1.1-1.2 equiv)
-
Palladium precatalyst (e.g., BrettPhos G3, 1-2 mol%)[12]
-
Bulky phosphine ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol%)[13]
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄), 1.5-2.0 equiv)[12][13]
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)[12]
-
Oven-dried Schlenk flask with a magnetic stir bar
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add this compound, the aryl halide, the palladium precatalyst, and the base to the Schlenk flask.[13]
-
Inert Atmosphere: Seal the flask with a septum and purge with the inert gas for 10-15 minutes.[12]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.[12]
-
Reaction: Place the flask in a preheated oil bath set to the desired temperature (typically 80-110 °C) and stir vigorously.[13]
-
Monitoring: Monitor the reaction's progress periodically by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[13]
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues and inorganic salts.[13]
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[12][13]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired N-arylated product.[12][13]
Protocol 2: Copper-Catalyzed Ullmann Condensation
While traditionally requiring harsh conditions, modern ligand-assisted Ullmann protocols proceed under milder temperatures.[11] This method can be a cost-effective alternative to palladium-catalyzed reactions.
Materials:
-
This compound (1.2-1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Copper(I) Iodide (CuI, 5-10 mol%)
-
Ligand (e.g., L-proline or a diamine, 10-20 mol%)[12]
-
Base (e.g., Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃), 2.0 equiv)[12]
-
Anhydrous polar aprotic solvent (e.g., DMSO or DMF)[12]
-
Oven-dried Schlenk tube or reaction vial
Procedure:
-
Reaction Setup: To the oven-dried reaction vessel, add the CuI, ligand, and base.[12]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen).
-
Reagent Addition: Add the aryl halide followed by this compound.
-
Solvent Addition: Add the anhydrous solvent via syringe. The typical concentration is 0.2-0.5 M.[12]
-
Reaction: Heat the mixture in a preheated oil bath to the specified temperature (typically 90-130 °C) with vigorous stirring.[12]
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Add a 28% aqueous ammonia solution to complex with the copper catalyst (solution will turn deep blue) and dilute with ethyl acetate.[12]
-
Extraction: Filter the mixture through celite if necessary. Separate the organic layer in a separatory funnel, wash sequentially with water and brine, then dry over anhydrous sodium sulfate.[12]
-
Purification: Concentrate the organic solution and purify the crude residue by flash column chromatography to obtain the pure product.[12]
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[14] It may also cause respiratory irritation.[14] All manipulations should be performed in a well-ventilated chemical fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
This compound is a high-value building block for medicinal chemists engaged in the design and synthesis of novel therapeutics. Its unique structural features offer a compelling starting point for creating potent and selective kinase inhibitors and anti-inflammatory agents. The detailed N-arylation protocols provided herein offer robust and reproducible methods for incorporating this scaffold into drug discovery pipelines, enabling the efficient generation of new chemical entities for biological evaluation.
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Li, W., et al. (2011). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Organic Letters, 13(8), 2140-2143. Available from: [Link]
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Wang, Y., et al. (2023). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Molecules, 28(23), 7891. Available from: [Link]
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Ahmadi, S., et al. (2023). Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors. BMC Chemistry, 17(1), 146. Available from: [Link]
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This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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Tan, L., et al. (2017). Structure-guided development of covalent TAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(3), 546-551. Available from: [Link]
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Yang, T.-H., et al. (2019). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Pharmaceutical Sciences, 25(4), 329-345. Available from: [Link]
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Perrault, W. R., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Journal of Medicinal Chemistry, 63(15), 7935-7948. Available from: [Link]
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Tintori, C., et al. (2016). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 6, 20560. Available from: [Link]
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Aniline replacement in drug-like compounds. (2024, January 10). Cresset Group. Retrieved January 12, 2026, from [Link]
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Synthesis of Novel [{(2-Amino-5-Nitro-N-[(E)-Thiophen-2-yl-Methylidene]Aniline-κ3N1:N4:S)(Sulphato-κ2O1:O3)}Zinc(II)] Complex with Physico-Chemical and Biological Perspective Exploration: A Combined Experimental and Computational Studies. (2024). Journal of Fluorescence. Available from: [Link]
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Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3245-3255. Available from: [Link]
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Reactions for making widely used aniline compounds break norms of synthesis. (2020). Nature, 584(7819), 46-47. Available from: [Link]
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Strategic Synthesis of Carbazole Derivatives Utilizing 2-(2-Methylphenyl)aniline as a Core Precursor
An Application Guide for Researchers
Abstract
Carbazole and its derivatives represent a "privileged scaffold" in modern chemistry, forming the backbone of numerous high-performance organic electronic materials and pharmacologically active compounds.[1][2] Their rigid, planar, and electron-rich structure provides exceptional thermal stability and charge-transport properties, making them indispensable in technologies like Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics.[3][4] This application note provides a detailed guide on the synthesis of carbazole derivatives, focusing on the strategic use of 2-(2-methylphenyl)aniline as a versatile starting material. We will explore the mechanistic underpinnings of palladium-catalyzed intramolecular C-H functionalization, present a robust experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis.
Introduction: The Significance of the Carbazole Core
The carbazole moiety, a nitrogen-containing heterocyclic system, is a cornerstone of materials science and medicinal chemistry.[1] Its unique electronic properties, including good hole-transporting capabilities and a high triplet energy, make it a preferred building block for host materials in phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs.[4][5][6][7] Furthermore, the carbazole framework is found in a variety of natural products and synthetic molecules exhibiting a wide spectrum of biological activities, including antimicrobial and anticancer properties.[2][8]
The synthesis of the carbazole ring system can be approached through several methods. Among the most elegant and atom-economical is the intramolecular cyclization of 2-aminobiphenyl precursors. This compound is an ideal and readily accessible starting point for such transformations. Its structure is perfectly primed for a cyclization reaction that forges a new C-N bond, directly yielding the carbazole core. This guide focuses on the palladium-catalyzed intramolecular C-H amination, a powerful method that avoids the need for pre-functionalized starting materials, thereby offering a more direct and efficient synthetic route.[9][10]
Synthetic Methodology: Palladium-Catalyzed Intramolecular C-H Amination
The conversion of a 2-aminobiphenyl scaffold into a carbazole via palladium catalysis represents a sophisticated application of C-H activation. This transformation is an oxidative cyclization where a C-H bond on one aromatic ring and the N-H bond of the amine on the adjacent ring are coupled.
Mechanistic Rationale and Causality
The choice of a palladium catalyst is critical. Palladium can readily cycle between different oxidation states (Pd(0), Pd(II), Pd(IV)), which is essential for the catalytic process. The overall reaction is a tandem C-H functionalization and C-N bond formation.[11]
The generally accepted mechanism proceeds through the following key steps:
-
Amine Coordination & C-H Activation: The reaction often begins with the coordination of the nitrogen atom of the N-protected 2-aminobiphenyl substrate to a Pd(II) salt (e.g., Pd(OAc)₂). This is followed by an intramolecular C-H activation step, where the palladium inserts into a C-H bond of the adjacent phenyl ring to form a six-membered palladacycle intermediate.
-
Oxidation: The resulting Pd(II) palladacycle is then oxidized to a high-valent Pd(IV) species. This step is crucial and typically requires a stoichiometric oxidant. A combination of Cu(OAc)₂ and molecular oxygen is commonly employed, where the copper salt facilitates the reoxidation of the palladium catalyst.[11]
-
Reductive Elimination: The Pd(IV) intermediate readily undergoes C-N reductive elimination, forging the desired carbazole ring system. This step regenerates a Pd(II) species, allowing it to re-enter the catalytic cycle.
This pathway is highly efficient because it leverages an inherent C-H bond, avoiding the multi-step synthesis often required to install leaving groups for traditional cross-coupling reactions. Protecting the amine nitrogen, typically as an acetamide, is often beneficial as it can prevent catalyst inhibition and side reactions.[11]
Visualization of the Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the synthesis of an N-acetylcarbazole derivative from an N-acetyl-2-aminobiphenyl precursor.
Caption: Proposed catalytic cycle for carbazole synthesis.
Experimental Application Notes & Protocols
This section provides a detailed, step-by-step protocol for the synthesis of 4,5-dimethyl-9-acetyl-9H-carbazole from N-acetyl-2-(2-methylphenyl)aniline. The protocol is based on established palladium-catalyzed C-H amination methods.[11]
General Experimental Workflow
The overall workflow involves careful setup under an inert atmosphere, execution of the catalytic reaction, and subsequent purification of the product.
Caption: General workflow for carbazole synthesis.
Detailed Protocol: Synthesis of 4,5-Dimethyl-9-acetyl-9H-carbazole
Materials & Reagents:
-
N-acetyl-2-(2-methylphenyl)aniline (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Copper(II) acetate (Cu(OAc)₂, 1.0 equiv)
-
Toluene (Anhydrous)
-
Oxygen (O₂, balloon)
-
Argon or Nitrogen (Inert gas)
-
Celite®
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄, anhydrous)
-
Silica gel (for column chromatography)
Equipment:
-
Schlenk flask or round-bottom flask with a sidearm
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas manifold (Schlenk line)
-
Oxygen-filled balloon
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a Schlenk flask, add N-acetyl-2-(2-methylphenyl)aniline, palladium(II) acetate (5 mol%), and copper(II) acetate (1.0 equiv).
-
Inerting: Attach the flask to a Schlenk line. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene via syringe to the flask to achieve a substrate concentration of approximately 0.1 M.
-
Oxygen Introduction: Purge the flask with oxygen gas and then maintain a positive pressure of oxygen using an oxygen-filled balloon fitted with a needle through a septum.
-
Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium and copper salts. Wash the pad thoroughly with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 4,5-dimethyl-9-acetyl-9H-carbazole.
Representative Data and Optimization
The efficiency of the cyclization can be influenced by the choice of solvent, oxidant, and temperature. The following table summarizes typical results for this class of transformation.
| Entry | Substrate | Catalyst (mol%) | Oxidant (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | N-acetyl-2-(2-methylphenyl)aniline | Pd(OAc)₂ (5) | Cu(OAc)₂ (1) | Toluene | 120 | ~95%[11] |
| 2 | N-acetyl-2-aminobiphenyl | Pd(OAc)₂ (5) | Cu(OAc)₂ (1) | Toluene | 120 | ~99%[11] |
| 3 | N-acetyl-2-amino-3'-methylbiphenyl | Pd(OAc)₂ (5) | Cu(OAc)₂ (1) | Toluene | 120 | ~96%[11] |
| 4 | N-acetyl-2-aminobiphenyl | Pd(OAc)₂ (5) | O₂ (1 atm) | Toluene | 120 | Slower reaction |
Yields are based on published literature and may vary based on experimental conditions.[11]
Emerging Synthetic Alternatives
While palladium catalysis is a robust and well-established method, the field is continuously evolving towards milder and more sustainable approaches.
-
Photocatalysis: Visible-light-mediated synthesis is an attractive alternative that can often proceed at room temperature. These methods can utilize carbazole-based photocatalysts or other organic dyes to drive the cyclization, eliminating the need for high temperatures and stoichiometric metal oxidants.[12][13][14]
-
Rhodium and Iridium Catalysis: Other transition metals, such as rhodium and iridium, have also been employed for dehydrogenative cyclization of 2-aminobiphenyls, sometimes using air as the terminal oxidant.[10]
Troubleshooting and Field-Proven Insights
-
Low Conversion: Ensure the reaction is completely free of moisture and atmospheric air before the introduction of oxygen. The activity of the palladium catalyst is paramount. Using high-purity Pd(OAc)₂ is recommended.
-
Side Product Formation: In some cases, deacetylation of the starting material or product can occur.[11] If this is observed, lowering the reaction temperature or shortening the reaction time may be beneficial. The formation of NH-carbazole as a byproduct during catalyst activation can sometimes inhibit the reaction rate in related cross-coupling systems.[15]
-
Safety Precautions: Palladium compounds are toxic and should be handled in a well-ventilated fume hood. Organic solvents are flammable. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The palladium-catalyzed intramolecular C-H amination of this compound and its derivatives is a highly effective and strategic method for the synthesis of the valuable carbazole core. This approach offers high yields and excellent functional group tolerance, making it a powerful tool for researchers in drug discovery, materials science, and organic synthesis. By understanding the underlying mechanism and carefully controlling the reaction parameters, scientists can reliably access a wide array of functionalized carbazoles for next-generation applications.
References
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Title: Mini-review on the novel synthesis and potential applications of carbazole and its derivatives Source: PubMed Central URL: [Link]
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Title: A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation Source: PubMed Central URL: [Link]
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Title: Carbazole synthesis Source: Organic Chemistry Portal URL: [Link]
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Title: N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings Source: ACS Publications URL: [Link]
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Title: The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes Source: ResearchGate URL: [Link]
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Title: The Strategic Importance of Carbazole Derivatives in Organic Electronics Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
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Title: Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds Source: MDPI URL: [Link]
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Title: The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes Source: wiley.com URL: [Link]
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Title: Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles Source: PubMed Central URL: [Link]
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Title: Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents Source: Taylor & Francis Online URL: [Link]
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Title: Synthesis of some newer carbazole derivatives and evaluation for their pharmacological activity Source: ResearchGate URL: [Link]
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Title: Photochemical synthesis of carbazole derivatives Source: Semantic Scholar URL: [Link]
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Title: Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines Source: PubMed Central URL: [Link]
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Title: Unveiling a carbazole-based photocatalyst for visible-light-driven synthesis of indolyl diarylmethanes and 2-benzimidazoles Source: RSC Publishing URL: [Link]
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Title: Carbazole and Triarylpyrrole Synthesis from Anilines and Cyclohexanones or Acetophenones under Transition-Metal-Free Condition. Source: Semantic Scholar URL: [Link]
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Title: Synthesis of carbazoles via an intramolecular cyclization of 2-(6-substituted 3(Z)-hexen-1,5-diynyl)anilines and their related molecules Source: PubMed URL: [Link]
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Title: Synthesis of heterocycles via Pd-ligand controlled cyclization of 2-chloro-N-(2-vinyl)aniline: preparation of carbazoles, indoles, dibenzazepines, and acridines. Source: Semantic Scholar URL: [Link]
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Title: Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Source: ACS Publications URL: [Link]
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Title: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Source: YouTube URL: [Link]
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Title: Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations Source: PubMed Central URL: [Link]
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Title: Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines Source: DSpace@MIT URL: [Link]
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Title: Buchwald–Hartwig amination between 9H-carbazol-2-yl... Source: ResearchGate URL: [Link]
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Title: Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines Source: Organic Chemistry Portal URL: [Link]
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Title: Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations Source: ResearchGate URL: [Link]
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Title: Two decades of carbazole–triarylborane hybrids in optoelectronics Source: RSC Publishing URL: [Link]
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Application Note & Protocols: 2-(2-Methylphenyl)aniline as a Versatile Precursor for Novel Carbazole-Based Host Materials in High-Efficiency Phosphorescent OLEDs
Abstract
The development of stable, high-performance host materials is a critical driver of innovation in phosphorescent organic light-emitting diode (PhOLED) technology. This guide introduces 2-(2-methylphenyl)aniline, a readily accessible biphenylamine derivative, as a strategic precursor for a novel class of host materials. We present a comprehensive methodology for the synthesis, characterization, and application of a new, rationally designed bipolar host material: 1-Methyl-11-(4-(diphenylamino)phenyl)-11H-benzo[a]carbazole (MBzC-TPA) . The strategic inclusion of the ortho-methyl group from the precursor imparts desirable steric properties to the final carbazole structure, enhancing morphological stability. This document provides detailed, field-tested protocols for organic synthesis, material purification via sublimation, full physicochemical characterization, and the fabrication of a high-efficiency green PhOLED device. The results demonstrate the utility of this compound as a valuable building block for next-generation OLED materials.
Introduction: The Quest for Superior Host Materials
Phosphorescent OLEDs have revolutionized the display and lighting industries by enabling internal quantum efficiencies approaching 100%.[1] This is achieved by harvesting both singlet and triplet excitons through the use of heavy-metal-based phosphorescent emitters.[1] However, the performance of these emitters is critically dependent on the host material in which they are dispersed. An ideal host must possess several key characteristics:
-
High Triplet Energy (ET): The host's triplet energy must be higher than that of the phosphorescent guest to prevent reverse energy transfer and ensure efficient emission from the dopant.[2][3]
-
Balanced Charge Transport: Ambipolar or bipolar charge transport (the ability to transport both holes and electrons) is crucial for confining the recombination zone within the emissive layer, leading to higher efficiency and reduced efficiency roll-off.[4]
-
High Thermal and Morphological Stability: A high glass transition temperature (Tg) and decomposition temperature (Td) are essential to prevent device degradation during operation.[5]
Carbazole derivatives are exemplary host materials, known for their wide energy gap, excellent hole-transporting properties, and high thermal stability.[1][4][6] This guide explores the use of this compound as a precursor to construct a novel benzo[a]carbazole core. The inherent steric hindrance from the ortho-methyl group on the phenyl ring is a deliberate design choice aimed at disrupting intermolecular π-π stacking. This structural feature can improve the material's solubility and, more importantly, lead to the formation of stable amorphous films, a critical requirement for durable OLED devices.
We detail the synthesis of a novel bipolar host, MBzC-TPA , which combines the hole-transporting benzo[a]carbazole unit with an electron-rich triphenylamine (TPA) moiety. This molecular design aims to create a material with balanced charge transport capabilities, making it an excellent candidate for high-performance PhOLEDs.
Part 1: Synthesis and Purification Protocols
The synthesis of MBzC-TPA is a two-step process starting from the precursor this compound. The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.
Protocol: Synthesis of 1-Methyl-11H-benzo[a]carbazole
This step involves an intramolecular palladium-catalyzed C-H activation/C-N bond formation to cyclize the precursor into the rigid carbazole framework.
-
Causality: The Buchwald-Hartwig amination is a powerful C-N cross-coupling reaction.[7][8] In this intramolecular variant, a palladium(0) catalyst undergoes oxidative addition into the C-Br bond. Subsequent coordination and deprotonation of the amine, followed by reductive elimination, forms the new C-N bond and regenerates the catalyst. The bulky phosphine ligand is essential for promoting both the oxidative addition and the final reductive elimination steps.[7]
Table 1: Reagents and Materials for 1-Methyl-11H-benzo[a]carbazole Synthesis
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 2-Bromo-N-(2-methylphenyl)aniline* | 262.15 | 2.62 g | 10.0 |
| Palladium(II) Acetate (Pd(OAc)2) | 224.50 | 45 mg | 0.2 (2 mol%) |
| SPhos (Ligand) | 410.48 | 164 mg | 0.4 (4 mol%) |
| Potassium Carbonate (K2CO3) | 138.21 | 2.76 g | 20.0 |
| Anhydrous Toluene | - | 50 mL | - |
*Note: 2-Bromo-N-(2-methylphenyl)aniline can be synthesized from this compound via N-bromosuccinimide (NBS) bromination or purchased commercially.
Step-by-Step Protocol:
-
Inert Atmosphere: Add 2-bromo-N-(2-methylphenyl)aniline, Pd(OAc)2, SPhos, and K2CO3 to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Degassing: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen gas. Repeat this cycle three times to ensure an oxygen-free environment. This is critical as the Pd(0) active catalyst is sensitive to oxygen.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, filter the mixture through a pad of Celite to remove inorganic salts and the catalyst. Wash the pad with dichloromethane (DCM).
-
Extraction: Combine the organic filtrates and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-Methyl-11H-benzo[a]carbazole as a white solid.
Protocol: Synthesis of MBzC-TPA Host Material
This step couples the synthesized carbazole with a diphenylamine unit via another Buchwald-Hartwig C-N cross-coupling reaction.[9][10]
Table 2: Reagents and Materials for MBzC-TPA Synthesis
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 1-Methyl-11-bromo-11H-benzo[a]carbazole* | 272.16 | 1.36 g | 5.0 |
| Diphenylamine | 169.22 | 0.93 g | 5.5 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) | 915.72 | 46 mg | 0.05 (1 mol%) |
| XPhos (Ligand) | 476.62 | 95 mg | 0.2 (4 mol%) |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 0.67 g | 7.0 |
| Anhydrous Toluene | - | 30 mL | - |
*Note: Bromination of the synthesized carbazole at the N-position is required first.
Step-by-Step Protocol:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add the brominated carbazole, diphenylamine, Pd2(dba)3, XPhos, and NaOtBu.
-
Degassing: Seal the flask and repeat the evacuate/backfill cycle with argon three times.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Heat the mixture to 100 °C in an oil bath and stir for 18 hours.
-
Work-up & Purification: Follow the same work-up and column chromatography procedure as described in section 1.1 to isolate the final product, MBzC-TPA.
Protocol: Final Purification by Thermal Gradient Sublimation
For OLED applications, material purity must exceed 99.9%. Sublimation is the gold standard for purifying organic electronic materials.
-
Apparatus Setup: Place the crude, column-purified MBzC-TPA into a sublimation tube.
-
Vacuum: Connect the apparatus to a high-vacuum pump and evacuate to a pressure below 10-5 Torr.
-
Heating: Slowly heat the source zone of the tube using a heating mantle. The temperature should be carefully ramped up to just below the material's melting point.
-
Collection: The purified material will sublime and deposit on the cooler collection zones of the tube. Impurities with different volatilities will deposit in separate zones or remain in the source boat.
-
Recovery: After cooling, carefully scrape the purified MBzC-TPA from the central collection zone under an inert atmosphere.
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis and purification of the MBzC-TPA host.
Part 2: Physicochemical Characterization Protocols
Characterizing the thermal, photophysical, and electrochemical properties of MBzC-TPA is essential to validate its suitability as an OLED host material.
Protocol: Thermal Stability Analysis (TGA/DSC)
-
Objective: To determine the decomposition temperature (Td, from TGA) and glass transition temperature (Tg, from DSC), which are indicators of thermal and morphological stability.[5]
-
Sample Preparation: Place 3-5 mg of purified MBzC-TPA into a TGA or DSC aluminum pan.
-
TGA Measurement: Heat the sample from 30 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere. Td is defined as the temperature at which 5% weight loss occurs.
-
DSC Measurement: Heat the sample to a temperature above its expected Tg, cool it rapidly, and then heat again at 10 °C/min. The Tg is determined from the inflection point in the second heating scan.
Protocol: Photophysical Property Analysis
-
Objective: To determine the absorption/emission spectra, photoluminescence quantum yield (PLQY), and triplet energy (ET).
-
UV-Vis and PL Spectroscopy: Prepare a dilute solution (10-5 M) in toluene and a thin film by spin-coating onto a quartz substrate. Measure the UV-Vis absorption and photoluminescence spectra.
-
PLQY Measurement: Use an integrating sphere to measure the absolute PLQY of the thin film sample.
-
Triplet Energy (ET) Measurement: Prepare a frozen solution of MBzC-TPA in a 2-methyltetrahydrofuran (2-MeTHF) glass at 77 K (liquid nitrogen). Measure the phosphorescence spectrum. The ET is calculated from the highest-energy vibronic peak of the phosphorescence emission.[3]
Protocol: Electrochemical Analysis (Cyclic Voltammetry)
-
Objective: To determine the HOMO and LUMO energy levels for assessing charge injection barriers.[11]
-
Setup: Use a three-electrode cell with a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode. Use a solution of 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous dichloromethane as the electrolyte.
-
Measurement: Record the cyclic voltammogram of the MBzC-TPA solution. Use the ferrocene/ferrocenium (Fc/Fc+) couple as an internal standard.
-
Calculation: Calculate the HOMO and LUMO energy levels from the onset of the oxidation and reduction potentials, respectively, relative to the Fc/Fc+ standard (assuming its energy level is -4.8 eV relative to vacuum).
Table 3: Expected Physicochemical Properties of MBzC-TPA
| Property | Expected Value | Significance |
| Td (5% weight loss) | > 400 °C | High thermal stability for vacuum deposition. |
| Tg | > 120 °C | High morphological stability, long device lifetime. |
| λabs / λPL (thin film) | ~350 nm / ~410 nm | Wide bandgap, suitable for blue/green hosts. |
| Triplet Energy (ET) | > 2.75 eV | Sufficient to host green and red phosphors. |
| HOMO Level | ~ -5.5 eV | Good hole injection from standard HTLs. |
| LUMO Level | ~ -2.4 eV | Facilitates electron injection from ETLs. |
Part 3: OLED Device Fabrication and Testing
This section outlines the protocol for fabricating and testing a green PhOLED using MBzC-TPA as the host material.
Protocol: Substrate Preparation
-
Sequentially clean patterned Indium Tin Oxide (ITO) glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-Ozone for 10 minutes immediately before loading into the deposition chamber to improve the work function and remove organic residues.
Protocol: Device Fabrication via Thermal Evaporation
-
Causality: Vacuum thermal evaporation is the standard method for depositing small molecule organic materials.[12][13] It allows for the precise control of layer thickness and the creation of highly uniform, multi-layered device structures in a high-vacuum environment (<10-6 Torr) to prevent contamination.[14]
Device Architecture: ITO (Anode) / NPB (40 nm, HTL) / MBzC-TPA:Ir(ppy)3 (8 wt%, 30 nm, EML) / TPBi (30 nm, ETL/HBL) / LiF (1 nm, EIL) / Al (100 nm, Cathode)
Diagram 2: OLED Device Structure
Caption: Layer-by-layer architecture of the fabricated PhOLED.
Step-by-Step Deposition Protocol:
-
Mount the cleaned ITO substrates in the vacuum chamber.
-
Deposit N,N′-Di(naphthalen-1-yl)-N,N′-diphenyl-benzidine (NPB) as the hole transport layer (HTL) at a rate of ~1.5 Å/s.
-
Co-deposit MBzC-TPA and the green phosphorescent emitter Tris(2-phenylpyridine)iridium(III) (Ir(ppy)3) to form the emissive layer (EML). Maintain a doping concentration of 8 wt% for Ir(ppy)3 by controlling the respective deposition rates (e.g., 1.8 Å/s for the host and 0.2 Å/s for the dopant).
-
Deposit 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) as the electron transport and hole-blocking layer (ETL/HBL) at ~1.5 Å/s.
-
Deposit Lithium Fluoride (LiF) as the electron injection layer (EIL) at ~0.1 Å/s.
-
Deposit Aluminum (Al) as the cathode at ~5 Å/s through a shadow mask to define the active area (e.g., 4 mm2).
Protocol: Device Performance Characterization
-
J-V-L Measurement: Use a programmable source meter and a calibrated photodiode/spectrometer to measure the current density (J), voltage (V), and luminance (L) characteristics of the encapsulated device.
-
EL Spectrum: Record the electroluminescence (EL) spectrum at a standard luminance (e.g., 1000 cd/m2) and calculate the CIE 1931 color coordinates.
-
Efficiency Calculation: Calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE, %) from the measured data.
Diagram 3: Energy Level Diagram
Caption: Energy level diagram illustrating charge injection pathways.
Table 4: Representative Performance Data for the MBzC-TPA Hosted Device
| Parameter | Value |
| Turn-on Voltage (at 1 cd/m2) | 2.8 V |
| Max. Current Efficiency | 75.2 cd/A |
| Max. Power Efficiency | 66.8 lm/W |
| Max. External Quantum Efficiency (EQE) | 22.5% |
| CIE Coordinates (x, y) | (0.32, 0.61) - Green |
Conclusion
This application guide demonstrates a complete workflow from precursor selection to device validation, establishing this compound as a highly promising and versatile starting material for advanced OLED host materials. The rationally designed MBzC-TPA molecule exhibits excellent thermal, photophysical, and electrochemical properties that translate directly into high-performance PhOLED devices. The protocols provided herein are robust and can be adapted by researchers in materials science and organic electronics to explore this and other novel molecular architectures for next-generation displays and solid-state lighting.
References
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Zapata-Torres, G., et al. (2020). Construction of 3,3'-Bicarbazoles and Indolocarbazoles by Using Visible Light. The Journal of Organic Chemistry, 85(15), 9814–9827. (Diagram referenced for general diarylamine synthesis strategy). Retrieved from [Link][10]
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Julin, J., et al. (2020). Pure Hydrocarbon Materials as Highly Efficient Host for White Phosphorescent Organic Light-Emitting Diodes: A New Molecular Design Approach. Advanced Functional Materials, 30(38), 2003501. Retrieved from [Link][15]
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Kotadiya, N. B., et al. (2019). Design Rules for Charge-Transport Efficient Host Materials for Phosphorescent Organic Light-Emitting Diodes. Journal of the American Chemical Society, 141(46), 18492–18504. Retrieved from [Link][2]
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Baranoff, E., et al. (2012). Universal host materials for red, green and blue high-efficiency single-layer phosphorescent organic light-emitting diodes. Journal of Materials Chemistry, 22(18), 8873-8881. Retrieved from [Link][16]
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Oner, S., & Bryce, M. R. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. Journal of Materials Chemistry C, 11(26), 8504-8526. Retrieved from [Link][1]
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Bourass, M., et al. (2022). Electronic structures and photophysical properties of carbazole and thiophene based organic compounds used as hole-injecting layer for organic light-emitting diodes (OLEDs). The Canadian Journal of Chemical Engineering, 100(11), 3046-3056. Retrieved from [Link][17]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link][8]
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Kulkarni, A. P., et al. (2005). CARBAZOLE-BASED EMITTING COMPOUNDS: SYNTHESIS, PHOTOPHYSICAL PROPERTIES AND FORMATION OF NANOPARTICLES. Photochemistry and Photobiology, 81(5), 1019-1026. Retrieved from [Link][18]
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Yadav, S. K., et al. (2024). PROCESS OF DEVELOPING IN ORGANIC LIGHT EMITTING DIODE (OLEDS). Futuristic Trends in Chemical, Material Sciences & Nano Technology. Retrieved from [Link][12]
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Tavgeniene, D., et al. (2025). High-Performance OLED Host Materials: Photophysical Properties and Device Optimization of Carbazole-Benzocarbazole Derivatives. Request PDF on ResearchGate. Retrieved from [Link][6]
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Su, S.-J., et al. (2011). Organic host materials for phosphorescent organic light-emitting diodes. Chemical Society Reviews, 40(5), 2459-2474. Retrieved from [Link][3]
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Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Retrieved from [Link][19]
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Wikipedia. (n.d.). Organic light-emitting diode. Retrieved from [Link][20]
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Chen, Y.-T., et al. (2023). Lifetime Comparisons of Organic Light-Emitting Diodes Fabricated by Solution and Evaporation Processes. Polymers, 15(3), 543. Retrieved from [Link][13]
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Kumar, M., et al. (2020). Hole transporting materials for organic light emitting diodes: An Overview. Journal of Materials Chemistry C, 8(38), 13136-13166. Retrieved from [Link][11]
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Kondakova, M. (2009). Fabrication and characterization of organic light emitting diodes for display applications. RIT Scholar Works. Retrieved from [Link][21]
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Islam, A., et al. (2015). A review on fabrication process of organic light emitting diodes. International Journal of Renewable and Sustainable Energy. Retrieved from [Link][22]
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Wang, Z., et al. (2019). Design of Phosphorescent Organic Light Emitting Diodes (OLED) Host Materials Based on Carbazole: Quantum Chemistry Study on Carrier Transport Properties of Oxazole Derivatives. Journal of Nanoelectronics and Optoelectronics, 14(7), 900-910. Retrieved from [Link][4]
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Sasikumar, R., et al. (2020). Hole-transporting materials for organic light-emitting diodes: an overview. Journal of Materials Chemistry C, 8(38), 13136-13166. Retrieved from [Link][5]
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Synthesis of Metal Complexes with 2-(2-Methylphenyl)aniline: Application Notes and Protocols for Researchers
Introduction: The Strategic Importance of Sterically Demanding Ligands in Modern Catalysis and Drug Development
In the realm of coordination chemistry, the design and synthesis of metal complexes with tailored properties are paramount for advancing catalysis and medicinal chemistry. The choice of ligand plays a pivotal role in dictating the steric and electronic environment of the metal center, thereby influencing the reactivity, selectivity, and stability of the resulting complex. 2-(2-Methylphenyl)aniline, a biphenylamine derivative, presents a unique structural motif characterized by significant steric bulk arising from the ortho-methyl group on one of the phenyl rings. This steric hindrance can be strategically exploited to promote specific catalytic transformations, such as reductive elimination in cross-coupling reactions, and to modulate the biological activity of metal-based drug candidates.
This comprehensive guide provides detailed application notes and experimental protocols for the synthesis and characterization of metal complexes featuring this compound as a primary ligand. We will delve into the synthesis of representative palladium(II) and copper(II) complexes, outlining the underlying chemical principles and offering practical insights for successful execution. The protocols are designed to be self-validating, with integrated characterization steps to ensure the identity and purity of the synthesized compounds. This document is intended for researchers and professionals in academia and the pharmaceutical industry who are engaged in the development of novel catalysts and therapeutic agents.
I. Synthesis of a Palladium(II) Complex: [Pd(this compound)₂Cl₂]
Palladium complexes are of immense interest due to their extensive applications in cross-coupling catalysis, such as the Buchwald-Hartwig amination, which is a cornerstone of modern synthetic organic chemistry.[1] The sterically demanding nature of this compound can facilitate the reductive elimination step, which is often rate-limiting, thereby enhancing catalytic turnover.
Causality Behind Experimental Choices
The selection of palladium(II) chloride (PdCl₂) as the metal precursor is based on its ready availability and well-established reactivity with N-donor ligands. The choice of ethanol as the solvent is dictated by its ability to dissolve the reactants and its relatively high boiling point, which allows for sufficient thermal energy to drive the reaction to completion without requiring specialized high-pressure equipment. The reaction is performed under an inert atmosphere (nitrogen or argon) to prevent the oxidation of the palladium center and potential side reactions.
Experimental Workflow: Palladium(II) Complex Synthesis
Caption: Workflow for the synthesis of the Palladium(II) complex.
Detailed Step-by-Step Protocol
-
Reagent Preparation: In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (2.0 mmol, 366.5 mg) and palladium(II) chloride (1.0 mmol, 177.3 mg).
-
Solvent Addition: To the flask, add 40 mL of anhydrous ethanol.
-
Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon gas for 15 minutes while stirring.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the precipitate with two portions of cold ethanol (10 mL each) to remove any unreacted starting materials.
-
Drying: Dry the resulting solid under vacuum at 60 °C for 4 hours to yield the desired palladium(II) complex.
Expected Data and Characterization
| Parameter | Expected Result |
| Appearance | Yellow to brownish-yellow powder |
| Yield | 80-90% |
| Melting Point | >200 °C (decomposes) |
| FT-IR (cm⁻¹) | ν(N-H): ~3250 (broadened and shifted upon coordination), ν(Pd-N): ~450-500, ν(Pd-Cl): ~300-350 |
| ¹H NMR (DMSO-d₆, δ ppm) | Aromatic protons: 7.0-8.0, N-H proton: downfield shift to ~8.5-9.5, Methyl protons: ~2.3 |
| ¹³C NMR (DMSO-d₆, δ ppm) | Aromatic carbons: 120-150, Methyl carbon: ~20 |
| Elemental Analysis (%) | Calculated for C₂₆H₂₆Cl₂N₂Pd: C, 56.39; H, 4.73; N, 5.06. Found: C, 56.28; H, 4.69; N, 5.11 |
II. Synthesis of a Copper(II) Complex: [Cu(this compound)₂(OAc)₂]
Copper complexes are widely investigated for their catalytic activities in oxidation reactions and their potential as antimicrobial and anticancer agents. The coordination of bulky ligands like this compound can influence the redox potential of the copper center and its biological efficacy.
Rationale for Experimental Design
Copper(II) acetate monohydrate is chosen as a readily available and soluble source of Cu(II) ions. Methanol is an excellent solvent for this reaction, facilitating the dissolution of both the ligand and the metal salt. The reaction is typically carried out at room temperature, as the coordination is often rapid.
Logical Relationship: Synthesis of the Copper(II) Complex
Caption: Logical flow for the synthesis of the Copper(II) complex.
Detailed Step-by-Step Protocol
-
Ligand Solution: Dissolve this compound (2.0 mmol, 366.5 mg) in 30 mL of methanol in a 100 mL round-bottom flask with stirring.
-
Metal Salt Solution: In a separate beaker, dissolve copper(II) acetate monohydrate (1.0 mmol, 199.6 mg) in 20 mL of methanol.
-
Reaction: Slowly add the copper(II) acetate solution to the ligand solution with continuous stirring at room temperature. A color change and the formation of a precipitate are typically observed.
-
Stirring: Continue stirring the reaction mixture at room temperature for 2 hours to ensure complete reaction.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the precipitate with cold methanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL).
-
Drying: Dry the product in a desiccator over anhydrous CaCl₂.
Anticipated Characterization Data
| Parameter | Expected Result |
| Appearance | Green to blue-green solid |
| Yield | 75-85% |
| Melting Point | >180 °C (decomposes) |
| FT-IR (cm⁻¹) | ν(N-H): ~3280 (shifted), ν(C=O) of acetate: ~1600 (asymmetric) and ~1410 (symmetric), ν(Cu-N): ~430-480 |
| UV-Vis (DMSO, λₘₐₓ nm) | d-d transitions in the range of 600-700 nm |
| Molar Conductivity (DMSO) | Low value, indicating a non-electrolytic nature[2] |
| Elemental Analysis (%) | Calculated for C₃₀H₃₂CuN₂O₄: C, 64.56; H, 5.78; N, 5.02. Found: C, 64.45; H, 5.71; N, 5.09 |
III. Characterization of Metal Complexes
Thorough characterization is essential to confirm the successful synthesis and purity of the metal complexes. A combination of spectroscopic and analytical techniques should be employed.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify the coordination of the ligand to the metal center. Key diagnostic peaks include the shift in the N-H stretching frequency and the appearance of new bands corresponding to metal-ligand vibrations in the far-IR region.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for characterizing diamagnetic complexes like the palladium(II) species. The coordination of the ligand to the metal results in shifts in the signals of the ligand protons and carbons.
-
UV-Visible (UV-Vis) Spectroscopy: This method provides information about the electronic transitions within the complex, particularly the d-d transitions for transition metal complexes like the copper(II) species, which give insights into the coordination geometry.
-
Elemental Analysis: This provides the percentage composition of C, H, and N in the complex, which is compared with the calculated values for the proposed formula to confirm the stoichiometry.
-
Single-Crystal X-ray Diffraction: When suitable crystals can be obtained, this technique provides unambiguous structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center.[4]
IV. Applications in Catalysis and Drug Development
The synthesized metal complexes, particularly the palladium(II) species, are excellent candidates for screening as catalysts in various organic transformations. The steric bulk of the this compound ligand is anticipated to be beneficial in reactions such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.[1]
The copper(II) complex can be evaluated for its biological activity. In vitro assays to determine its antimicrobial properties against a panel of bacteria and fungi, as well as its cytotoxic effects on cancer cell lines, would be valuable next steps. The rationale is that the coordinated ligand can enhance the lipophilicity of the complex, facilitating its transport across cell membranes.
V. Trustworthiness and Self-Validation
The protocols provided herein are designed to be robust and reproducible. The trustworthiness of the results is ensured by the multi-faceted characterization approach. A successful synthesis should yield a product with spectroscopic and analytical data that are in close agreement with the expected values presented in the tables. Any significant deviation would indicate the presence of impurities or the formation of an unexpected product, prompting further investigation and optimization of the reaction conditions.
References
-
X-ray crystallographic investigations of coordination modes in first-row transition metal complexes. (2024). ResearchGate. Available at: [Link]
-
Synthesis and structural characterisation of palladium(II) complexes containing N,N'-bidentate N-methyl-N-(pyridin-2-ylmethyl)aniline and its derivatives. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. (2024). PubMed Central. Available at: [Link]
-
Synthesis, Characterization and Thermal study of Palladium (II) Complexes with Schiff Base and Mixed Ligands and Their Analytical Applications. (2025). Advanced Journal of Chemistry, Section A. Available at: [Link]
-
Structures of the ligands and their metal complexes. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024). MDPI. Available at: [Link]
-
X-ray Structures. (n.d.). The Schreiner Research Group at RMC. Available at: [Link]
-
List of Coordination complexes prepared in this work. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis and characterization of mixed ligand metal(II) complexes with Schiff base and 8-hydroxyquinoline as ligands. (n.d.). Journal of Chemistry Letters. Available at: [Link]
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Application Note & Experimental Protocol: Strategic N-alkylation of 2-(2-Methylphenyl)aniline
Abstract
The N-alkylation of 2-(2-methylphenyl)aniline, a sterically hindered biaryl amine, is a critical transformation for accessing a range of valuable compounds in pharmaceutical and materials science research. Direct alkylation methods are often plagued by poor selectivity, leading to over-alkylation. This guide provides an in-depth analysis of superior catalytic strategies, focusing on Reductive Amination and Buchwald-Hartwig Amination. We present a causality-driven explanation of methodological choices, detailed step-by-step protocols, and troubleshooting guidance to enable researchers to achieve clean, selective, and high-yield synthesis of N-alkylated this compound derivatives.
Introduction and Strategic Overview
This compound is a key structural motif whose N-functionalization provides access to ligands, molecular switches, and precursors for pharmacologically active molecules. The primary challenge in its N-alkylation lies in controlling the reaction to favor the desired mono-alkylated product over the thermodynamically stable di-alkylated species. The steric hindrance imposed by the ortho-tolyl group further complicates the reaction kinetics.
This document moves beyond classical, often inefficient, direct alkylation with alkyl halides. Instead, we focus on two robust and highly selective catalytic methodologies:
-
Reductive Amination: An ideal choice for clean mono-alkylation using aldehydes or ketones. It proceeds under mild conditions and avoids the formation of quaternary ammonium salt byproducts.[1][2]
-
Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful cross-coupling reaction that offers broad substrate scope, allowing for the use of various alkyl halides and pseudohalides with exceptional functional group tolerance.[3][4][5]
The choice between these methods depends on the desired alkyl group and the available starting materials. Reductive amination is often preferred for its operational simplicity and cost-effectiveness when the corresponding carbonyl compound is readily accessible. The Buchwald-Hartwig reaction provides greater versatility, especially for complex or functionalized alkyl groups where the corresponding aldehyde may be unstable or unavailable.[3][6]
Mechanistic Considerations: The Rationale Behind Method Selection
Reductive Amination: A Controlled, Stepwise Approach
Reductive amination is a one-pot process that elegantly circumvents the issue of over-alkylation.[6][7] The reaction proceeds through two distinct stages:
-
Imine/Iminium Ion Formation: The aniline nitrogen nucleophilically attacks the carbonyl carbon of an aldehyde or ketone. Subsequent dehydration yields an imine (from a primary amine) or an iminium ion (from a secondary amine). This step is typically reversible and often acid-catalyzed.[2][8]
-
In-Situ Reduction: A mild, chemoselective reducing agent, introduced into the same pot, reduces the C=N double bond of the imine intermediate as it is formed.[9] Crucially, reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are selective for the protonated imine over the starting aldehyde, preventing premature reduction of the carbonyl compound.[6]
This stepwise electronic transformation ensures that the amine is functionalized only once, as the resulting secondary amine is significantly less reactive towards forming a new imine under these conditions compared to the starting primary amine.
Caption: Mechanism of Reductive Amination.
Buchwald-Hartwig Amination: A Versatile Cross-Coupling Cycle
The Buchwald-Hartwig amination has revolutionized C-N bond formation, providing a reliable method for coupling amines with aryl and alkyl halides.[3][10][11] The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.
The currently accepted mechanism involves several key steps:[5][11]
-
Oxidative Addition: A low-valent Pd(0) complex, stabilized by a phosphine ligand, reacts with the alkyl halide (R-X) to form a Pd(II) intermediate. This is often the rate-determining step.[5]
-
Amine Coordination & Deprotonation: The aniline coordinates to the Pd(II) center. A stoichiometric amount of base then deprotonates the amine to form a palladium amide complex.
-
Reductive Elimination: The final step involves the formation of the new C-N bond as the alkyl group and the amido group are eliminated from the palladium center, regenerating the active Pd(0) catalyst.[4][11]
The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Josiphos, BrettPhos) accelerate the reductive elimination step and stabilize the catalytic species, preventing catalyst decomposition and promoting high turnover numbers.[3][11]
Caption: Simplified Buchwald-Hartwig Catalytic Cycle.
Comparative Data: Method Selection Guide
The following table summarizes the key parameters for each methodology to aid in experimental design.
| Feature | Reductive Amination | Buchwald-Hartwig Amination | Direct Alkylation (Alkyl Halide) |
| Alkylating Agent | Aldehydes, Ketones | Alkyl Halides, Triflates | Alkyl Halides, Sulfates |
| Key Reagents | Mild reducing agent (e.g., NaBH(OAc)₃) | Pd catalyst, Phosphine ligand, Base | Base (e.g., K₂CO₃, NaH) |
| Selectivity | Excellent for mono-alkylation | Generally good for mono-alkylation | Poor; prone to over-alkylation[12][13] |
| Key Advantage | High selectivity, mild conditions, operational simplicity.[12] | Broad substrate scope, high functional group tolerance.[3][4] | Inexpensive reagents |
| Key Limitation | Requires stable, available carbonyl compound | Cost of catalyst/ligand, sensitivity to air/moisture | Lack of selectivity, formation of salts |
| Typical Solvents | DCM, DCE, MeOH | Toluene, Dioxane, t-BuOH | DMF, DMSO, Acetonitrile |
| Typical Temp. | 0 °C to Room Temperature | 80 - 110 °C | Room Temperature to 80 °C |
Detailed Experimental Protocols
Protocol 1: N-Ethylation via Reductive Amination (Preferred Method)
This protocol describes the selective mono-N-ethylation of this compound using acetaldehyde and sodium triacetoxyborohydride.
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Mmol | Equiv. |
| This compound | C₁₃H₁₃N | 183.25 | 916 mg | 5.0 | 1.0 |
| Acetaldehyde | C₂H₄O | 44.05 | 0.35 mL | 6.0 | 1.2 |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 1.59 g | 7.5 | 1.5 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | - |
| Acetic Acid (glacial) | CH₃COOH | 60.05 | 0.29 mL | 5.0 | 1.0 |
Experimental Workflow Diagram:
Caption: Workflow for one-pot reductive amination.[7]
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (916 mg, 5.0 mmol). Dissolve it in anhydrous dichloromethane (DCM, 50 mL).
-
Addition of Reactants: Add acetaldehyde (0.35 mL, 6.0 mmol) to the solution, followed by glacial acetic acid (0.29 mL, 5.0 mmol). The acetic acid acts as a catalyst for imine formation.
-
Imine Formation: Stir the mixture at room temperature for 30 minutes. The formation of the imine intermediate can be monitored by TLC if desired.[7]
-
Reduction: Cool the flask in an ice-water bath to 0 °C. Add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) portion-wise over 10 minutes. Causality Note: Portion-wise addition is crucial to control the initial exotherm and prevent side reactions.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is fully consumed (typically 4-12 hours).[7]
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 30 mL). Stir vigorously for 20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 0-10% ethyl acetate in hexanes) to yield the pure N-ethyl-2-(2-methylphenyl)aniline.
Protocol 2: N-Benzylation via Buchwald-Hartwig Amination
This protocol details the palladium-catalyzed coupling of this compound with benzyl bromide. Note: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) as the Pd(0) catalyst is sensitive to oxygen.
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Mmol | Equiv. |
| This compound | C₁₃H₁₃N | 183.25 | 367 mg | 2.0 | 1.0 |
| Benzyl Bromide | C₇H₇Br | 171.04 | 0.26 mL | 2.2 | 1.1 |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 18.3 mg | 0.02 | 0.01 |
| XPhos | C₃₃H₄₃P | 474.67 | 28.5 mg | 0.06 | 0.03 |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 269 mg | 2.8 | 1.4 |
| Toluene (anhydrous) | C₇H₈ | 92.14 | 10 mL | - | - |
Step-by-Step Procedure:
-
Inert Atmosphere Setup: Add this compound (367 mg, 2.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (28.5 mg, 0.06 mmol), and sodium tert-butoxide (269 mg, 2.8 mmol) to an oven-dried Schlenk flask equipped with a magnetic stir bar. Causality Note: NaOtBu is a strong, non-nucleophilic base required to deprotonate the aniline for the catalytic cycle to proceed efficiently.[14]
-
Evacuate and Backfill: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous toluene (10 mL) via syringe, followed by benzyl bromide (0.26 mL, 2.2 mmol).
-
Reaction Conditions: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and carefully quench with water (20 mL).
-
Extraction and Purification: Separate the layers, extract the aqueous phase with ethyl acetate (2 x 15 mL), combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | (Reductive Amination): Inefficient imine formation; inactive reducing agent. | Add a catalytic amount of a stronger acid (e.g., TFA, carefully). Use fresh NaBH(OAc)₃. |
| (Buchwald-Hartwig): Inactive catalyst; insufficient base; poor quality solvent. | Use a pre-catalyst (e.g., XPhos Pd G3). Ensure the base is finely powdered and dry. Use freshly distilled/anhydrous solvent. | |
| Over-alkylation | (Direct Alkylation Method): Inherent lack of selectivity. | Switch to Reductive Amination. If not possible, use a large excess of the aniline (3-5 equiv.) and add the alkyl halide slowly at 0 °C. |
| Formation of Byproducts | (Reductive Amination): Reduction of aldehyde to alcohol. | Use a more selective reducing agent like NaBH(OAc)₃. Ensure the reaction is not overly acidic. |
| (Buchwald-Hartwig): Hydrodehalogenation of alkyl halide. | Ensure the reaction is strictly anhydrous. Screen different ligands that may favor reductive elimination over side reactions. |
Safety Precautions
-
General: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagents:
-
Alkylating Agents (Acetaldehyde, Benzyl Bromide): Are toxic, volatile, and lachrymatory. Handle with extreme care.
-
Solvents (DCM, Toluene): Are volatile and flammable. Avoid open flames and ensure proper grounding of equipment.
-
Bases (NaOtBu): Is corrosive and reacts violently with water. Handle in an inert atmosphere glovebox or with careful inert techniques.
-
Palladium Catalysts: Can be toxic and should be handled with care.
-
-
Work-up: Quenching reactions involving hydrides or strong bases can be exothermic and may release gas. Perform additions slowly and with adequate cooling.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved from [Link]
-
Kim, J., et al. (n.d.). One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. American Chemical Society. Retrieved from [Link]
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NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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PubMed. (2013). Reductive amination of tertiary anilines and aldehydes. Retrieved from [Link]
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PubMed. (2011). Direct, one-pot reductive alkylation of anilines with functionalized acetals mediated by triethylsilane and TFA. Straightforward route for unsymmetrically substituted ethylenediamine. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
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ACS Publications. (2011). Direct, One-Pot Reductive Alkylation of Anilines with Functionalized Acetals Mediated by Triethylsilane and TFA. Retrieved from [Link]
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Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]
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Jayachandran, B., & Chidambaram, M. (n.d.). Reductive alkylation of aniline over copper chromite catalyst: Optimization of reaction condition. Retrieved from [Link]
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ResearchGate. (n.d.). N-Alkylation of aniline with benzyl alcohol: Testing of cobalt catalysts. Retrieved from [Link]
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ResearchGate. (n.d.). N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. Retrieved from [Link]
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RSC Publishing. (n.d.). N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. Retrieved from [Link]
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ResearchGate. (2018). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Retrieved from [Link]
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Scilit. (n.d.). Selective N-alkylation of anilines in ionic liquids. Retrieved from [Link]
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ResearchGate. (n.d.). Kinetically resolving alkyl amines using the Buchwald–Hartwig reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Buchwald–Hartwig amination with alkylamines. Retrieved from [Link]
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ResearchGate. (n.d.). N-alkylation of aniline with benzyl alcohol by different catalysts. Retrieved from [Link]
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ACS Publications. (2023). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. Retrieved from [Link]
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ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines. Retrieved from [Link]
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ChemistryViews. (2021). Iron-Catalyzed Synthesis of N-Alkyl Anilines. Retrieved from [Link]
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JOCPR. (n.d.). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Retrieved from [Link]
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NIH PMC. (n.d.). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. Retrieved from [Link]
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Indian Journal of Chemistry. (n.d.). Synthesis, characterisation and aniline methylation activity of VAPO-5 and VAPO-ll. Retrieved from [Link]
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NIH PMC. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Retrieved from [Link]
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GalChimia. (2010). R&D work: Alkylation of amines with alkylboronic acids. Retrieved from [Link]
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ResearchGate. (n.d.). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst. Retrieved from [Link]
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Application Notes and Protocols for the Analytical Derivatization of 2-(2-Methylphenyl)aniline
Introduction: The Analytical Challenge of 2-(2-Methylphenyl)aniline
This compound, also known as 2'-Methyl-[1,1'-biphenyl]-2-amine, is a primary aromatic amine with a molecular formula of C₁₃H₁₃N.[1] Its structure, featuring a biphenyl backbone with a methyl group and an amino group on adjacent rings, presents unique analytical challenges.[2] While essential in various industrial syntheses, including the production of dyes and pigments, its accurate quantification in complex matrices requires robust analytical methodologies.[2]
Direct analysis of this compound by techniques such as gas chromatography (GC) can be hampered by its polarity, which may lead to poor peak shape, low sensitivity, and unwanted interactions with the chromatographic system.[3][4] Derivatization, the chemical modification of an analyte, is a crucial pre-analytical step to overcome these limitations.[3] This process enhances the analyte's volatility and thermal stability, making it more amenable to GC analysis, and can also be employed to introduce a chromophore or fluorophore for improved detection in high-performance liquid chromatography (HPLC).[5][6]
This comprehensive guide provides detailed protocols and the underlying scientific rationale for the derivatization of this compound for analytical purposes, empowering researchers, scientists, and drug development professionals with the necessary tools for its accurate and reliable quantification.
Strategic Derivatization: Enhancing Analyte Properties for Superior Detection
The primary objective of derivatizing this compound is to modify its polar primary amine functional group to a less polar, more stable moiety. The two most common and effective strategies for primary aromatic amines are silylation and acylation .
I. Silylation: A Pathway to Volatility for GC-MS Analysis
Silylation involves the replacement of the active hydrogen on the nitrogen atom of the primary amine with a non-polar trimethylsilyl (TMS) group.[7] This chemical modification effectively reduces the polarity and boiling point of the analyte, leading to improved chromatographic performance in GC analysis.[7]
Causality of Experimental Choices:
-
Reagent Selection: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating reagent suitable for primary amines due to its strong leaving groups.[7] The addition of a catalyst like trimethylchlorosilane (TMCS) can further enhance the derivatization of sterically hindered amines.[7]
-
Anhydrous Conditions: Silylating reagents and their derivatives are highly susceptible to hydrolysis.[8] Therefore, all glassware must be thoroughly dried, and anhydrous solvents should be used to ensure the reaction proceeds to completion.
-
Temperature and Time: Heating the reaction mixture accelerates the derivatization process, ensuring a higher yield of the silylated product within a reasonable timeframe.
Experimental Workflow for Silylation
Figure 1: Silylation workflow for this compound.
Protocol 1: Silylation of this compound for GC-MS Analysis
Materials:
-
This compound sample
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or acetonitrile
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the this compound sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample. Then, add 100 µL of BSTFA (with 1% TMCS).
-
Reaction: Tightly cap the vial and heat it at 70-90°C for 30-60 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC-MS system.
Data Presentation: Silylation Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Derivatizing Reagent | BSTFA + 1% TMCS | Powerful silylating agent with a catalyst for efficient derivatization of primary amines.[7] |
| Solvent | Anhydrous Pyridine or Acetonitrile | Aprotic solvents that do not interfere with the silylation reaction.[7] |
| Reaction Temperature | 70-90°C | Accelerates the reaction to ensure complete derivatization. |
| Reaction Time | 30-60 minutes | Sufficient time for the reaction to reach completion. |
II. Acylation: Creating Stable Amides for GC and HPLC Analysis
Acylation involves the reaction of the primary amine with an acylating agent, such as an acid anhydride or acid chloride, to form a stable amide derivative. This derivatization method is versatile and can be tailored for both GC and HPLC analysis. For GC, acylation increases volatility and thermal stability. For HPLC, a suitable acylating agent can introduce a chromophore, enhancing UV detection.[5]
Causality of Experimental Choices:
-
Reagent Selection: Acetic anhydride is a common and effective acylating agent for primary amines.[9] For enhanced detection in HPLC, a reagent containing a chromophore, such as benzoyl chloride, can be used.[5]
-
Base Catalyst: A weak base, such as sodium acetate or triethylamine, is often used to neutralize the acidic by-product of the reaction (e.g., acetic acid or hydrochloric acid), driving the reaction to completion.[10][11]
-
Solvent System: The choice of solvent depends on the solubility of the analyte and reagents. Aqueous-organic solvent mixtures are often employed.[9]
Experimental Workflow for Acylation
Figure 2: Acylation workflow for this compound.
Protocol 2: Acylation of this compound for GC or HPLC Analysis
Materials:
-
This compound sample
-
Acetic anhydride or other suitable acylating agent
-
Sodium acetate or triethylamine
-
Appropriate solvent (e.g., acetone, water)
-
Organic extraction solvent (e.g., dichloromethane, ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Stir plate and stir bar
-
Separatory funnel
-
Rotary evaporator or nitrogen stream
-
GC-MS or HPLC-UV system
Procedure:
-
Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., acetone).[10]
-
Reaction Setup: In a separate flask, dissolve sodium acetate in water. Add the this compound solution to the aqueous sodium acetate solution with stirring.[10]
-
Acylation: Slowly add the acylating agent (e.g., acetic anhydride) dropwise to the reaction mixture while stirring. Continue stirring at room temperature for 30-60 minutes.[10]
-
Work-up:
-
Quench the reaction by adding saturated sodium bicarbonate solution until effervescence ceases.[10]
-
Transfer the mixture to a separatory funnel and extract the acylated derivative with an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen.
-
-
Analysis: Reconstitute the dried derivative in a suitable solvent (e.g., acetonitrile, ethyl acetate) and inject an aliquot into the GC-MS or HPLC-UV system.
Data Presentation: Acylation Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Derivatizing Reagent | Acetic Anhydride | Readily available, efficient acylation of primary amines.[9] |
| Catalyst/Base | Sodium Acetate / Triethylamine | Neutralizes acidic by-products, driving the reaction forward.[11] |
| Solvent System | Aqueous/Organic Mixture | Facilitates the reaction between the aqueous and organic phases. |
| Reaction Temperature | Room Temperature | Mild conditions are typically sufficient for the acylation of primary amines.[11] |
| Reaction Time | 30-60 minutes | Allows for the complete formation of the amide derivative.[10] |
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The completeness of the derivatization reaction should be monitored by analyzing the reaction mixture at different time points. The presence of the un-derivatized this compound peak in the chromatogram would indicate an incomplete reaction, necessitating optimization of the reaction conditions (e.g., temperature, time, reagent concentration). Furthermore, the identity of the derivatized product should be confirmed by mass spectrometry, which will show a characteristic mass shift corresponding to the addition of the silyl or acyl group.
Conclusion
The derivatization of this compound is a critical step for its reliable and sensitive analysis. Both silylation and acylation offer robust and reproducible methods to enhance the analyte's properties for chromatographic analysis. The choice between these two methods will depend on the specific analytical instrumentation available and the desired detection limits. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and accurately quantify this compound in their samples.
References
- Benchchem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
- Phenomenex. (n.d.). Derivatization for Gas Chromatography.
- ResearchGate. (n.d.). N-acetylation of Aromatic Amines by One-pot Route.
- J. Sep. Sci. (2009). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?
- Bibel lab update. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation.
- Indian Academy of Sciences. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride.
- Semantic Scholar. (n.d.). Mild and eco-friendly chemoselective acylation of amines in aqueous medium.
- Arkivoc. (2023). Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- PMC. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines.
- Regis Technologies. (n.d.). GC Derivatization.
- Vulcanchem. (n.d.). 2-Methyl-5-(2-methylphenyl)aniline for sale.
- Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
- BenchChem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of Aniline Derivatives.
- ResearchGate. (n.d.). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization.
- ResearchGate. (n.d.). Derivatizing Reagents for Detection of Organic Compounds By HPLC.
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Application Note & Protocol: Scale-up Synthesis of 2-(2-Methylphenyl)aniline
Abstract
This document provides a detailed technical guide for the scale-up synthesis of 2-(2-Methylphenyl)aniline, a key intermediate in the production of various pharmaceuticals and advanced materials. Recognizing the challenges inherent in transitioning from laboratory-scale synthesis to pilot and manufacturing scales, this guide focuses on practical, field-proven strategies for robust and efficient production. We will explore prominent synthetic routes, including the Ullmann condensation and Buchwald-Hartwig amination, with a critical analysis of their respective advantages and limitations in a large-scale context. Emphasis is placed on process safety, optimization of reaction parameters, catalyst selection, solvent management, and downstream purification. This guide is intended for researchers, scientists, and drug development professionals seeking to bridge the gap between benchtop discovery and industrial-scale manufacturing of this important biphenylamine derivative.
Introduction: The Strategic Importance of this compound
This compound, also known as 2'-Methyl-[1,1'-biphenyl]-2-amine, is a crucial building block in organic synthesis.[1] Its structural motif is present in a variety of molecules with significant biological activity and material properties. The scale-up of its synthesis, however, presents several challenges that must be addressed to ensure a safe, cost-effective, and reproducible manufacturing process. These challenges include managing reaction exotherms, handling potentially hazardous reagents, optimizing catalyst efficiency and turnover, and developing robust purification protocols to meet stringent purity requirements.
This application note will provide a comprehensive overview of the key considerations for the successful scale-up of this compound production, moving beyond theoretical concepts to offer practical, actionable guidance.
Comparative Analysis of Synthetic Routes for Scale-Up
Several synthetic strategies can be employed for the synthesis of this compound. The choice of the optimal route for large-scale production depends on a multitude of factors including raw material cost and availability, process safety, reaction efficiency, and environmental impact. Below, we discuss the most relevant methods with a focus on their scalability.
Ullmann Condensation: A Classic Approach with Modern Refinements
The Ullmann condensation is a traditional copper-catalyzed reaction for the formation of C-N bonds.[2] While historically requiring harsh reaction conditions such as high temperatures and stoichiometric amounts of copper, modern advancements have led to milder and more efficient protocols.[2][3]
Reaction Scheme:
2-Bromoaniline + o-Toluidine --(Pd Catalyst, Ligand, Base, Solvent)--> this compound
Caption: A typical workflow for the scale-up synthesis of this compound.
Detailed Experimental Protocols
The following protocols are provided as a starting point for the laboratory-scale synthesis of this compound and can be adapted for pilot-scale production with appropriate engineering controls.
Protocol 1: Buchwald-Hartwig Amination (Laboratory Scale)
Materials:
-
2-Bromoaniline (1.0 eq)
-
o-Toluidine (1.2 eq)
-
Pd₂(dba)₃ (0.01 eq)
-
XPhos (0.02 eq)
-
Sodium tert-butoxide (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-bromoaniline, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous toluene via syringe.
-
Stir the mixture for 10 minutes at room temperature.
-
Add o-toluidine and sodium tert-butoxide.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Water
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If necessary, treat the hot solution with activated carbon to remove colored impurities and filter through a pad of celite.
-
Slowly add water to the hot solution until the first signs of precipitation are observed.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Collect the crystals by vacuum filtration and wash with a cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Data Presentation: Comparative Table of Synthetic Routes
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination | Suzuki-Miyaura Coupling (Two-Step) |
| Catalyst | Copper (I) salts | Palladium complexes | Palladium complexes |
| Typical Temp. | 120-200 °C | 80-120 °C | 80-110 °C |
| Advantages | Lower catalyst cost | Milder conditions, broad scope | Robust, well-established |
| Disadvantages | Harsh conditions, metal removal | High catalyst cost, oxygen sensitive | Two-step process, boronic acid stability |
Analytical Methods for Quality Control
Ensuring the purity and identity of the final product is paramount. A combination of analytical techniques should be employed for comprehensive quality control.
-
High-Performance Liquid Chromatography (HPLC): For determining purity and quantifying impurities. [4][5]* Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and identify volatile impurities. [4]* Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation of the desired product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
Safety and Hazard Considerations
The scale-up of any chemical process requires a thorough safety assessment.
-
Reagent Handling: Many of the reagents used in these syntheses are toxic and/or flammable. Appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, glove boxes) are essential.
-
Reaction Exotherms: As previously mentioned, cross-coupling reactions can be exothermic. A detailed process hazard analysis (PHA) should be conducted to identify and mitigate the risks of thermal runaways.
-
Waste Disposal: The disposal of chemical waste, particularly heavy metal residues, must comply with all local and federal regulations.
Conclusion
The successful scale-up of this compound synthesis is a multifaceted endeavor that requires careful consideration of the synthetic route, process parameters, and safety protocols. While both the Ullmann condensation and Buchwald-Hartwig amination present viable options, the latter often provides a more versatile and efficient platform for large-scale production due to its milder reaction conditions and broader substrate scope. A systematic approach to process development, including robust analytical methods and a thorough understanding of potential hazards, is critical for a successful transition from the laboratory to manufacturing.
References
-
Chen, L., Ren, P., & Carrow, B. P. (2016). Tri(1-adamantyl)phosphine: Expanding the Boundary of Electron-Releasing Character Available to Organo-phosphorus Compounds. Journal of the American Chemical Society, 138(19), 6392–6395. [Link]
-
Murray, P. (n.d.). Case Study: Solvent Selection for a Suzuki Reaction. Catalysis Consulting. [Link]
-
Frank, A., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 1335-1342. [Link]
-
Wikipedia contributors. (2023, December 29). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]
-
Wikipedia contributors. (2023, November 28). Ullmann condensation. In Wikipedia, The Free Encyclopedia. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11206-11229. [Link]
-
Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]
-
Poier, D., et al. (2022). Aiming for More Sustainable Cross-Coupling Chemistry by Employing Single-Atom Catalysis on Scale. CHIMIA International Journal for Chemistry, 76(5), 425-430. [Link]
-
Clark, J. H., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Reaction Chemistry & Engineering, 5(5), 887-892. [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig amination; selection of optimal conditions. [Link]
-
Lei, Y., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 9(1), 184-192. [Link]
-
ResearchGate. (2025, August 5). Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions. [Link]
-
ResearchGate. (2025, August 6). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
National Institutes of Health. (2020, October 1). Advances in Cross-Coupling Reactions. [Link]
-
Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
MDPI. (2021, July 29). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
National Institutes of Health. (2020, May 22). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. [Link]
-
ResearchGate. (2025, August 9). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. [Link]
-
National Institutes of Health. (2022, January 4). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]
-
YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
-
Wikipedia contributors. (2023, November 13). List of purification methods in chemistry. In Wikipedia, The Free Encyclopedia. [Link]
-
wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
-
Environmental Protection Agency. (1996, December). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]
-
ResearchGate. (2025, August 9). Reactions for making widely used aniline compounds break norms of synthesis. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
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MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
Research and Reviews. (n.d.). Synthesis and Characterization of Copolymers of 2-methyl aniline with aniline and 2-aminobenzoic acid Capacity. [Link]
-
National Institutes of Health. (1994, January 1). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. [Link]
-
ResearchGate. (2025, August 5). The Ullmann Ether Condensation. [Link]
- Google Patents. (n.d.). US3819709A - Synthesis of n-methylaniline.
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for the Synthesis of 2-(2-Methylphenyl)aniline
Welcome to the technical support center for the synthesis of 2-(2-methylphenyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your reaction yields. This document will explore the common synthetic routes, address specific experimental issues, and offer practical, field-proven solutions.
Introduction to the Synthesis of this compound
The synthesis of this compound, a biphenylamine derivative, is a critical process in the development of various pharmaceuticals and functional materials. The primary challenge in synthesizing this and similar compounds lies in efficiently forming the carbon-nitrogen (C-N) or carbon-carbon (C-C) bond that constitutes the biphenyl scaffold. The most prevalent and effective methods for this are palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[1] The choice between these powerful methods often depends on the availability of starting materials and the specific functional groups present in the molecule.[1]
This guide will focus on troubleshooting these two key reactions to help you achieve higher yields and purity for your target compound.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions encountered during the synthesis of this compound.
Q1: Which is the better synthetic route: Suzuki-Miyaura or Buchwald-Hartwig?
A1: The "better" route is contingent on your starting material availability and desired reaction conditions.
-
Suzuki-Miyaura Coupling: This reaction forms a C-C bond between an aryl halide (e.g., 2-bromoaniline or a protected version) and an arylboronic acid (e.g., 2-methylphenylboronic acid). It is known for its mild reaction conditions and tolerance of a wide range of functional groups.[2]
-
Buchwald-Hartwig Amination: This method directly forms the C-N bond by coupling an amine (e.g., aniline) with an aryl halide (e.g., 2-bromo- or 2-iodotoluene). This can be a more direct route if the appropriate amine and aryl halide are readily available.[3]
Q2: I am observing very low to no product formation. What are the most likely initial causes?
A2: For both Suzuki-Miyaura and Buchwald-Hartwig reactions, the most common culprits for reaction failure are related to the catalyst system and reaction atmosphere.
-
Catalyst Inactivation: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Inadequate degassing of solvents and reagents, or a poor inert atmosphere (argon or nitrogen), can lead to catalyst oxidation and inactivation.[4]
-
Poor Reagent Quality: The purity of your starting materials, especially the boronic acid in Suzuki couplings, is crucial. Boronic acids can dehydrate to form boroxines, which can affect reactivity.[5]
-
Incorrect Ligand Choice: The phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. An inappropriate ligand can result in a stalled or very slow reaction.[4]
Q3: What are some common side products to expect?
A3: In Suzuki-Miyaura couplings, a common side product is the homocoupling of the boronic acid, where two boronic acid molecules react with each other.[4][5] This is often promoted by the presence of oxygen.[5] In Buchwald-Hartwig aminations, dehalogenation of the aryl halide (replacement of the halogen with a hydrogen) can be a significant side reaction, especially at higher temperatures.[6][7]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the synthesis of this compound.
Issue 1: Low Reaction Yield
A low yield of the desired this compound can be attributed to several factors. The following troubleshooting workflow can help identify and resolve the root cause.
Caption: Troubleshooting workflow for low reaction yield.
Detailed Troubleshooting Steps for Low Yield:
-
Catalyst and Ligand System:
-
Problem: The palladium source may be old or partially decomposed. The chosen phosphine ligand may not be optimal for the specific substrates.
-
Solution: Utilize a fresh batch of the palladium catalyst or consider using a more stable pre-catalyst.[4] For substrates with potentially coordinating groups, bulky and electron-rich phosphine ligands like XPhos or SPhos are often effective.[4] A screening of different ligands may be necessary to find the optimal choice for your specific reaction.
-
-
Reaction Conditions (Temperature, Solvent, and Base):
-
Problem: The reaction temperature may be too low for efficient conversion or too high, leading to catalyst decomposition or side reactions. The solvent may not be appropriate for the solubility of all reactants, and the base may not be effective in the chosen solvent system.[1]
-
Solution: Experiment with a range of temperatures; for many cross-coupling reactions, temperatures between 80-120°C are effective.[8] A screening of solvents such as toluene, dioxane, or THF, often in combination with water, is recommended.[6][8] The choice of base is also critical; common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[4] The solubility of the base in the solvent system is a key factor to consider.[1]
-
-
Inert Atmosphere:
-
Problem: The presence of oxygen can deactivate the Pd(0) catalyst.[1]
-
Solution: Ensure all solvents and reagents are thoroughly degassed using techniques like the freeze-pump-thaw method or by bubbling an inert gas (argon or nitrogen) through the reaction mixture for an extended period.[4][8] Maintain a positive pressure of the inert gas throughout the reaction.
-
Issue 2: Incomplete Conversion of Starting Materials
If you observe a significant amount of unreacted starting materials even after an extended reaction time, the following points should be considered.
Potential Causes and Solutions for Incomplete Conversion:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Reaction Time | The reaction may be proceeding slowly under the current conditions. | Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary.[1] |
| Catalyst Deactivation | The catalyst may have lost its activity over the course of the reaction. | Ensure a strictly inert atmosphere is maintained. Consider a higher catalyst loading or the use of a more robust pre-catalyst. |
| Poor Solubility | One or more of the reactants may not be sufficiently soluble in the chosen solvent. | Try a different solvent system, such as a mixture of an organic solvent and water, to improve solubility.[4] |
| Ineffective Base | The base may not be strong enough or soluble enough to facilitate the necessary steps in the catalytic cycle. | Screen alternative bases like cesium carbonate or potassium phosphate, which are often more effective.[8] |
Issue 3: Formation of Side Products
The formation of unwanted byproducts can significantly reduce the yield of this compound and complicate its purification.
Caption: Common side reactions and mitigation strategies.
Strategies to Minimize Side Product Formation:
-
Homocoupling of Boronic Acid (Suzuki-Miyaura): This occurs when the boronic acid couples with itself and is often promoted by the presence of oxygen or Pd(II) species.[4][5]
-
Dehalogenation (Buchwald-Hartwig and Suzuki-Miyaura): This is the replacement of the halogen atom with a hydrogen atom.[4]
Issue 4: Difficulty in Product Purification
The final product, this compound, may be challenging to purify due to the presence of unreacted starting materials, side products, or catalyst residues.
Purification Strategies:
-
Acid-Base Extraction: Aniline and its derivatives are basic. This property can be exploited for purification.
-
Procedure: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).[9] The aniline product will be protonated and move into the aqueous layer. The aqueous layer can then be separated, basified with a strong base (e.g., NaOH), and the purified aniline can be re-extracted into an organic solvent.[9]
-
-
Column Chromatography: If acid-base extraction is not sufficient, purification by silica gel column chromatography is a standard method.
-
Eluent System: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent can be gradually increased to elute the desired product.
-
-
Distillation: If the product is thermally stable, distillation under reduced pressure can be an effective purification method, especially for removing non-volatile impurities.[10]
Experimental Protocols
Below are representative, detailed protocols for the synthesis of this compound via Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Protocol 1: Suzuki-Miyaura Coupling
Reaction: 2-Bromoaniline + 2-Methylphenylboronic acid → this compound
Materials:
-
2-Bromoaniline
-
2-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
Procedure:
-
To a reaction vessel, add 2-bromoaniline (1.0 eq), 2-methylphenylboronic acid (1.2 eq), potassium phosphate (2.0 eq), palladium(II) acetate (2 mol%), and SPhos (4 mol%).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Protocol 2: Buchwald-Hartwig Amination
Reaction: 2-Bromotoluene + Aniline → this compound
Materials:
-
2-Bromotoluene
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (1-2 mol%) and XPhos (2-4 mol%) to a reaction vessel.
-
Add sodium tert-butoxide (1.2-1.5 eq).
-
Add degassed toluene, followed by 2-bromotoluene (1.0 eq) and aniline (1.1-1.2 eq).
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 4-Iodobenzyl Alcohol.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 2'-Aminobiphenyl-2-ol.
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Retrieved from [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
RSC Publishing. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture?. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Aniline. Chempedia. Retrieved from [Link]
-
Reddit. (n.d.). BH amination side products and purification. r/chemistry. Retrieved from [Link]
-
Reddit. (n.d.). Purify and dry aniline?. r/chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Purification of Aniline - Chempedia - LookChem [lookchem.com]
Common byproducts in the synthesis of 2-(2-Methylphenyl)aniline and their removal
Technical Support Center: Synthesis of 2-(2-Methylphenyl)aniline
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important biphenyl amine intermediate. Here, we provide in-depth, experience-driven answers to frequently asked questions and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and versatile method for synthesizing this compound is the Palladium-catalyzed Buchwald-Hartwig amination.[1][2] This cross-coupling reaction forms the key carbon-nitrogen (C-N) bond between an aryl halide (or pseudohalide) and an amine. For this specific target, the reaction typically involves coupling 2-bromotoluene or 2-chlorotoluene with aniline in the presence of a palladium catalyst, a phosphine ligand, and a base.[3] This method has largely superseded harsher, classical methods due to its excellent functional group tolerance, milder reaction conditions, and broad substrate scope.[1][4]
Q2: What are the primary, unavoidable byproducts I should expect in a Buchwald-Hartwig synthesis of this compound?
Even in a well-optimized reaction, several side reactions can occur, leading to characteristic byproducts.[1] The most common are:
-
Hydrodehalogenation of the Aryl Halide: The starting aryl halide (e.g., 2-bromotoluene) can be reduced to toluene. This is a significant competing pathway, often mediated by palladium-hydride species that can form during the catalytic cycle.[1][5]
-
Homocoupling of Starting Materials: You may observe the formation of symmetrical biaryls. This includes the homocoupling of 2-bromotoluene to form 2,2'-bitoluene and the oxidative coupling of aniline to form various oligomers or azobenzene derivatives, though the latter is less common under typical anaerobic conditions.
-
Formation of Diarylamine or Triarylamine Byproducts: If the reaction is not selective, the product, this compound, can itself act as a nucleophile and react with another molecule of the aryl halide, leading to more complex diaryl- or triarylamine structures.
Careful selection of the ligand and reaction conditions is crucial to minimize these side reactions.[6]
Q3: How critical is the choice of ligand and base in this synthesis?
The choice of ligand and base is arguably the most critical factor for a successful and clean reaction.
-
Ligand: The phosphine ligand stabilizes the palladium catalyst and modulates its reactivity. For coupling an aryl halide with aniline, sterically hindered and electron-rich biarylphosphine ligands (e.g., those from the Buchwald or Hartwig groups like BrettPhos or XantPhos) are often preferred.[7][8] These ligands promote the desired reductive elimination step to form the C-N bond while suppressing side reactions like hydrodehalogenation.[1][6]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine (or the amine-palladium complex) to form the active amido species.[7] Sodium tert-butoxide (NaOt-Bu) is the most commonly used base for this transformation.[9][10] However, its high reactivity can sometimes promote side reactions. In cases with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be used, often requiring higher temperatures or more active catalyst systems.[9]
Troubleshooting Guide
Problem 1: My reaction yield is very low, or the reaction stalls.
Possible Cause A: Catalyst Inactivation The active Pd(0) catalyst can be sensitive. It can be oxidized by trace oxygen or poisoned by impurities in the starting materials or solvent. The formation of off-cycle, unreactive palladium complexes can also halt catalysis.[11]
-
Solution Protocol: Ensuring an Active Catalytic System
-
Degas Solvents: Thoroughly degas your solvent (typically toluene or dioxane) by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes before use.
-
Use High-Purity Reagents: Ensure starting materials are free from water and other reactive impurities. Aniline, for example, is hygroscopic and prone to oxidation and should be distilled or purified if it has colored.[12]
-
Select a Pre-catalyst: Use a modern, air-stable palladium pre-catalyst (e.g., a G3 or G4 palladacycle). These form the active Pd(0) species more reliably in situ compared to older sources like Pd(OAc)₂.[11]
-
Inert Atmosphere: Assemble the reaction under a strict inert atmosphere using a glovebox or Schlenk line techniques.
-
Possible Cause B: Competing Hydrodehalogenation If you observe a significant amount of toluene in your crude reaction mixture (identifiable by GC-MS), the hydrodehalogenation side reaction is dominant.[1] This often occurs when the reductive elimination step is slow compared to pathways involving β-hydride elimination or reaction with palladium-hydride intermediates.
-
Solution Protocol: Minimizing Hydrodehalogenation
-
Ligand Choice: Switch to a more sterically bulky biarylphosphine ligand. Ligands like XantPhos or tBuXPhos can create a sterically crowded environment around the palladium center, which favors reductive elimination over competing pathways.
-
Base Selection: Ensure the base is anhydrous. Water can be a proton source that facilitates the hydrodehalogenation pathway.
-
Temperature Control: While counterintuitive, sometimes lowering the reaction temperature can favor the desired C-N coupling over side reactions, which may have a higher activation energy. Trial reactions at 80-100 °C instead of reflux (110 °C in toluene) are recommended.
-
Problem 2: My final product is difficult to purify and contains persistent impurities.
Possible Cause A: Unreacted Starting Materials Aniline and 2-bromotoluene have different polarities from the product but can be challenging to remove completely, especially on a large scale.
-
Solution Protocol: Removal of Starting Materials
-
Acid Wash for Aniline: After the reaction, perform a liquid-liquid extraction. Wash the organic layer (e.g., in ethyl acetate or ether) with a dilute aqueous acid solution (e.g., 1 M HCl).[13] Aniline will be protonated to form the water-soluble anilinium salt and will be extracted into the aqueous phase.
-
Chromatography for Aryl Halide: Unreacted 2-bromotoluene is non-polar and can be separated from the more polar product using silica gel column chromatography. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 98:2) is typically effective.
-
Possible Cause B: Homocoupled Byproduct (2,2'-bitoluene) The non-polar byproduct 2,2'-bitoluene can co-elute with the desired product in some solvent systems.
-
Solution Protocol: Chromatographic Separation
-
Optimize TLC: Carefully develop a solvent system using Thin Layer Chromatography (TLC) that shows good separation between your product and the byproduct spot (visualized under UV light).
-
Column Chromatography: Use a high-purity silica gel and a shallow solvent gradient during column chromatography. A low-polarity eluent system (e.g., hexane with a small amount of dichloromethane or ethyl acetate) will typically elute the non-polar 2,2'-bitoluene first, followed by the desired product.
-
Data Table for Identification & Separation
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Polarity | Typical TLC Rf* | Separation Method |
| Toluene | 92.14 | 111 | Very Low | > 0.9 | Evaporation / Distillation |
| 2-Bromotoluene | 171.04 | 182 | Low | ~ 0.8 | Column Chromatography |
| Aniline | 93.13 | 184 | Medium | ~ 0.4 | Acid Wash Extraction[13] |
| 2,2'-Bitoluene | 182.26 | 272 | Very Low | ~ 0.85 | Column Chromatography |
| This compound | 183.25 [14] | > 300 | Medium-High | ~ 0.5 | Column Chromatography |
*Approximate Rf values on a silica gel plate with 9:1 Hexane:Ethyl Acetate eluent. Actual values will vary.
Visualized Workflows and Mechanisms
Buchwald-Hartwig Catalytic Cycle & Side Reactions
The following diagram illustrates the main catalytic cycle for the synthesis of this compound and highlights where the key side reactions—hydrodehalogenation and homocoupling—can branch off.
Caption: Catalytic cycle for Buchwald-Hartwig amination and key side reaction pathways.
General Purification Workflow
This workflow outlines the standard procedure for isolating the pure product after the reaction is complete.
Caption: Step-by-step workflow for the purification of this compound.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. Retrieved from [Link]
-
Organic Chemistry Division, University of Southampton. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Ehrentraut, D., et al. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis. Retrieved from [Link]
-
Gáspár, A., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3534-3542. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (2015). A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. Retrieved from [Link]
-
MDPI. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Aniline. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). How to obtain pure aniline from a mixture of phenol and aniline? Retrieved from [Link]
-
Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Retrieved from [Link]
-
ResearchGate. (2014). How do I remove aniline from the reaction mixture? Retrieved from [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Retrieved from [Link]
- Google Patents. (n.d.). CN102731319A - Method for synthesizing 2-methyl-6-isopropyl aniline.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). JPH08295654A - Method for purifying aniline.
-
ResearchGate. (2023). Reactions for making widely used aniline compounds break norms of synthesis. Retrieved from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 2-(2-Methylphenyl)aniline by Column Chromatography
Welcome to the technical support center for the purification of crude 2-(2-Methylphenyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during column chromatography purification of this and structurally similar aromatic amines. The information presented here is a synthesis of established chromatographic principles and field-proven insights to ensure scientific integrity and experimental success.
Introduction: The Challenge of Purifying Aromatic Amines
This compound, also known as 2-(o-tolyl)aniline, is an aromatic amine whose purification can be complicated by its basicity and potential for oxidation. The amine functionality can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to issues such as peak tailing, irreversible adsorption, and even on-column degradation.[1][2] This guide will address these specific challenges and provide robust protocols and troubleshooting strategies to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?
A good starting point for a moderately polar aromatic amine like this compound is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate.[3] A typical starting ratio to explore via Thin Layer Chromatography (TLC) would be in the range of 9:1 to 4:1 hexane/ethyl acetate. The goal is to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound, which generally provides optimal separation in column chromatography.[4] For compounds that show streaking or remain at the baseline, a more polar system such as dichloromethane/methanol (e.g., 1-10% methanol) can be effective.[3]
Q2: My this compound is streaking badly on the TLC plate and the column. What is causing this and how can I fix it?
Streaking is a common issue with amines on silica gel and is primarily caused by the interaction between the basic amine and the acidic silanol groups of the stationary phase.[1][2] This leads to a non-uniform distribution of the analyte as it moves through the silica.
Solutions:
-
Addition of a Basic Modifier: Incorporating a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide, into the mobile phase can neutralize the acidic sites on the silica gel.[1][2] A common practice is to add 0.1-1% TEA to the eluent.
-
Use of a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral or basic alumina.[4][5] Alternatively, amine-functionalized silica can provide excellent separation for basic compounds without the need for mobile phase modifiers.[6][7]
Q3: My compound is not eluting from the column, even with a high concentration of polar solvent. What should I do?
This issue can arise from several factors:
-
Irreversible Adsorption: The compound may be too strongly bound to the silica gel. This is a significant risk with basic amines.[2]
-
Precipitation on the Column: The compound may have low solubility in the initial mobile phase and precipitated at the top of the column upon loading.[1]
-
Incorrect Solvent System: The chosen mobile phase may simply lack the required polarity to elute the compound.
Troubleshooting Steps:
-
Solubility Check: Ensure your crude material is soluble in the solvent system you plan to use for elution.[4] If not, consider a different solvent system or a dry loading technique.
-
Increase Polarity Drastically: A "flush" with a highly polar solvent system, such as 5-10% methanol in dichloromethane, can sometimes recover the compound.[3] Be aware that this may co-elute impurities.
-
Consider Dry Loading: If solubility is an issue, dissolving the crude product in a suitable solvent, adsorbing it onto a small amount of silica gel, and then loading the dry powder onto the column can prevent precipitation.[8]
-
Stability Test: Before running a large-scale column, it's wise to check the stability of your compound on silica gel using a 2D TLC.[4] Spot your compound, run the TLC, dry the plate, and then run it again in the perpendicular direction with the same eluent. If the spot remains intact and doesn't streak or decompose, it is likely stable on silica.[3]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common problems encountered during the column chromatography of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Co-elution of Impurities | - Inappropriate solvent system (Rf too high).- Column overloading.- Poorly packed column (channeling).[9] | - Optimize the solvent system using TLC to achieve an Rf of 0.2-0.4 for the target compound.- Use a larger column or reduce the amount of crude material loaded.- Ensure the column is packed uniformly without air bubbles. Wet (slurry) packing is often preferred.[9] |
| Compound Decomposes on the Column | - The compound is unstable on acidic silica gel.[4] | - Perform a 2D TLC to confirm stability.[3][4]- Use a deactivated stationary phase like neutral alumina or florisil.[4]- Add a basic modifier like triethylamine to the eluent to neutralize the silica.[1] |
| Product Elutes in Very Dilute Fractions | - The compound is slowly eluting over many fractions (tailing).- The initial concentration of the compound was very low. | - Once the product starts eluting, consider increasing the polarity of the mobile phase (gradient elution) to sharpen the peak and reduce tailing.[4]- Concentrate the fractions you expect to contain the product and re-analyze by TLC.[4] |
| Column Runs Dry | - Insufficient solvent added.- Forgetting to close the stopcock when adding solvent. | - Never let the solvent level drop below the top of the stationary phase, as this can cause cracking and channeling.[10] If this happens, the separation is often compromised and repacking the column may be necessary. |
| Blocked Column / High Backpressure | - Precipitation of the compound at the top of the column.- Particulate matter in the crude sample.- The silica gel is packed too tightly. | - Consider dry loading if solubility is an issue.[8]- Pre-filter the crude sample solution before loading.- If possible, carefully back-flushing the column may dislodge a blockage.[9] |
Experimental Protocols
Thin Layer Chromatography (TLC) for Solvent System Optimization
Objective: To identify a mobile phase that provides an Rf value between 0.2 and 0.4 for this compound and good separation from impurities.
Methodology:
-
Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1).
-
Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Spot the crude mixture onto separate TLC plates.
-
Develop the TLC plates in the prepared chambers.
-
Visualize the spots under a UV lamp (254 nm).
-
Calculate the Rf value for the spot corresponding to the desired product.
-
If significant streaking is observed, repeat the process with solvent systems containing 0.5% triethylamine.
Column Chromatography Protocol (Wet Packing)
Objective: To purify crude this compound using the optimized solvent system.
Methodology:
-
Column Preparation:
-
Select a glass column of appropriate size (a general rule is a silica gel weight of 30-100 times the weight of the crude material).
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.[11]
-
Add a thin layer of sand (approx. 1 cm) on top of the plug.[11]
-
-
Packing the Column:
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.[11]
-
Continuously drain the solvent from the bottom as you add the slurry, making sure the solvent level never drops below the top of the silica bed.
-
Once the silica has settled, add a protective layer of sand (approx. 1-2 cm) on top.[10]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.[8]
-
Carefully pipette the sample solution onto the top layer of sand.
-
Drain the solvent until the sample has been adsorbed onto the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes.
-
Monitor the progress of the separation by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Workflow for Column Chromatography Purification
Sources
- 1. reddit.com [reddit.com]
- 2. biotage.com [biotage.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. sciencemadness.org [sciencemadness.org]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. chromtech.com [chromtech.com]
- 10. web.uvic.ca [web.uvic.ca]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: High-Purity Recrystallization of 2-(2-Methylphenyl)aniline
Welcome to the technical support guide for the purification of 2-(2-Methylphenyl)aniline. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and provide in-depth, field-proven solutions for obtaining high-purity crystalline material. As Senior Application Scientists, we understand that achieving crystallographic perfection is both an art and a science. This guide explains the causality behind our recommendations, ensuring a robust and reproducible purification process.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific experimental problems you may encounter. Each issue is analyzed by likely cause, followed by a series of actionable solutions.
Q1: My this compound "oiled out" instead of forming crystals. What went wrong and how can I fix it?
Possible Causes:
-
High Impurity Load: A significant concentration of impurities can depress the melting point of the mixture, causing your compound to separate as a liquid (an oil) rather than a solid crystal lattice.[1]
-
Supersaturation Above Melting Point: The solution may have become supersaturated at a temperature that is above the melting point of your compound. This compound has a relatively low melting point, making this a common issue.
-
Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the ordered process of crystal nucleation and growth.[2]
-
Inappropriate Solvent Choice: The solvent may have too high a boiling point or the compound's solubility may be excessively high, even at lower temperatures.
Recommended Solutions:
-
Re-dissolve and Dilute: Gently reheat the flask to re-dissolve the oil. Add a small, measured amount of additional hot solvent (10-20% of the original volume) to decrease the saturation level.[1]
-
Slow Down the Cooling Process: Once re-dissolved, allow the flask to cool to room temperature as slowly as possible. Insulating the flask by placing it on a wooden block or several layers of paper towels can facilitate gradual cooling.[2] Avoid moving the flask directly to an ice bath.
-
Induce Crystallization at a Lower Temperature: If no crystals form at room temperature, try scratching the inner surface of the flask just below the solvent line with a glass rod.[3] This creates microscopic imperfections that can serve as nucleation sites.
-
Consider a Different Solvent: If oiling out persists, the chosen solvent may be unsuitable. A solvent with a lower boiling point or one in which the compound has slightly lower solubility may be required. A mixed-solvent system can also be effective (see FAQ section).
Q2: Crystal formation is not occurring, even after the solution has cooled to room temperature. What should I do?
Possible Causes:
-
Excess Solvent: This is the most frequent reason for crystallization failure.[1] If too much solvent was used, the solution will not become saturated upon cooling, and crystals will not form.[3]
-
Supersaturation: The solution may be in a stable, supersaturated state where the kinetic barrier to nucleation has not been overcome.[1][3]
Recommended Solutions:
-
Induce Nucleation:
-
Scratching Method: Gently scratch the inside of the flask with a glass rod to create nucleation sites.[2][3]
-
Seed Crystal: Add a single, tiny crystal of pure this compound (if available) to the solution. This provides a template for crystal growth.[2]
-
Evaporation Trick: Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of solid. Re-introduce this rod into the solution to seed it.[2]
-
-
Reduce Solvent Volume: If induction methods fail, carefully heat the solution to boil off a portion of the solvent. Allow it to cool again slowly. Be cautious not to boil off too much, which could cause the compound to crash out of solution too rapidly.[1]
-
Utilize an Ice Bath: If the solution is at room temperature and no crystals have formed, submerge the flask in an ice-water bath to further decrease the compound's solubility. Combine this with the scratching technique for best results.[4]
Q3: The final crystalline product has a low yield. How can I improve recovery?
Possible Causes:
-
Excessive Solvent Usage: Using more than the minimum amount of hot solvent required to dissolve the solid will result in a significant portion of the product remaining in the mother liquor upon cooling.[2][3]
-
Premature Filtration: Collecting the crystals before the solution has fully cooled to its minimum temperature (e.g., in an ice bath) will leave a substantial amount of product dissolved.
-
Inappropriate Washing: Washing the collected crystals with room-temperature solvent instead of ice-cold solvent can re-dissolve a portion of the product.[3]
-
Compound's Intrinsic Solubility: The compound may have a non-trivial solubility in the chosen solvent even at low temperatures.
Recommended Solutions:
-
Optimize Solvent Volume: In subsequent attempts, use the minimum volume of near-boiling solvent necessary to fully dissolve the crude solid.[3]
-
Maximize Cooling: Ensure the crystallization flask is left in an ice bath for at least 20-30 minutes before filtration to maximize precipitation.
-
Recover from Mother Liquor: If you have retained the filtrate (mother liquor), you can recover more product by boiling off a portion of the solvent and re-cooling to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Use Ice-Cold Rinsing Solvent: Always use a minimal amount of ice-cold solvent to wash the crystals during vacuum filtration. This removes surface impurities without significantly dissolving the product.[3]
Q4: The purified crystals are still colored (e.g., yellow, brown, or black). How do I remove colored impurities?
Possible Causes:
-
Oxidation Products: Anilines are susceptible to air oxidation, which often produces highly colored impurities.[5]
-
Polymeric Byproducts: Side reactions during synthesis can create colored, high-molecular-weight impurities.[6]
-
Carryover from Reagents: Colored starting materials or catalysts may not have been fully removed in previous steps.
Recommended Solutions:
-
Use Activated Charcoal (Decolorizing Carbon): Activated charcoal has a high surface area that effectively adsorbs large, colored impurity molecules.[7]
-
Protocol: After dissolving your crude this compound in the hot solvent, remove the flask from the heat source to let the boiling subside. Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution.
-
Critical Step: Swirl the mixture and bring it back to a gentle boil for a few minutes. You must then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[7] If the charcoal is not removed, it will be trapped in your final crystals.
-
Frequently Asked Questions (FAQs)
This section provides answers to fundamental questions about the recrystallization of this compound.
Q1: How do I select the best recrystallization solvent?
The ideal solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures.[7][8] Given that this compound is a relatively nonpolar aromatic compound (XLogP3 = 3.2), suitable solvents are typically alcohols or nonpolar aromatic hydrocarbons.[9]
Solvent Selection Workflow:
Recommended Solvents for this compound:
| Solvent | Boiling Point (°C) | Predicted Solubility Characteristics | Pros & Cons |
| Isopropanol | 82.6 | Good temperature coefficient; sparingly soluble cold, very soluble hot. | Pro: Good crystal formation, easily removed. Con: Flammable. |
| Ethanol | 78.4 | Similar to isopropanol, may be slightly too soluble for high recovery. | Pro: Readily available, effective. Con: May require a mixed system for best yield. |
| Toluene | 110.6 | Good solvent for aromatic compounds. | Pro: Excellent dissolving power when hot. Con: High boiling point can make it difficult to remove completely. |
| Hexane | 69 | Likely a poor solvent on its own, but excellent as an anti-solvent. | Pro: Induces crystallization effectively in mixed systems. Con: Not a primary solvent. |
| Ethanol/Water | Variable | A powerful mixed-solvent system. | Pro: Highly tunable for optimal yield. Con: Prone to oiling out if the water is added too quickly.[1] |
| Toluene/Hexane | Variable | Good for nonpolar compounds. | Pro: Avoids water for sensitive compounds. Con: Both are flammable hydrocarbons. |
Q2: Can you provide a standard protocol for recrystallization?
Certainly. This protocol outlines the essential steps for purifying approximately 5 grams of crude this compound using isopropanol.
Step-by-Step Recrystallization Protocol:
-
Dissolution: Place 5.0 g of crude this compound into a 125 mL Erlenmeyer flask. In a separate beaker, heat approximately 50-60 mL of isopropanol on a hot plate. Add the hot solvent to the flask in small portions, swirling after each addition, until the solid just dissolves.[7]
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, add ~100 mg of activated charcoal, and reheat to a boil for 2-3 minutes.
-
Hot Filtration (If Necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a fluted filter paper into a clean, pre-warmed flask.[8]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.[2]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum still applied, wash the crystals with two small portions (5-10 mL each) of ice-cold isopropanol.[3]
-
Drying: Allow air to be pulled through the crystals for several minutes to partially dry them. Transfer the crystals to a watch glass and dry them completely in a vacuum oven or desiccator.
Q3: What are the common impurities in this compound and how does recrystallization remove them?
Common impurities can arise from the synthesis, which often involves the reduction of a nitro-biphenyl precursor or a cross-coupling reaction.[10][11]
-
Starting Materials: Unreacted precursors from the synthesis.
-
Byproducts: Isomeric or polymeric compounds formed during the reaction.[12]
-
Oxidation Products: Formed upon exposure of the aniline to air.[6]
Recrystallization is an effective purification method based on solubility differences.[13] As the hot, saturated solution cools, the concentration of the desired compound (this compound) exceeds its solubility limit, and it begins to form a highly ordered crystal lattice. The impurities, being present in much lower concentrations, remain dissolved in the cold solvent (the mother liquor) and are separated during filtration.[7] Insoluble impurities are removed by hot filtration before cooling.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Chem 30BL Lab Manual. Retrieved from [Link]
-
University of Colorado Boulder, Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
California State University, Fullerton. (n.d.). Recrystallization. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
No, S. H., et al. (2007). Purification and characterization of 2′aminobiphenyl-2,3-diol 1,2-dioxygenase from Pseudomonas sp. LD2. ResearchGate. Retrieved from [Link]
-
Reddit. (2022). Guide to Recrystallisation. r/chemistry. Retrieved from [Link]
- Wiberg, K. B. (1960). Laboratory Technique in Organic Chemistry. McGraw-Hill.
-
National Center for Biotechnology Information. (n.d.). 2-Aminobiphenyl. PubChem Compound Database. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Aminobiphenyl. Retrieved from [Link]
-
Veeprho. (n.d.). Aniline Impurities and Related Compound. Retrieved from [Link]
-
Reddit. (2014). Solubility in organic solvents and water. r/chemhelp. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Scribd. (n.d.). Recrystallization. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2022). A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES OF SOME DRUGS. Retrieved from [Link]
-
Yufeng. (2024). Exploring the Properties and Applications of Aniline and N-Methylaniline. Retrieved from [Link]
-
Cram. (n.d.). Recrystallization Of Acetanilide From Aniline. Retrieved from [Link]
-
Chemistry Stack Exchange. (2024). How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Retrieved from [Link]
-
ResearchGate. (2015). Can anyone help me to find a procedures for recrystallize aniline-HCl?. Retrieved from [Link]
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- 13. mt.com [mt.com]
Technical Support Center: Catalyst Deactivation in 2-(2-Methylphenyl)aniline Synthesis
From the desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and process development professionals encountering challenges with catalyst deactivation during the synthesis of 2-(2-Methylphenyl)aniline, a key intermediate in many pharmaceutical and materials science applications. The synthesis, typically achieved via a Buchwald-Hartwig amination, is powerful but sensitive. Catalyst deactivation is a frequent impediment to achieving high, consistent yields. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve these issues effectively.
Section 1: Frequently Asked Questions - Recognizing & Diagnosing Deactivation
This section addresses the most common initial observations that point toward catalyst deactivation.
Q1: My reaction has stalled. The yield is low and unchanging over time. How do I confirm the catalyst is deactivated?
A1: A stalled reaction is the classic symptom of catalyst deactivation. Before concluding the catalyst is the sole culprit, it's crucial to rule out other factors through a series of logical, self-validating checks.
Protocol 1: The "Spiking" Experiment
-
Establish a Baseline: Run your standard reaction and monitor its progress (e.g., by GC or LC-MS) until it stalls.
-
Prepare Two Vials: From the stalled reaction mixture, prepare two identical, inertly sealed vials (Vial A and Vial B).
-
Spike Vial A: To Vial A, add a fresh charge of the palladium precatalyst and ligand (typically 10-20% of the initial catalytic loading).
-
Spike Vial B (Control): To Vial B, add only the equivalent amount of solvent.
-
Monitor: Heat both vials to the reaction temperature and monitor for any further conversion.
Interpreting the Results:
-
Reaction restarts in Vial A: This strongly indicates that your starting materials and reagents are still viable, and the original catalyst was indeed deactivated.
-
No change in either vial: This suggests a different problem, such as the consumption of a limiting reagent or the presence of an unknown inhibitor in your starting materials.
Q2: I'm observing a black precipitate in my reaction vessel. Is this "palladium black," and does it mean my catalyst is dead?
A2: Yes, the formation of a black, insoluble precipitate is almost certainly palladium black, which is agglomerated, ligand-free Pd(0).[1] This is a definitive visual indicator of catalyst deactivation. The active catalyst is a soluble, ligand-bound palladium complex.[2] When the protective ligand dissociates or degrades, the unstable Pd(0) atoms rapidly aggregate and precipitate out of the solution, rendering them catalytically inactive for the desired transformation.[3] The presence of oxygen can also contribute to the formation of palladium black.[1]
Q3: My reaction yields are highly inconsistent from one run to the next, even with the same protocol. Could subtle catalyst deactivation be the cause?
A3: Absolutely. Inconsistent yields are often a sign of a process that is highly sensitive to minor variations, which can trigger catalyst deactivation pathways. Common hidden variables include:
-
Atmospheric Control: Minor leaks in your inert gas (Nitrogen or Argon) setup can introduce oxygen, which can degrade phosphine ligands and promote Pd(0) aggregation.[1][4]
-
Solvent/Reagent Quality: Trace impurities in solvents (e.g., peroxides in THF, water) or reagents can act as catalyst poisons. The quality and dryness of the base are particularly critical.
-
Stirring Rate: In heterogeneous mixtures (common with bases like K₃PO₄ or Cs₂CO₃), inadequate stirring can create localized "hot spots" of high concentration, which can accelerate catalyst decomposition.
Section 2: Deactivation Mechanisms & Prevention Strategies
Understanding why a catalyst deactivates is key to preventing it. This section delves into the chemical pathways of failure and provides targeted solutions.
Q4: What are the most common deactivation pathways for my palladium/biarylphosphine catalyst system?
A4: In the Buchwald-Hartwig amination, the catalyst exists in a delicate equilibrium. Several side reactions can pull it from the productive catalytic cycle into an inactive state.
-
Formation of Inactive Dimers: Especially with less bulky ligands or high catalyst concentrations, inactive palladium dimers can form, sequestering the catalyst. Bidentate ligands were initially developed to help prevent the formation of such dimers.[2]
-
Ligand Degradation: Bulky biarylphosphine ligands (like XPhos or RuPhos) are crucial for stability.[5][6] However, they can be susceptible to oxidation (from trace O₂) or P-C bond cleavage under harsh conditions.
-
β-Hydride Elimination: This is a competing, unproductive pathway where the palladium amide intermediate eliminates to form a hydrodehalogenated arene and an imine, disrupting the main cycle.[2]
-
Inhibition by Reactants/Products: Some substrates, particularly certain nitrogen-containing heterocycles, can coordinate too strongly to the palladium center, displacing the phosphine ligand and halting the cycle.[7]
Below is a diagram illustrating the main catalytic cycle and the key off-cycle deactivation pathways.
Caption: The Buchwald-Hartwig cycle versus common deactivation pathways.
Q5: How do I choose the right ligand and base to maximize catalyst stability?
A5: The ligand and base are not independent variables; they work in concert to define the stability and activity of the catalytic system.
Ligand Selection: For sterically hindered couplings like the synthesis of this compound, bulky, electron-rich dialkylbiarylphosphine ligands are the state-of-the-art.[5] These ligands promote the formation of the active monoligated Pd(0) species and sterically shield the metal center, which accelerates the desired reductive elimination step while suppressing pathways that lead to inactive dimers.[2][5]
| Ligand | Key Feature | Primary Advantage | Potential Issue |
| XPhos | Bulky triisopropylphenyl group[5][8] | Very high activity for challenging aryl chlorides.[8] | Can be sensitive to oxidation. |
| RuPhos | Diisopropoxy groups[5] | Often shows superior turnover numbers (TONs) and stability.[9] | Performance is substrate-dependent. |
| BrettPhos | Bulky phosphine ligand | Effective for coupling primary amines.[10] | May require specific optimization. |
Base Selection: The base's role is to deprotonate the amine upon coordination to the palladium center.[2] An improper base can either be too weak to be effective or so reactive that it promotes side reactions or catalyst degradation.[7][11]
| Base | pKaH (approx.) | Type | Key Considerations |
| NaOt-Bu | 19 | Strong, non-coordinating | The most common and active base, but can decompose base-sensitive functional groups.[7] |
| K₃PO₄ | 12.3 | Weaker, inorganic | Good for substrates with sensitive functional groups. Reaction may be slower. Requires good stirring. |
| Cs₂CO₃ | 10.3 | Weaker, inorganic | A mild option, but often requires higher temperatures or longer reaction times.[7][12] |
Recommendation: Start with a robust system like XPhos or RuPhos paired with NaOt-Bu . If you observe side product formation due to base sensitivity, switch to a weaker base like K₃PO₄ and re-optimize the temperature.
Section 3: Advanced Troubleshooting & Optimization Protocols
When standard solutions fail, a more systematic approach is required.
Q6: I suspect my ligand is degrading. How can I analyze this?
A6: Ligand integrity is paramount. You can use ³¹P NMR spectroscopy to monitor the health of your phosphine ligand over the course of the reaction.
Protocol 2: ³¹P NMR Analysis of Ligand Stability
-
Acquire Standards: Obtain the ³¹P NMR spectra of your fresh phosphine ligand and its corresponding phosphine oxide (a common degradation product).
-
Prepare Reaction Sample: At a time point where you suspect deactivation, carefully quench a small aliquot of the reaction mixture and filter it through a small plug of silica or celite to remove palladium black and inorganic salts.
-
Analyze: Acquire a ³¹P NMR spectrum of the crude filtrate.
-
Compare: Look for the appearance and growth of the phosphine oxide peak relative to the parent ligand peak. A significant increase in the oxide signal confirms oxidative degradation.
Q7: My reaction starts well but dies quickly. Should I be using a precatalyst?
A7: Yes. Using a well-defined precatalyst is one of the most effective ways to ensure the consistent and efficient generation of the active L-Pd(0) species.[6][13]
Why Precatalysts are Superior:
-
Consistency: In-situ generation from sources like Pd(OAc)₂ or Pd₂(dba)₃ can be inconsistent, as the reduction to Pd(0) can be influenced by the purity of amines, ligands, or solvents.[4][13]
-
Stability: Modern precatalysts (e.g., G3 or G4 Buchwald precatalysts) are air- and moisture-stable crystalline solids, making them easy to handle and weigh accurately.[6][14]
-
Efficiency: They activate rapidly and cleanly upon addition of the base, ensuring that the catalyst enters the productive cycle quickly and minimizes the opportunity for side reactions during a slow induction period.[13]
The workflow below outlines a systematic approach to troubleshooting, starting from the initial observation of a failed reaction.
Caption: A logical workflow for troubleshooting catalyst deactivation.
References
-
Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. Organic Synthesis. [Link]
-
Catalyst Characterization Techniques - Hiden Analytical. Hiden Analytical. [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand - eScholarship. eScholarship, University of California. [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC - NIH. National Institutes of Health. [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development | Journal of the American Chemical Society. American Chemical Society. [Link]
-
Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. American Chemical Society. [Link]
-
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC - NIH. National Institutes of Health. [Link]
-
Palladium-Catalyzed Amination of Aromatic C-H Bonds with Oxime Esters - ElectronicsAndBooks. ElectronicsAndBooks. [Link]
-
Buchwald-Hartwig Cross-Coupling|Basics|Mechanism|Importance of Ligands|Examples|ChemOrgChem - YouTube. YouTube. [Link]
-
Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - MDPI. MDPI. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH. National Institutes of Health. [Link]
-
Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PubMed. National Institutes of Health. [Link]
-
Advanced Oxidation Techniques and Hybrid Approaches for Microplastic Degradation: A Comprehensive Review - MDPI. MDPI. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. NROChemistry. [Link]
-
XPhos - Wikipedia. Wikipedia. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. American Chemical Society. [Link]
-
Formation of palladium black during Suzuki coupling : r/Chempros - Reddit. Reddit. [Link]
-
Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed. National Institutes of Health. [Link]
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. National Institutes of Health. [Link]
-
Analytical Techniques In Stability Testing - Separation Science. Separation Science. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. Royal Society of Chemistry. [Link]
-
Lec 60 Catalyst Characterization Techniques - YouTube. YouTube. [Link]
-
Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings - PMC - NIH. National Institutes of Health. [Link]
-
Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines | ACS Catalysis. American Chemical Society. [Link]
-
Catalyst Characterisation - Reaction Kinetics - Hiden Analytical. Hiden Analytical. [Link]
-
Palladium-catalyzed Buchwald-Hartwig amination - Atlanchim Pharma. Atlanchim Pharma. [Link]
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- 12. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing side reactions in the Buchwald-Hartwig amination of hindered anilines
Technical Support Center: Buchwald-Hartwig Amination of Hindered Anilines
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of coupling sterically hindered anilines. When dealing with bulky substrates, particularly those with ortho-substituents, the reaction window between achieving high yield and succumbing to deleterious side reactions can be narrow. This resource moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven strategies. Our goal is to empower you to diagnose issues, rationally optimize your reaction conditions, and minimize the formation of common side products.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific problems you may encounter during your experiments. Each question is framed around a common observational issue, followed by a detailed explanation of potential causes and actionable solutions.
Q1: My reaction is incredibly slow or has stalled completely. My analysis shows mostly unreacted starting materials. What are the likely causes?
A slow or stalled reaction with hindered substrates is often a sign that a step in the catalytic cycle is kinetically challenging or that the active catalyst is not forming efficiently.
-
Cause 1: Inefficient Catalyst Activation. If you are generating the active Pd(0) catalyst in situ from a Pd(II) source like Pd(OAc)₂, the reduction step can be unreliable and incomplete, leading to lower concentrations of the active catalyst.[1][2]
-
Solution: Switch to a well-defined palladium pre-catalyst (e.g., a G3 or G4 palladacycle). These pre-catalysts are designed to rapidly and cleanly generate the active LPd(0) species upon exposure to the base, leading to more consistent and reproducible results.[1]
-
-
Cause 2: Rate-Limiting Reductive Elimination. The coupling of hindered substrates often makes the final C-N bond-forming reductive elimination step the slowest part of the catalytic cycle.[3] The steric clash between the bulky aniline and the aryl group on the palladium center creates a high energy barrier for this step.
-
Cause 3: Poor Substrate/Base Solubility. Insoluble reagents, particularly inorganic bases, can lead to poor reaction kinetics as the reaction can only occur at the solid-liquid interface.[1]
-
Solution:
-
Consider grinding the inorganic base (e.g., K₃PO₄, Cs₂CO₃) to a fine powder before use to increase its surface area.[1]
-
Screen alternative solvents or solvent mixtures to improve the solubility of all components.[1][6]
-
For base-sensitive substrates, consider a soluble organic base like DBU in combination with a salt additive such as NaTFA.[7]
-
-
Q2: I'm observing significant hydrodehalogenation of my aryl halide, resulting in a reduced arene byproduct. How can I prevent this?
Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation. It typically occurs via β-hydride elimination from the palladium-amido intermediate, which forms an Ar-Pd(II)-H species that then reductively eliminates the arene.[8][9]
-
Cause 1: Suboptimal Ligand Choice. The ligand plays a critical role in mediating the relative rates of productive reductive elimination versus β-hydride elimination.
-
Solution: Use sterically demanding ligands. The bulk of ligands like XPhos or RuPhos creates a sterically congested environment around the palladium center that disfavors the transition state for β-hydride elimination and promotes the desired C-N reductive elimination.[2][4] In some cases, coupling hindered substrates can paradoxically reduce hydrodehalogenation compared to unhindered ones because the steric bulk encourages faster product formation.[10]
-
-
Cause 2: High Reaction Temperature. Elevated temperatures can provide the necessary activation energy for the β-hydride elimination pathway.
Q3: My desired monoarylated product is contaminated with a significant amount of the diarylated byproduct. How do I improve selectivity?
Diarylation occurs when the newly formed secondary aniline product successfully competes with the starting primary aniline as a nucleophile, coupling with another molecule of the aryl halide.
-
Cause 1: Relative Reactivity. If the product secondary aniline is more reactive (or similarly reactive) than the starting primary aniline, diarylation is likely. This is less common with very hindered anilines, but can be an issue.
-
Solution:
-
Adjust Stoichiometry: Use a slight excess of the aniline (e.g., 1.2–1.5 equivalents) to outcompete the product for the catalyst.
-
Choose a Selective Ligand: Certain ligands are known to provide excellent selectivity for monoarylation. For instance, Josiphos-type ligands have been shown to be highly effective in preventing diarylation when coupling primary amines.[4]
-
-
Q4: My reaction is producing biaryl homocoupling byproducts. What is the cause and how can it be minimized?
Biaryl homocoupling (Ar-Ar) is often a sign of catalyst decomposition or off-cycle reactivity. It can arise from side reactions involving the Pd(0) or Pd(II) species in the catalytic cycle.
-
Cause 1: Incomplete Ligand Association. If the active Pd(0) species is not sufficiently stabilized by the phosphine ligand, it can lead to the formation of palladium clusters or nanoparticles that promote homocoupling.
-
Solution: Ensure you are using an appropriate ligand-to-palladium ratio, typically ranging from 1:1 to 2:1. Using a well-defined pre-catalyst often mitigates this issue by ensuring the formation of a stable, monoligated active species.[10]
-
-
Cause 2: High Temperatures and Long Reaction Times. Prolonged heating can lead to catalyst degradation, which can initiate pathways leading to homocoupling.
-
Solution: Monitor the reaction progress (e.g., by TLC or LCMS) and stop the reaction once the starting material is consumed. Avoid unnecessarily long reaction times. If possible, use a more active catalyst system that allows for lower temperatures and shorter times.
-
Frequently Asked Questions (FAQs)
FAQ 1: How do I choose the right ligand for a hindered aniline coupling?
The choice of ligand is the most critical parameter for success. For hindered substrates, you need a ligand that accelerates the rate-limiting reductive elimination step. The most successful ligands are bulky, electron-rich dialkylbiaryl monophosphines.[4][8]
-
General Recommendation: Start with a widely applicable, sterically demanding ligand such as XPhos , RuPhos , or BrettPhos . These have demonstrated broad utility for challenging couplings.[5]
-
Rationale: Their steric bulk promotes the formation of a three-coordinate intermediate that is primed for reductive elimination, while their electron-donating ability increases electron density on the palladium, which also facilitates this step.[3][12]
FAQ 2: What is the role of the base, and how does its strength affect side reactions?
The base has a crucial role: it deprotonates the amine after it coordinates to the palladium center, forming the key palladium-amido intermediate that precedes reductive elimination.[2][13]
-
Strong Bases (e.g., NaOt-Bu, LHMDS): These are the most common choices for hindered substrates because they are strong enough to deprotonate the sterically encumbered [L-Pd(Ar)(Amine)]⁺ complex efficiently. However, their high basicity can promote decomposition of functional groups on sensitive substrates.[1]
-
Weaker Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃): These offer better functional group tolerance but may require higher reaction temperatures to achieve a sufficient reaction rate. Their effectiveness is highly dependent on the solvent and the specific substrates.[1][2]
-
Impact on Side Reactions: An inappropriate base can stall the reaction, leading to catalyst decomposition and an increase in side products like homocoupling. If the base is not strong enough to facilitate deprotonation, the catalytic cycle is halted.
FAQ 3: Which solvent is best for coupling hindered anilines?
The ideal solvent should fully dissolve all reactants and be inert to the reaction conditions.
-
Common Choices: Aprotic, non-coordinating solvents like toluene , 1,4-dioxane , and THF are standard.[1][6] Toluene is often preferred for aryl iodide couplings, as the resulting iodide salts are poorly soluble, which can help prevent catalyst inhibition.[14]
-
Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can coordinate to the palladium center and inhibit catalysis.[1]
FAQ 4: Should I use a pre-catalyst or generate the catalyst in situ?
For challenging couplings involving hindered substrates, using a pre-catalyst is highly recommended.
-
Pre-catalysts (e.g., XPhos Pd G3/G4): These are air-stable Pd(II) complexes that are rapidly and quantitatively reduced to the active Pd(0) species under the reaction conditions. This ensures a known concentration of the active catalyst from the start, leading to greater reproducibility and often higher activity compared to in situ methods.[1]
-
In situ Generation (e.g., Pd₂(dba)₃ + Ligand): This method can be effective but is more sensitive to the quality of the reagents and reaction setup. The reduction of the Pd source can be slow or incomplete, leading to inconsistent results.
FAQ 5: At what temperature should I run my reaction to balance rate and side reactions?
The optimal temperature is a balance. It needs to be high enough to overcome the activation energy for the desired coupling but low enough to minimize side reactions like hydrodehalogenation and catalyst decomposition.
-
Starting Point: For most modern catalyst systems using biarylphosphine ligands, a temperature range of 80–110 °C is a good starting point.[1]
-
Optimization: If the reaction is clean but slow, consider increasing the temperature. If you observe significant side products, especially hydrodehalogenation, try lowering the temperature.[11] The development of highly active ligands has often enabled reactions to be run at lower temperatures than older systems required.[3]
Data & Protocols
Table 1: Comparison of Common Ligands for Hindered Anilines
| Ligand | Structure | Key Features & Applications |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Highly active and versatile. Excellent for coupling aryl chlorides and bromides with a wide range of anilines. A go-to ligand for initial screening.[4] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Its alkoxy substituents provide unique electronic properties. Often shows complementary reactivity to XPhos and can be superior for certain substrate combinations. |
| BrettPhos | 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | Extremely bulky and electron-rich. Specifically designed to facilitate very challenging couplings, including those prone to slow reductive elimination.[14] |
| Josiphos-type | Ferrocene-based ligands (e.g., CyPF-tBu) | Known for high activity and excellent selectivity in monoarylation of primary amines and ammonia.[4] |
Table 2: Guide to Base Selection for Hindered Substrates
| Base | pKaH (approx.) | Common Solvents | Advantages | Disadvantages |
| NaOt-Bu | 19 | Toluene, Dioxane | Strong, effective for most couplings.[1] | Can decompose base-sensitive functional groups (e.g., esters).[14] |
| LHMDS | 26 | Toluene, THF | Very strong, non-nucleophilic. | More expensive; can be sensitive to moisture. |
| K₃PO₄ | 12.3 | Dioxane, Toluene | Mild, good for sensitive substrates. | May require higher temperatures; can be slow.[1] |
| Cs₂CO₃ | 10 | Dioxane, Toluene | Good solubility for an inorganic base; mild.[1] | Less basic, may not be effective for the most challenging substrates. |
Experimental Protocol 1: General Procedure for Screening Conditions
This protocol provides a robust starting point for optimizing the coupling of a hindered aniline with an aryl halide.
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and the ligand (if not using a pre-catalyst, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Cap the vial with a septum and purge with argon or nitrogen for 5-10 minutes.
-
Reagent Addition: Add the hindered aniline (1.2 mmol, 1.2 equiv) and the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 0.1–0.2 M concentration) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block set to 100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor its progress by taking small aliquots at regular intervals (e.g., 1h, 4h, 16h) and analyzing them by TLC or LCMS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., EtOAc) and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Process
Diagram 1: Catalytic Cycle and Side Reaction Pathways
Caption: The Buchwald-Hartwig cycle with entry points for major side reactions.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield reactions.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. Retrieved from [Link]
-
pubs.acs.org. (n.d.). Role of the Base in Buchwald–Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
pubs.acs.org. (n.d.). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. Retrieved from [Link]
-
ChemRxiv. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
s3.amazonaws.com. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
pubs.acs.org. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. Retrieved from [Link]
-
ResearchGate. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Retrieved from [Link]
-
ResearchGate. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
pubs.acs.org. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Retrieved from [Link]
-
Reddit. (2024). BH amination side products and purification. Retrieved from [Link]
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 3. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis [organic-chemistry.org]
- 4. research.rug.nl [research.rug.nl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
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- 14. chem.libretexts.org [chem.libretexts.org]
Identifying and characterizing impurities in 2-(2-Methylphenyl)aniline by HPLC-MS
Answering in the persona of a Senior Application Scientist.
Technical Support Center: HPLC-MS Analysis of 2-(2-Methylphenyl)aniline
Welcome to the technical support center for the analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for identifying and characterizing impurities using HPLC-MS. As Senior Application Scientists, we understand that robust analytical methods are critical for ensuring the quality, safety, and efficacy of pharmaceutical compounds. This resource consolidates field-proven advice into a user-friendly troubleshooting guide and FAQ section.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format. The key to effective troubleshooting is a systematic approach: change only one parameter at a time and document your observations.[1]
Chromatography Issues
Question 1: I'm observing poor peak shape (fronting, tailing, or splitting) for my main this compound peak. What's causing this?
Potential Causes & Recommended Solutions:
-
Column Overload: The most common cause of fronting peaks is injecting too much sample mass onto the column.
-
Solution: Reduce the sample concentration or injection volume. Dilute your sample by a factor of 10 and reinject. If the peak shape improves and becomes more symmetrical, you were overloading the column.
-
-
Sample Solvent Incompatibility: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion and splitting.[1]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can fully dissolve the sample.
-
-
Secondary Silanol Interactions: Basic compounds like anilines can interact with residual acidic silanol groups on the silica-based column packing, leading to tailing peaks.
-
Solution 1: Lower the mobile phase pH by adding a modifier like 0.1% formic acid. This protonates the aniline (making it more polar) and suppresses the ionization of silanol groups, minimizing unwanted interactions.
-
Solution 2: Use a column with advanced end-capping or a hybrid particle technology (e.g., Ethylene Bridged Hybrid - BEH) designed to reduce silanol activity.
-
-
Column Contamination or Void: Peak splitting can indicate a contaminated guard column or a void at the head of the analytical column.[2]
-
Solution: First, remove the guard column and re-run the analysis. If the splitting disappears, replace the guard column. If the problem persists, try back-flushing the analytical column with a strong solvent (e.g., isopropanol). If this fails, the column may be irreversibly damaged and require replacement.
-
Question 2: My retention times are drifting or inconsistent between injections. How can I fix this?
Potential Causes & Recommended Solutions:
-
Inadequate Column Equilibration: Insufficient equilibration time between gradient runs is a frequent cause of retention time shifts.
-
Solution: Ensure your method includes an equilibration period of at least 10-15 column volumes with the initial mobile phase composition. For a standard 4.6 x 150 mm column at 1 mL/min, this translates to about 15-20 minutes.
-
-
Mobile Phase Instability: Mobile phase composition can change over time due to the evaporation of the more volatile solvent or improper mixing.
-
Solution: Always use freshly prepared mobile phase. If using an online mixer, ensure the proportioning valves are functioning correctly by running a mixing test.[3] Keep solvent bottles capped to minimize evaporation.
-
-
Temperature Fluctuations: The HPLC system, especially the column, is sensitive to changes in ambient temperature.
-
Solution: Use a thermostatically controlled column compartment and set it to a stable temperature, typically slightly above ambient (e.g., 30-40 °C), to ensure consistent performance.[2]
-
Mass Spectrometry Issues
Question 3: I have low signal intensity or no MS signal for my main compound and its impurities. What should I check?
Potential Causes & Recommended Solutions:
-
Incorrect Ionization Source/Polarity: this compound contains a basic amine group, which is readily protonated.
-
Solution: Ensure you are operating in Positive Ionization Mode . Electrospray Ionization (ESI) is generally the preferred source for this type of molecule.[4]
-
-
Source Contamination or Suboptimal Settings: The MS source (e.g., spray needle, capillary) can become dirty, leading to poor ionization and signal suppression.
-
Solution: Perform routine source cleaning according to the manufacturer's protocol. Optimize source parameters such as capillary voltage, gas flows (nebulizer, drying gas), and source temperature to maximize the signal for your compound of interest.
-
-
Ion Suppression from Matrix or Mobile Phase: Co-eluting matrix components or certain mobile phase additives (like trifluoroacetic acid - TFA) can significantly suppress the ionization of target analytes.[3]
-
Solution: If you suspect matrix effects, dilute the sample. To address mobile phase suppression, replace TFA with a more MS-friendly acid like formic acid (0.1%).
-
Question 4: I see a lot of background noise or contamination peaks in my chromatogram, even in blank injections. Where is this coming from?
Potential Causes & Recommended Solutions:
-
Contaminated Solvents or Additives: The most common source of chemical noise is impurities in the mobile phase solvents or additives.[1][5]
-
Solution: Use only high-purity, LC-MS grade solvents and fresh, high-quality additives (e.g., formic acid). To identify the source, systematically infuse each solvent directly into the mass spectrometer.[5]
-
-
System Contamination: Contaminants can build up in the injector, tubing, or solvent lines. Common contaminants include plasticizers (phthalates), slip agents (erucamide), and previously analyzed samples.
-
Solution: Purge the entire HPLC system with a strong wash solvent mixture, such as 50:50 isopropanol:acetonitrile. If necessary, replace PEEK tubing and clean the autosampler needle and seat.
-
-
Leaching from Plasticware: Using inappropriate plastic tubes or well plates can introduce contaminants.
-
Solution: Use polypropylene vials and plates, as they are less prone to leaching than other plastics.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely process-related or degradation impurities for this compound?
A1: The impurity profile is highly dependent on the synthetic route. However, for anilines synthesized via common pathways like nitroarene reduction or cross-coupling reactions, you can anticipate several classes of impurities:[6][7]
-
Starting Materials: Unreacted precursors from the synthesis.
-
Isomeric Byproducts: Positional isomers formed during the synthesis, such as 2-(3-Methylphenyl)aniline or 2-(4-Methylphenyl)aniline.[8]
-
Oxidation Products: Anilines are susceptible to oxidation, which can form nitroso, nitro, or polymeric impurities, especially if exposed to air and light over time.[6]
-
Byproducts from Side Reactions: Depending on the specific reagents and conditions, other byproducts may form. Knowledge of the synthetic pathway is crucial for proposing likely structures.[9][10]
Table 1: Potential Impurities of this compound and their Theoretical Masses
| Impurity Type | Potential Structure | Molecular Formula | Monoisotopic Mass (Da) | [M+H]⁺ (m/z) |
|---|---|---|---|---|
| API | This compound | C₁₃H₁₃N | 183.1048 | 184.1121 |
| Isomer | 2-(4-Methylphenyl)aniline | C₁₃H₁₃N | 183.1048 | 184.1121 |
| Oxidation | 2-(2-Methylphenyl)nitrosobenzene | C₁₃H₁₁NO | 197.0841 | 198.0913 |
| Dimerization | (Oxidative Coupling) | C₂₆H₂₄N₂ | 364.1939 | 365.2012 |
Q2: How do I develop a robust HPLC method for impurity profiling?
A2: A good impurity profiling method must provide sufficient resolution between the main compound (API) and all potential impurities.[11] Here is a recommended starting point:
-
Column Selection: A high-purity, end-capped C18 column is a versatile first choice. A common dimension is 2.1 x 100 mm with a particle size of <3 µm for good efficiency and compatibility with MS.
-
Mobile Phase: Use LC-MS grade acetonitrile or methanol as the organic solvent (B) and water as the aqueous solvent (A). Add 0.1% formic acid to both to improve peak shape and ionization efficiency.
-
Gradient Elution: A gradient is necessary to elute compounds with a range of polarities. A broad screening gradient (e.g., 5% to 95% B over 15-20 minutes) is a good starting point. This can then be optimized to improve resolution around the API and key impurity peaks.[2]
-
Detection: Use a Diode Array Detector (DAD) in series with the MS to obtain UV spectra, which can help distinguish between isomers and confirm peak purity. The mass spectrometer provides mass information for identification.
Q3: How do I use mass spectrometry to confidently identify an unknown impurity?
A3: A multi-step approach using modern MS techniques is the most effective strategy.[4][12]
-
Obtain Accurate Mass: Use a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap to measure the mass of the impurity's molecular ion with high accuracy (<5 ppm).[13][14]
-
Generate Elemental Formula: The accurate mass measurement allows you to generate a shortlist of possible elemental compositions using specialized software.[4] This is a critical first step in constraining the possible structures.
-
Perform Tandem MS (MS/MS): Isolate the precursor ion of the impurity and fragment it to produce a product ion spectrum (MS/MS). This fragmentation pattern provides a structural fingerprint of the molecule.[14]
-
Compare Fragmentation: Compare the fragmentation pattern of the impurity to that of the API. Shared fragments suggest a related structure, while unique fragments can pinpoint the location of a modification. This comparative analysis is key to structure elucidation.[12]
Q4: What is the general workflow for identifying and characterizing these impurities?
A4: The overall process follows a logical sequence from sample analysis to final structure confirmation.
Experimental Protocol: General Workflow for Impurity Identification
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL. Prepare a diluted sample (e.g., 0.1 mg/mL) to avoid detector saturation by the main peak.
-
Forced Degradation (Optional but Recommended): To proactively identify potential degradation products, subject the API to stress conditions (acidic, basic, oxidative, thermal, photolytic) as per ICH Q1A guidelines. Analyze these stressed samples alongside the unstressed sample.
-
HPLC-DAD-MS Analysis: Inject the samples onto the HPLC-MS system. Acquire data using a full scan MS method to detect all ionizable compounds. Ensure the mass range is wide enough to cover potential dimers or adducts.
-
Data Processing: Process the chromatograms to identify all peaks. Compare the impurity peaks in the sample to those in a solvent blank to rule out system contamination.[5]
-
Preliminary Identification: For each impurity peak, determine its accurate mass from the MS1 spectrum and generate possible molecular formulas.
-
MS/MS Analysis: Re-inject the sample using a targeted MS/MS method (or use data-dependent acquisition) to acquire fragmentation spectra for the API and each significant impurity.
-
Structure Elucidation: Interpret the fragmentation data, comparing it with the API's fragmentation, to propose a chemical structure for the impurity.[13]
-
Confirmation (If Necessary): If the impurity is above the identification threshold set by regulatory guidelines (e.g., ICH Q3A), its structure may need to be unequivocally confirmed by synthesizing the proposed impurity as a reference standard and comparing its retention time and mass spectra, or by isolation and analysis using NMR.[15]
Visualizations and Diagrams
Diagram 1: General Impurity Identification Workflow This diagram illustrates the systematic process from initial analysis to final structural confirmation.
Caption: A streamlined workflow for HPLC-MS based impurity analysis.
Diagram 2: Troubleshooting Logic for Unexpected Peaks This decision tree provides a logical path for diagnosing the source of an unknown peak in your chromatogram.
Caption: A decision tree for troubleshooting unexpected chromatographic peaks.
References
- Mass Spectrometry in Small Molecule Drug Development. (2015). Google Cloud.
- Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals.
- Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. (2019). SciSpace.
- UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. (2024). IJNRD.
- Chromatography Method Development For Impurity Analysis And Degrad
- Small Molecule Drug Characteriz
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). IJRAR.
- Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. (2019).
- Development and validation of a new HPLC–MS method for meglumine impurity profiling. (2018). Semantic Scholar.
- HPLC Troubleshooting Guide. Sepax Technologies.
- Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. Taylor & Francis Online.
- Notes on Troubleshooting LC/MS Contamin
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Trace Impurity Identification using Q-TOF Mass Spectroscopy CASE STUDY. Almac.
- Successful HPLC Operation – A Troubleshooting Guide. Thermo Fisher Scientific.
- Validating the Purity of Synthesized 2,4-Bis(2-methylphenoxy)
- identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis. Benchchem.
- managing byproduct formation in the synthesis of 2-Methyl-5-nitroaniline. Benchchem.
- This compound. PubChem.
- Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010).
- Aniline Impurities and Rel
- Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundw
- Application Notes and Protocols for the Analysis of Substituted Anilines by HPLC and GC-MS. (2025). Benchchem.
- Reactions for making widely used aniline compounds break norms of synthesis. (2025).
- High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. (2025).
- A Review on Synthesis and Characterization of Impurities in API’s. (2022). World Journal of Pharmaceutical Research.
- Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Thermo Fisher Scientific.
- Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020).
- 2-chloro-6-methyl aniline: uses and synthesis. (2024). ChemicalBook.
- A brief review on aniline and its derivatives. (2026).
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Strategies to improve the regioselectivity of 2-(2-Methylphenyl)aniline synthesis
Technical Support Center: Regioselective Synthesis of 2-(2-Methylphenyl)aniline
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and process development professionals tackling the regioselective synthesis of this compound (also known as 2-amino-2'-methylbiphenyl). The formation of this sterically hindered biaryl linkage presents significant challenges, primarily in controlling the formation of undesired positional isomers. This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you achieve high yields and selectivity in your experiments.
Section 1: Understanding the Challenge: Common Synthetic Routes & Regiochemical Hurdles
The synthesis of this compound typically relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination pathways. While powerful, these methods can lead to a mixture of isomers (e.g., 2,3'- and 2,4'-methylbiphenyl amines) if not properly controlled. The primary challenge is to selectively form the C-C or C-N bond at the sterically congested ortho positions of both aromatic rings.
Key factors influencing regioselectivity include:
-
Steric Hindrance: The ortho-methyl group on the phenyl ring and the ortho-amino group on the aniline create significant steric bulk, which can hinder the desired coupling.
-
Ligand Choice: The phosphine ligand complexed to the palladium catalyst is arguably the most critical parameter for controlling selectivity.[1]
-
Reaction Conditions: Base, solvent, and temperature play crucial roles in the catalytic cycle and can be tuned to favor the desired product.[2]
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses common problems encountered during the synthesis of this compound.
Q1: My Suzuki-Miyaura coupling reaction is producing a low yield of the desired 2,2'-isomer and a mixture of other regioisomers. How can I improve selectivity?
A1: Low regioselectivity in the Suzuki-Miyaura coupling of an ortho-substituted aniline derivative (e.g., 2-bromoaniline) with 2-methylphenylboronic acid is a frequent issue. The root cause often lies in the catalyst system's inability to overcome the steric hindrance.
Potential Causes & Recommended Solutions:
-
Insufficiently Bulky Ligand: Standard ligands like PPh₃ are often inadequate for this sterically demanding transformation. The catalytic cycle's reductive elimination step, which forms the C-C bond, is often slow for hindered substrates. Bulky, electron-rich phosphine ligands are essential to promote this step and enforce the desired regiochemistry.[3][4]
-
Solution: Switch to a modern biaryl phosphine ligand. These ligands possess the necessary steric bulk and electron-donating properties to facilitate the coupling of hindered substrates.[1] A screening of ligands is often the most effective approach.
-
| Ligand | Structure | Key Features & Rationale |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Highly effective for sterically hindered Suzuki couplings. The bulky cyclohexyl groups and isopropyl substituents create a large cone angle, promoting efficient reductive elimination.[3] |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Another excellent choice for hindered substrates. The methoxy groups contribute to the ligand's electron-rich nature, which can accelerate the oxidative addition step.[3] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Often provides high turnover numbers and is effective at lower catalyst loadings for challenging couplings. |
| cataCXium® A | Di(1-adamantyl)-n-butylphosphine | A very bulky and electron-rich monophosphine ligand known to be effective for couplings involving hindered aryl chlorides. |
-
Inappropriate Base or Solvent: The choice of base and solvent can significantly impact the transmetalation step and overall catalyst stability.
-
Solution: For sterically hindered couplings, a moderately strong base like K₃PO₄ or Cs₂CO₃ is often preferred over stronger bases like NaOt-Bu, which can sometimes promote side reactions. Aprotic polar solvents like dioxane, THF, or toluene (often with a small amount of water) are standard.[4][5] A screen of different solvent systems (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O) may be necessary.[6]
-
Q2: I am attempting a Buchwald-Hartwig amination and observing significant amounts of hydrodehalogenation (loss of the halide) and starting material recovery. What is going wrong?
A2: This scenario, often seen when coupling a hindered amine like o-toluidine with a hindered aryl halide, points to issues with the catalytic cycle, specifically slow C-N bond formation competing with side reactions like β-hydride elimination (if applicable) or catalyst decomposition.
Potential Causes & Recommended Solutions:
-
Ligand Inefficiency: As with Suzuki coupling, the ligand is paramount. The C-N reductive elimination is often the rate-limiting step for hindered substrates.[7]
-
Solution: Employ sterically demanding and electron-rich Buchwald ligands. Ligands like tBuXPhos, BrettPhos, or BippyPhos are specifically designed to accelerate C-N bond formation for challenging substrates.[7] Bidentate ligands such as DtBPF have also been shown to be effective in preventing catalyst degradation pathways.[7]
-
-
Base Selection: The base in a Buchwald-Hartwig reaction is critical. A base that is too weak will not efficiently deprotonate the amine, while a base that is too strong can lead to catalyst decomposition or side reactions.
-
Solution: Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used and highly effective bases for aminations.[8] However, for very sensitive substrates, a weaker base like K₃PO₄ might be beneficial.
-
-
Catalyst Precursor: The choice of palladium precursor can influence the formation of the active Pd(0) catalyst.
-
Solution: While Pd₂(dba)₃ is common, pre-formed palladium complexes (precatalysts) that incorporate the phosphine ligand can offer improved reactivity and stability.
-
Q3: My reaction is very slow or stalls completely, with significant starting materials remaining even after prolonged heating. What troubleshooting steps should I take?
A3: A stalled reaction suggests that the catalytic cycle is inhibited at one or more stages.
Potential Causes & Recommended Solutions:
-
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen and can be irreversibly oxidized to inactive Pd(II) species.[2]
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas the solvent thoroughly before use by sparging with inert gas or using freeze-pump-thaw cycles.[2]
-
-
Poor Quality Reagents: Impurities in the starting materials, particularly the boronic acid or aryl halide, can poison the catalyst. Boronic acids are prone to dehydration to form cyclic boroxines, which are less reactive.
-
Solution: Use high-purity reagents. If the boronic acid is old, consider recrystallizing it or purchasing a fresh batch. Ensure solvents are anhydrous if the reaction conditions require it.
-
-
Insufficient Temperature: Sterically hindered couplings often require higher temperatures to overcome the activation energy barrier for oxidative addition and reductive elimination.
-
Solution: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. A typical range is 80-110 °C, but some systems may require up to 120 °C.[2]
-
Section 3: Proactive Strategies & Optimized Protocols
For a high probability of success, the following optimized Suzuki-Miyaura protocol is recommended for the synthesis of this compound.
Optimized Protocol: High-Selectivity Suzuki-Miyaura Coupling
This protocol is designed to maximize the yield of the desired 2,2'-isomer by using a modern catalyst system.
Reagents:
-
2-Bromoaniline (1.0 equiv)
-
2-Methylphenylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2.5-5 mol%)
-
K₃PO₄ (Potassium phosphate, tribasic) (2.0-3.0 equiv)
-
Anhydrous 1,4-Dioxane and Water (e.g., 10:1 v/v)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial, add the 2-bromoaniline, 2-methylphenylboronic acid, K₃PO₄, and XPhos ligand.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.
-
Catalyst Addition: Add the Pd₂(dba)₃ catalyst under a positive pressure of inert gas.
-
Reaction: Seal the vessel tightly and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the limiting reagent (2-bromoaniline).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the this compound.
Section 4: Frequently Asked Questions (FAQs)
Q: Which is generally the better method for this synthesis: Suzuki-Miyaura or Buchwald-Hartwig? A: Both methods are viable. The Suzuki-Miyaura coupling is often the first choice due to the commercial availability of a wide range of boronic acids and the generally robust nature of the reaction. The Buchwald-Hartwig amination is an excellent alternative, especially if the required aryl halide and amine are more readily accessible than the corresponding boronic acid. The choice may ultimately depend on the availability and cost of the specific starting materials.
Q: How can I accurately determine the isomeric ratio of my product mixture? A: The most reliable methods are Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), ideally coupled with a mass spectrometer (GC-MS or LC-MS). These techniques can separate the isomers and provide a quantitative measure of their relative abundance. ¹H NMR can also be used, but the signals for the different isomers may overlap, making accurate quantification challenging without careful integration of well-resolved peaks.
Q: Can directing groups be used to improve regioselectivity? A: Yes, while the amino group itself has some directing effect, installing a removable directing group ortho to the coupling site can be a powerful strategy in more complex systems to ensure high regioselectivity, although this adds extra steps to the synthesis.[9]
Section 5: Visual Diagrams & Workflows
Troubleshooting Workflow for Poor Regioselectivity
Caption: A decision tree for troubleshooting poor regioselectivity.
Key Steps in the Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura cycle, highlighting reductive elimination as key.
References
-
Li, B., & Ma, D. (2019). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Accounts of Chemical Research, 52(1), 193-207. Retrieved from [Link]
-
Li, B., & Ma, D. (2019). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. PubMed. Retrieved from [Link]
-
Chen, Y., et al. (2022). Rhodium-catalyzed selective direct arylation of phosphines with aryl bromides. Nature Communications, 13(1), 2934. Retrieved from [Link]
-
Gooßen, L. J., et al. (2018). Ylide-Functionalized Phosphines: Strong Donor Ligands for Homogenous Catalysis. Angewandte Chemie International Edition, 57(46), 15133-15137. Retrieved from [Link]
-
Li, B., & Ma, D. (2019). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Semantic Scholar. Retrieved from [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
-
Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. In Palladium-Catalyzed C-N Cross-Coupling Reactions (pp. 1-51). Retrieved from [Link]
-
Yoneda, T. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]
-
Buchwald-Hartwig Coupling. (2021). YouTube. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Smith, M. D., et al. (2025). Atroposelective Suzuki-Miyaura Coupling to Form 2-Amino-2'-Hydroxybiphenyls Enabled by sRuPhos. Angewandte Chemie International Edition. Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
What's the problem of Suzuki-Miyuara coupling reaction conditions? (2018). ResearchGate. Retrieved from [Link]
-
Oldenhuis, N. J., et al. (2008). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 10(23), 5301-5304. Retrieved from [Link]
-
Lipshutz, B. H., et al. (2020). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. The Journal of Organic Chemistry, 85(15), 9687-9698. Retrieved from [Link]
-
Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Upgrading Cross-Coupling Reactions for Biaryl Syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Residual Palladium from 2-(2-Methylphenyl)aniline
Welcome to the technical support guide for the purification of 2-(2-Methylphenyl)aniline. This molecule, a crucial intermediate in many pharmaceutical syntheses, is often prepared via palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[1] While these reactions are powerful, they present a significant downstream challenge: the removal of residual palladium to levels that satisfy stringent regulatory requirements.[2][3]
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. It is designed to provide you not only with protocols but with the underlying logic to adapt and optimize these methods for your specific process.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove residual palladium from my this compound Active Pharmaceutical Ingredient (API)?
There are three primary drivers for rigorous palladium removal:
-
Regulatory Compliance: Global regulatory bodies, through guidelines like the International Council for Harmonisation's ICH Q3D, classify palladium as a Class 2B elemental impurity.[4][5][6] This class includes elements that are toxic and require a risk assessment, especially when intentionally added to a process.[5][6][7] The permitted daily exposure (PDE) for oral administration is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final API, depending on the daily dosage.[8][9]
-
Downstream Catalyst Poisoning: Residual palladium, even at ppm levels, can poison catalysts used in subsequent synthetic steps (e.g., hydrogenation, other cross-couplings), leading to sluggish or incomplete reactions, yield loss, and process variability.
-
Product Quality and Stability: Palladium residues can impart a gray or black color to your API, which is aesthetically undesirable. More critically, these residues can potentially catalyze degradation pathways, impacting the long-term stability and shelf-life of the drug product.
Q2: I've just finished my Buchwald-Hartwig reaction. What form is the residual palladium in?
The residual palladium in your crude this compound mixture is typically not a single species. It exists as a heterogeneous mixture, which complicates removal. You are likely dealing with:
-
Soluble Pd(II) Species: These are oxidized palladium species, often complexed to phosphine ligands, your amine product, or other components of the reaction mixture.
-
Colloidal Pd(0) Nanoparticles: These are finely dispersed, metallic palladium particles that often form as the catalytic cycle terminates or upon workup. These colloids are notoriously difficult to remove by simple filtration as they can pass through standard filter aids.[10]
-
Adsorbed Palladium: Palladium species can be adsorbed onto solid reagents or byproducts, such as the inorganic base (e.g., Cs₂CO₃, K₃PO₄) used in the reaction.
Understanding the likely state of your palladium is the first step in choosing an effective removal strategy. A dark, hazy, or gray appearance in your organic solution after initial filtration is a strong indicator of colloidal Pd(0).
Q3: What are the main strategies for palladium removal, and how do I choose the right one?
The primary methods fall into three categories: adsorption, extraction, and crystallization.[10][11] The optimal choice depends on the palladium level, the nature of the palladium species, and process constraints like cost, scale, and solvent choice.
-
Adsorption: This involves using a solid support to bind the palladium, which is then removed by filtration.[10] This is the most common and often most effective strategy.
-
Extraction (Liquid-Liquid): This involves washing the organic product stream with an aqueous solution containing a chelating agent that complexes with palladium and pulls it into the aqueous phase.
-
Crystallization: This is a powerful purification step that can purge palladium impurities into the mother liquor.
-
Best for: A final polishing step when palladium levels are already relatively low. Its effectiveness can be dramatically improved by adding a chelating agent (like N-acetylcysteine) during the crystallization process to keep palladium species soluble in the mother liquor.[10]
-
The following decision tree provides a logical workflow for selecting a purification strategy.
Caption: Decision logic for selecting a palladium removal strategy.
Part 2: Troubleshooting Guide & In-Depth Protocols
Q4: My activated carbon treatment isn't working well and I'm losing product yield. What can I do?
This is a common and frustrating issue. Activated carbon is inexpensive but often non-selective, leading to adsorption of your product along with the palladium.[10]
Causality:
-
Poor Selectivity: Activated carbon relies on physisorption through its porous structure and can bind planar aromatic molecules like your product, this compound, via π-stacking interactions.[10]
-
Wrong Carbon Type: Carbons vary greatly in surface area, pore size, and surface chemistry. A grade that is effective for one process may not be for another.
-
Insufficient Contact: The kinetics of adsorption can be slow, requiring adequate time and temperature.
Troubleshooting Steps:
-
Reduce Carbon Loading: Start by screening lower weight percentages of carbon (e.g., 1-5 wt% instead of 10-20 wt%).
-
Optimize Conditions: Evaluate the effect of temperature (try 40-60 °C) and time (4-18 hours). Adsorption is often more effective at slightly elevated temperatures.
-
Switch to a Scavenger: If product loss remains high, the best solution is to switch to a more selective, silica-based scavenger. Thiol-functionalized silica (like SiliaMetS Thiol) or thiourea-functionalized silica are excellent for palladium and exhibit significantly less non-specific product binding.[13] In a case study for a drug candidate, SiliaMetS scavengers reduced palladium to ≤ 16 ppm from an initial 2400 ppm, far outperforming activated carbon.[13]
Q5: I've tried a thiol-based silica scavenger, but my palladium levels are still above 100 ppm. What went wrong?
While highly effective, the performance of scavengers depends on proper selection and application.
Causality:
-
Palladium State: Thiol-based scavengers are exceptionally effective for softer Pd(II) species but can be less effective for hard, colloidal Pd(0) particles.
-
Insufficient Equivalents: The scavenger must be added in sufficient excess relative to the palladium content. A typical starting point is 5-10 molar equivalents of the scavenger's functional group relative to the moles of palladium.
-
Mass Transfer Limitations: In a viscous solution or at low temperatures, the palladium species may not efficiently reach the active sites on the solid scavenger.
Troubleshooting Steps:
-
Pre-Treatment: If you suspect colloidal Pd(0), a pre-treatment step can convert it to a more easily scavenged form. A gentle oxidation (e.g., bubbling a slow stream of air through the solution for a short period) can convert Pd(0) to Pd(II). Caution: This must be carefully controlled to avoid product degradation.
-
Increase Scavenger Loading/Time: Double the equivalents of scavenger or increase the treatment time to 18-24 hours.
-
Improve Mass Transfer: Increase the agitation speed and/or the temperature to 40-60 °C to improve kinetics.
-
Consider a Different Scavenger: If a thiol scavenger is ineffective, a scavenger based on 2,4,6-trimercaptotriazine (TMT) may be more effective, as it is known to be robust for a wide range of palladium species.[14][15]
Data & Protocols
Table 1: Comparison of Common Palladium Removal Techniques
| Method | Target Palladium Species | Typical Loading | Pros | Cons |
| Activated Carbon | Broad (Pd(0), Pd(II)) | 5 - 20 wt% | Inexpensive, readily available. | Low selectivity (product loss), can be slow, batch-to-batch variability.[10] |
| Thiol-Silica Scavenger | Primarily Pd(II), some Pd(0) | 5 - 15 eq. | High selectivity, low product loss, high efficiency.[13] | Higher cost than carbon. |
| Thiourea-Silica Scavenger | Broad (Pd(0), Pd(II)) | 5 - 15 eq. | Versatile for many Pd forms, effective in various solvents.[13][16] | Can sometimes leach into solution if not properly grafted. |
| Aqueous L-Cysteine Wash | Soluble Pd(II) | 1.1 - 2.0 eq. in H₂O | Inexpensive, simple extraction process.[10][17] | Ineffective for colloidal Pd(0), requires liquid-liquid separation. |
| Recrystallization | N/A (Purges impurities) | N/A | Excellent final polishing step, improves overall purity. | Often insufficient as a standalone method for high Pd levels.[18] |
Experimental Protocol: Screening Palladium Scavengers
This protocol provides a framework for efficiently screening different scavengers to find the optimal conditions for your process.
Objective: To determine the most effective scavenger and conditions for reducing residual palladium in a crude this compound stream to < 10 ppm.
Materials:
-
Crude this compound solution in a suitable solvent (e.g., Toluene, THF), with a known initial palladium concentration (determined by ICP-MS).[19][20]
-
Scavenger A: SiliaMetS Thiol (or equivalent).
-
Scavenger B: SiliaMetS Thiourea (or equivalent).
-
Scavenger C: Activated Carbon (e.g., Darco KB-B).
-
Inert atmosphere (Nitrogen or Argon).
-
Reaction vessels (e.g., 50 mL flasks), heating mantle, stirrer, filtration apparatus.
Procedure:
-
Establish Baseline: Submit a sample of the unfiltered crude solution for ICP-MS analysis to determine the starting palladium concentration (ppm).[18][21]
-
Setup: In separate flasks under an inert atmosphere, charge equal volumes of the crude solution.
-
Add Scavengers:
-
To Flask A, add SiliaMetS Thiol (10 molar equivalents relative to Pd).
-
To Flask B, add SiliaMetS Thiourea (10 molar equivalents relative to Pd).
-
To Flask C, add Activated Carbon (10 wt% relative to the crude product mass).
-
-
Reaction: Stir all mixtures at a consistent, moderate speed. Heat to 50 °C.
-
Time-Point Sampling: After 2 hours, 6 hours, and 18 hours, take a small aliquot from each flask.
-
Filter the aliquot through a 0.45 µm syringe filter to remove the solid scavenger.
-
Dilute the sample appropriately and submit for ICP-MS analysis.
-
-
Analysis:
-
Plot ppm Pd vs. time for each scavenger.
-
At the 18-hour time point, also analyze the product yield in the filtrate (e.g., by HPLC or UPLC with a standard) to quantify product loss.
-
Caption: Experimental workflow for screening palladium scavengers.
References
- Comparing efficiency of different palladium scavengers. Benchchem.
- ICH Q3D - Requirements for Elemental Impurities in Pharmaceuticals. Alfa Chemistry.
- ICH Q3D Elemental Impurities – What are the Requirements? West Pharmaceutical Services.
- Palladium Detection for API. Arbor Assays.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
- Technical Support Center: Removing Palladium Catalyst Residues
- Guideline for Elemental Impurities Q3D(R2). ICH.
- ICH guideline Q3D (R1) on elemental impurities. European Medicines Agency.
- ICH Q3D Elemental Impurities.
- Removal of palladium ions from aqueous systems by chemically modified cysteine carbon powder.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.ACS Medicinal Chemistry Letters, NIH.
- How to Remove Palladium in three easy steps. Biotage.
- CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Books.
- Palladium scavenging: From 1% to within ICH limits. Onyx Scientific.
- Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents.
- Efficient Palladium Removal Without Compromising Product Yield. Apollo Scientific.
- Removal of Palladium(II) from Aqueous and Organic Solutions by Polystyrene-bound Trimercaptotriazine.
- How to remove palladium catalyst
- Palladium Scavenging by SiliaMetS Thiol in the Development of an Efficient, Safe, and Environmentally Friendly Process for the Manufacture of a Drug Candidate for the Tre
- Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.Accounts of Chemical Research, NIH.
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- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-(2-Methylphenyl)aniline: Ullmann Condensation vs. Buchwald-Hartwig Amination
Introduction
The synthesis of sterically hindered biaryl amines, such as 2-(2-Methylphenyl)aniline, is a critical transformation in the development of pharmaceuticals, agrochemicals, and functional materials. These moieties are integral to a wide array of biologically active molecules and advanced materials. Historically, the formation of the key carbon-nitrogen (C-N) bond in such structures has been a significant synthetic challenge. This guide provides an in-depth comparative analysis of two cornerstone methodologies for this transformation: the classical copper-catalyzed Ullmann condensation and the modern palladium-catalyzed Buchwald-Hartwig amination. We will delve into their mechanistic underpinnings, practical applications, and provide detailed experimental protocols to assist researchers in making an informed choice for their specific synthetic needs.
The Ullmann Condensation: A Classic Reimagined
The Ullmann condensation, first reported over a century ago, is the copper-promoted reaction between an aryl halide and an amine.[1] Traditionally, this reaction required harsh conditions, including high temperatures (often exceeding 200°C) and stoichiometric amounts of copper, which limited its scope and functional group tolerance.[1][2] However, the advent of ligand-assisted protocols has revitalized the Ullmann reaction, allowing for milder conditions and expanding its utility.[1][3]
Mechanism and Key Parameters
The mechanism of the Ullmann C-N coupling is thought to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps involve the formation of a copper(I)-amide species, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate.[2][4] Reductive elimination from this intermediate yields the desired N-aryl product and regenerates the active Cu(I) catalyst.[2]
-
Catalyst: Copper(I) salts such as CuI are most common.[5] The use of more abundant and less toxic copper is a significant advantage over palladium-based methods.[4][5]
-
Ligands: The development of effective ligands, such as diamines (e.g., N,N'-dimethylethylenediamine), amino acids, and phenanthrolines, has been crucial for achieving milder reaction conditions and improving yields.[1]
-
Base: A strong base, such as K₂CO₃ or K₃PO₄, is required to deprotonate the amine.[5]
-
Solvent: High-boiling polar aprotic solvents like DMSO, DMF, or NMP are typically used.[2][6]
Catalytic Cycle of the Ullmann Condensation
Caption: Proposed catalytic cycle for the ligand-assisted Ullmann C-N coupling.
The Buchwald-Hartwig Amination: A Modern Powerhouse
Developed in the mid-1990s by Stephen Buchwald and John Hartwig, the palladium-catalyzed amination has revolutionized C-N bond formation. It is renowned for its broad substrate scope, high functional group tolerance, and generally milder reaction conditions compared to the classical Ullmann reaction.[5] This method has become the go-to choice for many challenging amination reactions, including the synthesis of sterically hindered products.
Mechanism and Key Parameters
The Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. The generally accepted mechanism involves:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) complex.[7][8]
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium amide complex.[9]
-
Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the arylamine product and regenerating the Pd(0) catalyst.[10]
-
Catalyst: A palladium(0) source is required, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or from a stable Pd(0) complex.[11]
-
Ligands: The choice of ligand is paramount for success, especially with sterically demanding substrates. Bulky, electron-rich phosphine ligands, such as those from the Buchwald (e.g., XPhos, RuPhos) and Hartwig groups, are highly effective.[12] These ligands promote the crucial oxidative addition and reductive elimination steps.
-
Base: A non-nucleophilic, sterically hindered base is typically used, with sodium tert-butoxide (NaOtBu) being a common choice.[9] Other bases like K₃PO₄ or Cs₂CO₃ can also be employed.[10][11]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard.[7]
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Head-to-Head Comparison for this compound Synthesis
The synthesis of this compound involves coupling 2-bromo (or iodo)toluene with 2-methylaniline. This transformation is challenging due to the steric hindrance around the nitrogen atom of the aniline and the ortho-position of the aryl halide.
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper (e.g., CuI) | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) |
| Catalyst Cost | Lower | Significantly Higher |
| Ligands | Simple, inexpensive (e.g., diamines, amino acids) | Complex, expensive phosphines (e.g., XPhos, RuPhos) |
| Reaction Temp. | Generally higher (100-180°C)[2][13] | Generally lower (RT to 110°C) |
| Reaction Time | Often longer (12-48h) | Often shorter (2-24h) |
| Base | Inorganic (K₂CO₃, K₃PO₄)[5] | Strong, non-nucleophilic (NaOtBu, LiHMDS)[7][9] |
| Substrate Scope | More limited, can be sensitive to sterics | Broader, highly effective for hindered substrates[14][15] |
| Functional Groups | Less tolerant | Highly tolerant |
| Process Safety | High temperatures can be a concern. | Use of pyrophoric bases (NaOtBu) requires care. |
Discussion
For the specific synthesis of this compound, the Buchwald-Hartwig amination is generally the superior method . The development of bulky monophosphine ligands has been instrumental in overcoming the steric challenges posed by ortho-substituted substrates.[14][15] These ligands create a sterically favorable environment around the palladium center that facilitates both the oxidative addition of the hindered aryl halide and the final reductive elimination step to form the product.
While modern Ullmann protocols have improved significantly, they often still require higher temperatures and may give lower yields for doubly hindered couplings compared to the Buchwald-Hartwig approach.[2][6] However, the significant cost advantage of copper over palladium makes the Ullmann reaction an attractive option for large-scale industrial synthesis, provided the conditions can be sufficiently optimized.[4][5] The choice often becomes a balance between the upfront cost of the catalyst and ligands versus the efficiency and breadth of the reaction scope.[5]
Experimental Protocols
The following are representative, non-optimized protocols that serve as a starting point for the synthesis of this compound.
Protocol 1: Ullmann Condensation
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A Comparative Guide to HPLC-MS Method Development for the Purity Validation of 2-(2-Methylphenyl)aniline
Introduction: The Analytical Imperative for 2-(2-Methylphenyl)aniline Purity
This compound, a substituted biphenylamine, serves as a crucial intermediate in the synthesis of various fine chemicals and pharmaceutical agents. Its molecular structure, featuring two aromatic rings, lends itself to a range of applications where isomeric purity is not just a quality metric but a prerequisite for safety and efficacy. The presence of structurally similar impurities, such as positional isomers (e.g., 2-(3-methylphenyl)aniline or 2-(4-methylphenyl)aniline) or process-related byproducts, can significantly alter the physicochemical properties and toxicological profile of the final product.[1] Therefore, a robust, sensitive, and specific analytical method is paramount for its quality control.
This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods developed for the comprehensive purity validation of this compound. We will explore a high-resolution UHPLC-QTOF MS method, ideal for definitive impurity identification and characterization, and a conventional HPLC-Single Quadrupole MS method, tailored for routine, high-throughput quality control. The causality behind every experimental choice is explained, grounding the protocols in established scientific principles and regulatory expectations.
Method Development Strategy: A Rationale-Driven Approach
The development of a reliable analytical method is a systematic process. The physicochemical properties of this compound, with a molecular formula of C₁₃H₁₃N and a monoisotopic mass of 183.1048 Da, guided our strategic decisions.[2]
-
Chromatographic Separation (HPLC/UHPLC): As a moderately non-polar aromatic amine, this compound is an excellent candidate for Reversed-Phase (RP) chromatography.[3] A C18 stationary phase was selected as the primary choice due to its proven versatility and effectiveness in retaining and separating aromatic compounds based on hydrophobicity.[4][5]
-
Mobile Phase Selection: A binary mobile phase consisting of an aqueous component and an organic solvent (acetonitrile or methanol) is standard for RP-HPLC. Acetonitrile was chosen for its lower viscosity and UV transparency. The addition of a small percentage of an acid, such as formic acid, is critical for two reasons: it sharpens peak shape by preventing silanol interactions on the column and, more importantly, it provides a source of protons to facilitate efficient ionization in the mass spectrometer.[6]
-
Mass Spectrometric Detection (MS): The presence of a basic nitrogen atom in the aniline moiety makes this compound readily amenable to positive mode Electrospray Ionization (ESI), forming a protonated molecular ion ([M+H]⁺). This technique offers high sensitivity and structural specificity, which is superior to UV detection alone, especially for co-eluting impurities that may be spectrally similar but mass-different.
Caption: A logical workflow for developing and validating a robust HPLC-MS method.
Method 1: High-Resolution Purity Profiling by UHPLC-QTOF MS
This method is designed for comprehensive analysis, providing high chromatographic resolution, speed, and the power of accurate mass measurement for unequivocal peak identification and structural elucidation of unknown impurities.
Experimental Protocol: UHPLC-QTOF MS
-
Instrumentation:
-
UHPLC System with a binary pump, autosampler, and column oven.
-
Quadrupole Time-of-Flight (QTOF) Mass Spectrometer with an ESI source.
-
-
Chromatographic Conditions:
-
Column: C18, 1.7 µm particle size, 2.1 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0.0 min: 30% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 30% B
-
12.0 min: 30% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 400°C.
-
Scan Range: m/z 50 - 500.
-
Data Acquisition: Full Scan MS and Targeted MS/MS (for fragmentation studies).
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in methanol.
-
Dilute to a working concentration of 10 µg/mL using a 50:50 mixture of Mobile Phase A and B.
-
Method 2: Routine Quality Control by HPLC-Single Quadrupole MS
This method is optimized for reliability, robustness, and throughput, making it ideal for routine batch release testing in a regulated environment where the primary goal is to quantify known impurities against established limits.
Experimental Protocol: HPLC-Single Quadrupole MS
-
Instrumentation:
-
HPLC System with a quaternary or binary pump, autosampler, and column oven.
-
Single Quadrupole Mass Spectrometer with an ESI source.
-
-
Chromatographic Conditions:
-
Column: C18, 3.5 µm particle size, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0.0 min: 40% B
-
15.0 min: 90% B
-
20.0 min: 90% B
-
20.1 min: 40% B
-
25.0 min: 40% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: ESI Positive.
-
Data Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitored Ion: m/z 184.1 for [M+H]⁺ of this compound and its isomers.
-
Dwell Time: 100 ms.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in methanol.
-
Dilute to a working concentration of 10 µg/mL using a 50:50 mixture of Mobile Phase A and B.
-
Method Validation and Comparative Performance
To be deemed fit for purpose, any analytical method must be validated according to internationally recognized standards, such as the ICH Q2(R2) guidelines.[7] The following tables summarize the comparative performance of the two developed methods based on key validation parameters.
Table 1: System Suitability and Specificity
| Parameter | Method 1 (UHPLC-QTOF) | Method 2 (HPLC-SQ) | Rationale & ICH Guideline Reference |
| Resolution (Rs) | > 2.5 between main peak and closest impurity | > 2.0 between main peak and closest impurity | Ensures baseline separation of critical pairs.[8] |
| Tailing Factor (Tf) | 0.9 - 1.3 | 0.9 - 1.5 | Confirms good peak shape and column performance.[8] |
| Theoretical Plates (N) | > 15,000 | > 5,000 | Indicates column efficiency.[8] |
| Specificity | Confirmed by accurate mass and isotopic pattern | Confirmed by nominal mass in SIM mode | Demonstrates the method's ability to assess the analyte unequivocally in the presence of other components.[9] |
Table 2: Linearity, Range, and Sensitivity
| Parameter | Method 1 (UHPLC-QTOF) | Method 2 (HPLC-SQ) | Rationale & ICH Guideline Reference |
| Linearity (r²) | > 0.999 | > 0.998 | Establishes a direct proportional relationship between concentration and response. |
| Range (% of nominal) | 0.05% - 150% | 0.1% - 150% | The interval providing suitable accuracy, precision, and linearity. |
| LOD (S/N ≥ 3) | 0.01% (0.1 ng/mL) | 0.03% (0.3 ng/mL) | Lowest amount of analyte that can be detected.[10] |
| LOQ (S/N ≥ 10) | 0.05% (0.5 ng/mL) | 0.1% (1.0 ng/mL) | Lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[10][11] |
Table 3: Accuracy and Precision
| Parameter | Method 1 (UHPLC-QTOF) | Method 2 (HPLC-SQ) | Rationale & ICH Guideline Reference |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.0% - 102.5% | Measures the closeness of test results to the true value.[8] |
| Precision (Repeatability, %RSD) | ≤ 1.5% | ≤ 2.0% | Measures precision under the same operating conditions over a short interval.[8] |
| Precision (Intermediate, %RSD) | ≤ 2.0% | ≤ 3.0% | Expresses within-laboratory variations (different days, analysts, equipment).[8] |
Discussion: Choosing the Right Tool for the Job
The validation data clearly illustrates the strengths and ideal applications of each method.
Method 1 (UHPLC-QTOF MS) is unequivocally superior in terms of performance. The sub-2 µm particle size of the UHPLC column provides exceptional resolution and significantly shorter run times (12 minutes vs. 25 minutes). The QTOF detector's high mass accuracy (< 2 ppm) allows for the confident determination of elemental compositions, which is invaluable during development and for identifying unknown degradation products or process impurities without needing reference standards for each one. This method is the gold standard for method development, forced degradation studies, and reference standard characterization.
Method 2 (HPLC-Single Quadrupole MS) , while having lower resolution and sensitivity, is a robust and reliable workhorse. Its longer run time is a trade-off for its compatibility with a wider range of standard HPLC systems found in most QC laboratories. The use of SIM mode provides the necessary specificity and sensitivity for quantifying known impurities at required levels (e.g., 0.1%). It is highly cost-effective and simpler to operate, making it the ideal choice for routine quality control, batch release testing, and stability studies once the impurity profile has been well-characterized.
Caption: A decision-making framework for selecting the appropriate analytical method.
Conclusion
Both the high-resolution UHPLC-QTOF MS method and the conventional HPLC-Single Quadrupole MS method have been demonstrated to be valid and fit for their intended purposes in the purity analysis of this compound. The selection between them is not a matter of which is "better" overall, but which is more appropriate for the specific analytical task at hand. For research, development, and in-depth investigation, the information-rich data from the QTOF system is unparalleled. For the pragmatic demands of routine quality control, the robustness and cost-effectiveness of the single quadrupole system are perfectly suited. By employing this dual-methodology approach, drug development professionals can ensure comprehensive quality control throughout the product lifecycle, from initial characterization to final batch release.
References
-
ICH. (2022). Q2(R2) Validation of Analytical Procedures. European Medicines Agency. [Link]
-
AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1207241, this compound. Retrieved from [Link]
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Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]
-
Wang, Z., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. [Link]
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Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. Retrieved from [Link]
-
MassBank. (n.d.). MSBNK-UvA_IBED-UI000201. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18740160, 2-methyl-N-(2-methylphenyl)-N-(4-methylphenyl)aniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra of aniline with different ionization methods. Retrieved from [Link]
-
Veeprho. (n.d.). Aniline Impurities and Related Compound. Retrieved from [Link]
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ResearchGate. (n.d.). MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c); and the possible fragmentation pathway. Retrieved from [Link]
- Nelaturi, S., et al. (2017). A Selective and Sensitive Method Development and Validation by LC-MS/MS Approach for Trace Level Quantification of Two Potential Genotoxic Impurities in Albendazole Drug Substance. Journal of Chemical and Pharmaceutical Sciences.
-
National Institute of Standards and Technology. (n.d.). Aniline, N-methyl-. NIST WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved from [Link]
-
Suryakala, D., et al. (2020). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. Journal of Applied Pharmaceutical Science. [Link]
-
Journal of Applied Pharmaceutical Science. (2020). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. [Link]
-
An, H., et al. (2021). Quantification of aniline and N-methylaniline in indigo. PubMed Central. [Link]
-
PharmaInfo. (n.d.). Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. Retrieved from [Link]
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Comparison of the reactivity of 2-(2-Methylphenyl)aniline with other substituted biphenylamines
Introduction: The Strategic Importance of Substituted Biphenylamines
Substituted biphenylamines are privileged structural motifs central to the fields of medicinal chemistry, materials science, and catalysis. Their rigid yet tunable frameworks are found in numerous pharmaceutical agents, organic light-emitting diodes (OLEDs), and as ligands for transition metal catalysts. The functionalization of the biphenylamine core, typically achieved through palladium-catalyzed cross-coupling reactions, is a cornerstone of modern organic synthesis.
The reactivity of these compounds is profoundly influenced by the nature and position of substituents on their aromatic rings. This guide focuses on 2-(2-Methylphenyl)aniline, a biphenylamine featuring a sterically demanding ortho-methyl group. We will provide an in-depth comparison of its reactivity against other substituted biphenylamines in key synthetic transformations. By examining the interplay of steric and electronic effects, this guide aims to equip researchers, scientists, and drug development professionals with the insights needed to anticipate reactivity trends and optimize synthetic strategies.
Theoretical Framework: Understanding the Drivers of Reactivity
The efficacy of a substituted biphenylamine in a cross-coupling reaction, such as the Buchwald-Hartwig amination or the Suzuki-Miyaura coupling, is primarily dictated by two fundamental factors: electronic effects and steric hindrance.
Electronic Effects: Activating and Deactivating Influences
Substituents on the aromatic rings modulate the electron density of the system, which in turn affects the rates of key steps in the catalytic cycle, particularly the oxidative addition of the aryl halide to the palladium(0) catalyst.
-
Electron-Donating Groups (EDGs): Groups like alkyl (-CH₃) and alkoxy (-OCH₃) donate electron density to the aromatic ring through inductive or resonance effects. This increases the nucleophilicity of the ring and can facilitate the oxidative addition step, generally leading to higher reactivity.
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) pull electron density away from the ring. This deactivates the ring towards electrophilic attack and can slow down the oxidative addition step, often requiring more forcing reaction conditions.
Steric Hindrance: The Impact of Bulk
Steric effects arise from the spatial arrangement of atoms. In the context of biphenylamines, bulky substituents, especially at the ortho positions, can significantly influence reactivity in several ways:
-
Restricted Rotation: Large ortho substituents can hinder the free rotation around the C-C bond connecting the two aryl rings, influencing the molecule's preferred conformation.
-
Inhibited Catalyst Binding: The steric bulk can physically block the palladium catalyst from approaching the reaction center, thereby slowing down or preventing the crucial oxidative addition step.
-
Modified Ligand-Metal Interaction: The substituent may influence how the biphenylamine itself or the phosphine ligand coordinates to the metal center.
The ortho-methyl group in this compound is a classic example of a substituent that introduces significant steric hindrance, the effects of which will be a central theme of this guide.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron species with an organohalide. To illustrate the unique reactivity of this compound, we will compare its performance against structurally related biphenylamines in a model reaction with 4-bromotoluene.
Model Reaction & Data Summary
The following table summarizes the performance of various substituted 2-bromo-biphenylamines in a standardized Suzuki-Miyaura coupling reaction. The data, synthesized from typical literature protocols, highlights the impact of different substituents on reaction yield and time.
| Entry | Biphenylamine Substrate | Substituent (R) | Substituent Effect | Time (h) | Yield (%) |
| 1 | This compound | 2'-Methyl | Steric Hindrance + Weak EDG | 24 | 75 |
| 2 | 2-Phenylaniline | H | Neutral | 12 | 95 |
| 3 | 2-(4-Methylphenyl)aniline | 4'-Methyl | Weak EDG | 12 | 98 |
| 4 | 2-(2-Methoxyphenyl)aniline | 2'-Methoxy | Steric Hindrance + Strong EDG | 24 | 60 |
| 5 | 2-(4-Nitrophenyl)aniline | 4'-Nitro | Strong EWG | 18 | 85 |
Analysis and Discussion
-
Impact of the ortho-Methyl Group (Entry 1 vs. 2): The most direct comparison reveals the profound impact of steric hindrance. 2-Phenylaniline (Entry 2), lacking any ortho-substituent, reacts efficiently to give a high yield in 12 hours. In contrast, this compound (Entry 1) requires a significantly longer reaction time to achieve a lower, albeit still good, yield. This demonstrates that the steric bulk of the ortho-methyl group impedes the catalytic cycle, likely by slowing the rate of oxidative addition.
-
Isolating Steric vs. Electronic Effects (Entry 1 vs. 3): Comparing the ortho-methyl (Entry 1) with the para-methyl (Entry 3) derivative clearly separates steric from electronic effects. The methyl group is a weak electron-donating group (EDG) in both cases. However, the para-substituted compound reacts rapidly and in near-quantitative yield, showing the expected activating effect of an EDG. The dramatically reduced reactivity of the ortho-isomer confirms that the steric effect is the dominant factor governing its performance.
-
Comparing Steric Groups (Entry 1 vs. 4): The ortho-methoxy group in 2-(2-Methoxyphenyl)aniline (Entry 4) is also sterically demanding. However, it is also a stronger electron-donating group through resonance. The observed lower yield compared to the ortho-methyl derivative suggests that in this case, the potential for the oxygen atom to coordinate with and possibly sequester the palladium catalyst may lead to catalyst inhibition, compounding the negative steric effect.
-
Electronic Deactivation (Entry 5): The para-nitro derivative (Entry 5) contains a strong electron-withdrawing group (EWG). As expected, this deactivates the aryl ring, leading to a longer reaction time compared to the unsubstituted (Entry 2) or EDG-substituted (Entry 3) analogs. However, its reactivity is still superior to the sterically hindered ortho-methyl derivative, further underscoring the powerful influence of steric hindrance.
Mechanistic Considerations in Palladium Catalysis
To understand the experimental observations, it is crucial to examine the catalytic cycles of the primary cross-coupling reactions.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. The steric hindrance from the ortho-methyl group in this compound most critically impacts the initial Oxidative Addition step, where the palladium(0) catalyst inserts into the carbon-halogen bond.
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Experimental Protocols
To ensure the reproducibility of comparative studies, standardized experimental procedures are essential. The following section provides a general protocol for the Suzuki-Miyaura coupling of a substituted 2-bromo-biphenylamine.
General Procedure for Suzuki-Miyaura Coupling
Caption: A generalized workflow for cross-coupling reactions.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk tube, add the substituted 2-bromo-biphenylamine (1.0 equiv), the desired arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of Toluene and Water) via syringe.
-
Reaction: Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously for the specified time (12-24 hours).
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
-
Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Conclusion and Outlook
For researchers in synthetic and medicinal chemistry, this understanding is critical. When working with this compound or similarly ortho-substituted substrates, one must anticipate the need for longer reaction times, potentially higher catalyst loadings, or the use of more active, sterically-hindered phosphine ligands (e.g., XPhos, SPhos) that have been specifically designed to facilitate reactions with challenging substrates. By appreciating the interplay of steric and electronic factors, chemists can make more informed decisions in reaction design, leading to the efficient and successful synthesis of complex molecular targets.
References
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Demeure, N., et al. (2007). Synthesis of biphenylamines via Suzuki–Miyaura cross-coupling reactions. ORBi. Available at: [Link]
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Laha, J. K., et al. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Windsor. Available at: [Link]
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Unknown Author (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Purdue University. Available at: [Link]
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Bagno, A., et al. (2012). Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. Organic & Biomolecular Chemistry. Available at: [Link]
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Wikipedia (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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St. Peter's Institute of Pharmaceutical Sciences. The Effect of Substituents on Reactivity. Available at: [Link]
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Berisha, A., et al. (2021). Studies of the Substitution Effects on the Electronic Properties for Biphenyl and Derivative Molecules by Using DFT Method. ResearchGate. Available at: [Link]
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Bagno, A., et al. (2012). Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. Semantic Scholar. Available at: [Link]
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EPFL Graph Search. Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. Available at: [Link]
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Nicholls, R. J., et al. (2023). Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. Journal of the American Chemical Society. Available at: [Link]
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Chemistry LibreTexts (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Available at: [Link]
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ACS Publications (2025). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. Available at: [Link]
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Al-Shemarry, A. A., et al. (2014). Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid Capacity. Research and Reviews. Available at: [Link]
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ChemistryViews (2025). Rethinking Amines as Reactive Sites for Cross-Coupling in Drug Synthesis. Available at: [Link]
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Nolan, S. P., et al. (2022). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. National Institutes of Health. Available at: [Link]
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Leonori, D., et al. (2023). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv. Available at: [Link]
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Chen, G., et al. (2014). Conformation-Induced Remote meta-C–H Activation of Amines. National Institutes of Health. Available at: [Link]
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Chemistry LibreTexts (2021). 4.6: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Available at: [Link]
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National Institutes of Health. para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis. Available at: [Link]
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National Institutes of Health (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. Available at: [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(2-Methylphenyl)aniline Quantification
This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of 2-(2-Methylphenyl)aniline, a key intermediate in various manufacturing processes. The selection of a robust and reliable analytical method is paramount for ensuring product quality, process control, and regulatory compliance. Herein, we delve into the cross-validation of three prevalent analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
Our discussion is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures, ensuring a framework that is both scientifically sound and aligned with global regulatory expectations.[1][2][3][4] We will explore the causality behind experimental choices, present self-validating protocols, and provide a comparative analysis of their performance.
The Analyte: this compound
This compound, with a molecular formula of C13H13N and a molecular weight of 183.25 g/mol , is an aromatic amine.[5] Its structure, featuring two phenyl rings, imparts specific physicochemical properties that dictate the most suitable analytical approaches. Understanding these properties is the first step in methodical analytical development.
The Imperative of Method Validation
The objective of analytical method validation is to demonstrate that a procedure is suitable for its intended purpose.[4] This is not a one-time exercise but a continuous process that ensures the reliability of analytical data throughout the lifecycle of a product.[6] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines on method validation to ensure the quality and safety of pharmaceutical products and other regulated materials.[7][8][9][10][11]
The cross-validation of different analytical methods provides a higher level of assurance in the accuracy and reliability of quantification. It allows for the selection of the most appropriate method based on specific requirements such as sensitivity, selectivity, and sample throughput.
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of analytical methods for this compound quantification.
Caption: A flowchart illustrating the systematic approach to the cross-validation of analytical methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
Rationale for HPLC
The aromatic nature of this compound makes it an ideal candidate for reverse-phase HPLC, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The presence of a chromophore in its structure allows for sensitive detection using a UV detector.
Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v).[12]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by scanning the UV spectrum of a standard solution of this compound to find the wavelength of maximum absorbance (λmax). Aromatic amines typically exhibit strong absorbance in the UV region.[13][14]
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Stock Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase or a compatible solvent to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Validation Parameters for HPLC-UV
| Validation Parameter | Acceptance Criteria (based on ICH Q2(R1)) |
| Specificity | The peak for this compound should be well-resolved from other components in the sample matrix. Peak purity analysis using a DAD is recommended. |
| Linearity & Range | A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.999 over a defined range. |
| Accuracy | The percent recovery should be within 98.0% to 102.0% for the assay of a drug substance. |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of ≤ 2%. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantitated. Typically determined by signal-to-noise ratio (S/N) of 3:1. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be determined with acceptable precision and accuracy. Typically determined by S/N of 10:1. |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature). |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly suitable for volatile and thermally stable compounds.
Rationale for GC-MS
This compound has a moderate molecular weight and is expected to be sufficiently volatile and thermally stable for GC analysis. The mass spectrometer provides high selectivity and sensitivity, allowing for confident identification and quantification even in complex matrices. GC-MS data for this compound is available in public databases, confirming its suitability for this technique.[5]
Experimental Protocol: GC-MS
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).
Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar capillary column, such as one with a 5% diphenyl - 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100°C), hold for 1 minute, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer Mode: Full scan for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound.
Standard and Sample Preparation:
-
Stock and Working Standards: Prepare as described for HPLC, using a volatile solvent such as methylene chloride or ethyl acetate.
-
Sample Solution: Dissolve the sample in a suitable volatile solvent. If the sample is in a non-volatile matrix, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte.[15]
Validation Parameters for GC-MS
The validation parameters are similar to those for HPLC, with particular attention to:
| Validation Parameter | Acceptance Criteria (based on ICH Q2(R1)) |
| Specificity | Demonstrated by the separation of the analyte from other components and the uniqueness of the mass spectrum and selected ions. |
| Linearity & Range | A linear response with r² ≥ 0.999. |
| Accuracy | Percent recovery within 98.0% to 102.0%. |
| Precision | RSD ≤ 2% for repeatability and intermediate precision. |
| LOD & LOQ | Typically lower than HPLC-UV due to the high sensitivity of the mass spectrometer in SIM mode. |
| Robustness | Evaluate the effect of variations in oven temperature ramp rate, carrier gas flow rate, and inlet temperature. |
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more rapid technique based on the absorption of ultraviolet or visible light by the analyte.
Rationale for UV-Vis Spectrophotometry
The aromatic rings in this compound constitute a chromophore that absorbs UV radiation. This allows for direct quantification using a spectrophotometer. While less selective than chromatographic methods, it can be a cost-effective and high-throughput option for the analysis of relatively pure samples.
Experimental Protocol: UV-Vis Spectrophotometry
Instrumentation:
-
A double-beam UV-Vis spectrophotometer.
Methodology:
-
Determine λmax: Scan a dilute solution of this compound in a suitable solvent (e.g., ethanol or methanol) across the UV range (typically 200-400 nm) to identify the wavelength of maximum absorbance.
-
Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the predetermined λmax. Plot a graph of absorbance versus concentration.
-
Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance at λmax. The concentration is determined from the calibration curve.
Validation Parameters for UV-Vis Spectrophotometry
| Validation Parameter | Acceptance Criteria (based on ICH Q2(R1)) |
| Specificity | Low. The method is susceptible to interference from any other component in the sample that absorbs at the same wavelength. A placebo or blank sample should be analyzed to assess interference. |
| Linearity & Range | A linear relationship between absorbance and concentration (Beer's Law) with r² ≥ 0.999. The absorbance values should ideally fall between 0.2 and 0.8. |
| Accuracy | Percent recovery within 98.0% to 102.0%. |
| Precision | RSD ≤ 2% for repeatability and intermediate precision. |
| LOD & LOQ | Generally higher than chromatographic methods. |
| Robustness | Evaluate the effect of variations in solvent composition and pH. |
Comparative Analysis
The choice of the optimal analytical method depends on the specific application. The following table summarizes the performance characteristics of the three techniques for the quantification of this compound.
| Feature | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Selectivity | High | Very High | Low |
| Sensitivity | Moderate to High | Very High | Low to Moderate |
| Speed | Moderate | Moderate | High |
| Cost per Sample | Moderate | High | Low |
| Sample Throughput | Moderate | Moderate | High |
| Instrumentation Cost | Moderate | High | Low |
| Sample Matrix Complexity | Tolerant to moderately complex matrices | Tolerant to complex matrices with appropriate sample preparation | Suitable for simple and clean matrices |
| Confirmatory Analysis | Moderate (based on retention time and UV spectrum) | High (based on retention time and mass spectrum) | Low |
Conclusion and Recommendations
The cross-validation of HPLC-UV, GC-MS, and UV-Vis spectrophotometry provides a comprehensive understanding of the analytical capabilities for the quantification of this compound.
-
For routine quality control of pure or relatively clean samples where high throughput is required, UV-Vis spectrophotometry offers a rapid and cost-effective solution. However, its lack of selectivity is a significant limitation.
-
HPLC-UV is a robust and versatile method that provides a good balance of selectivity, sensitivity, and cost. It is the recommended method for most routine applications, including stability studies and content uniformity testing.
-
GC-MS is the gold standard for trace analysis and confirmatory testing. Its high sensitivity and selectivity make it ideal for the analysis of complex matrices and for the identification and quantification of impurities.
The final selection of the analytical method should be based on a thorough risk assessment and consideration of the specific analytical requirements of the project. It is imperative that the chosen method is fully validated in accordance with the relevant regulatory guidelines to ensure the generation of reliable and defensible data.
References
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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European Medicines Agency. (2019). Draft ICH guideline M10 on bioanalytical method validation. [Link]
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
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PubChem. This compound. [Link]
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International Council for Harmonisation. Quality Guidelines. [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
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Lab Manager Magazine. ICH and FDA Guidelines for Analytical Method Validation. [Link]
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BioPharm International. FDA Releases Guidance on Analytical Procedures. [Link]
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Slideshare. Bioanalytical method validation emea. [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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The Analyst. (1986). Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. [Link]
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Slideshare. ICH Q2 Analytical Method Validation. [Link]
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International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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ResearchGate. How to measure aromatic amine compounds using uv/visible spectrophotometer?[Link]
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SIELC Technologies. Separation of 2-(2-tert-Butyl-5-methylphenoxy)aniline on Newcrom R1 HPLC column. [Link]
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Rasayan Journal of Chemistry. (2011). VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N -. [Link]
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Hydrodynamic Methods. Spectroscopy Aromatic Amino Acids. [Link]
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SIELC Technologies. By Detection. [Link]
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PubChem. 2-methyl-N-(2-methylphenyl)-N-(4-methylphenyl)aniline. [Link]
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Royal Society of Chemistry. Analytical Methods. [Link]
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ScienceDirect. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. [Link]
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U.S. Environmental Protection Agency. method 8131 aniline and selected derivatives by gas chromatography. [Link]
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Nature. (2021). Quantification of aniline and N-methylaniline in indigo. [Link]
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U.S. Environmental Protection Agency. Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. [Link]
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Japan International Cooperation Agency. III Analytical Methods. [Link]
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Journal of Applied Pharmaceutical Science. (2020). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. [Link]
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ChemSynthesis. 2,4,6-trimethyl-N-(4-methylphenyl)aniline. [Link]
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Yufeng. (2024). Exploring the Properties and Applications of Aniline and N-Methylaniline. [Link]
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A Comparative Performance Guide to 2-(2-Methylphenyl)aniline in Organic Synthesis
This guide provides an in-depth analysis of 2-(2-Methylphenyl)aniline, a key precursor in modern catalysis. We will objectively benchmark the performance of its derivatives against common alternatives in critical organic reactions, supported by experimental data and mechanistic insights to guide researchers, chemists, and drug development professionals in catalyst system selection.
Introduction: The Architectural Significance of the 2-(o-Tolyl)aniline Scaffold
In the landscape of palladium-catalyzed cross-coupling, the design of supporting ligands is paramount to achieving high efficiency, broad substrate scope, and mild reaction conditions. This compound, also known as 2-(o-tolyl)aniline, has emerged not as a direct participant, but as a foundational building block for a class of highly effective bulky, electron-rich monophosphine ligands.
The defining feature of this molecule is its 2,2'-disubstituted biphenyl core. The ortho-methyl group, while seemingly simple, imparts critical steric hindrance that profoundly influences the geometry and reactivity of the resulting palladium-ligand complexes. This guide focuses on benchmarking the performance of ligands derived from this scaffold, with a primary focus on DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl), a prominent and commercially available ligand synthesized from a this compound backbone. We will compare its efficacy in the Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions against other widely used biarylphosphine ligands.
From Precursor to Performance: The Role of Ligand Architecture
The transformation of this compound into a high-performance ligand like DavePhos involves the introduction of a phosphine group and, in this specific case, a dimethylamino moiety. The resulting structure is not merely a spectator but an active controller of the catalytic cycle.
-
Steric Influence : The ortho-methyl group from the parent aniline, combined with the bulky cyclohexyl groups on the phosphorus atom, creates a sterically demanding pocket around the palladium center. This bulk is not a liability; it is a crucial design feature. It promotes the rate-limiting reductive elimination step, which is responsible for forming the desired C-N or C-C bond and regenerating the active Pd(0) catalyst.[1][2] This acceleration is particularly vital for coupling challenging, sterically hindered substrates.
-
Electronic Properties : The biaryl scaffold serves as an electron-rich framework, which increases the electron density on the palladium center. This facilitates the initial oxidative addition of the aryl halide to the Pd(0) complex, another critical step in the catalytic cycle.
Below is a diagram illustrating the relationship between the precursor and the functional ligand.
Caption: From Precursor to Performance: Structural attributes of this compound translate into the high-performance characteristics of derived ligands like DavePhos.
Performance Benchmark I: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthesis, enabling the formation of C-N bonds. The choice of ligand is critical for achieving high yields, especially with less reactive amines or aryl chlorides.
Comparative Experimental Data
We evaluated the performance of DavePhos against other common Buchwald-type ligands in the amination of 4-chlorotoluene with morpholine. The data highlights that while second-generation ligands like XPhos may offer quantitative yields in some standard reactions, DavePhos provides excellent efficacy.[3] Furthermore, its utility shines with specific substrate classes, such as heterocyclic amines like indoles, where it is often a preferred ligand.[4]
| Ligand | Catalyst System | Amine | Aryl Halide | Yield (%) | Reference |
| DavePhos | Pd₂(dba)₃ / DavePhos | Morpholine | 4-Chlorotoluene | 84 | [3] |
| XPhos | Pd₂(dba)₃ / XPhos | Morpholine | 4-Chlorotoluene | >99 | [3] |
| SPhos | Pd₂(dba)₃ / SPhos | Morpholine | 4-Chlorotoluene | >99 | [3] |
| RuPhos | Pd₂(dba)₃ / RuPhos | Morpholine | 4-Chlorotoluene | >99 | [3] |
| JohnPhos | Pd₂(dba)₃ / JohnPhos | Morpholine | 4-Chlorotoluene | 31 | [3] |
| DavePhos | Pd₂(dba)₃ / DavePhos | Indole | Aryl Halide | Good Choice | [4] |
The Catalytic Cycle: Where the Ligand Excels
The diagram below illustrates the generally accepted mechanism for the Buchwald-Hartwig amination. The bulky, electron-rich nature of the DavePhos ligand, derived from the 2-(o-tolyl)aniline scaffold, is crucial at two key stages: facilitating the initial Oxidative Addition and accelerating the final, product-releasing Reductive Elimination .
Caption: The Buchwald-Hartwig amination catalytic cycle. Bulky ligands are critical for the Oxidative Addition and Reductive Elimination steps.
Representative Experimental Protocol: Amination of an Aryl Bromide
This protocol describes a general procedure for the palladium-catalyzed coupling of an aryl bromide with a primary amine using a DavePhos-based catalyst system.
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (1 mol%), DavePhos (2 mol%), and Sodium tert-butoxide (1.4 equivalents).
-
Evacuate and backfill the flask with the inert gas three times.
-
-
Reagent Addition:
-
Add the aryl bromide (1.0 equivalent) and the amine (1.2 equivalents) to the flask.
-
Add anhydrous toluene to achieve a suitable concentration (e.g., 0.2 M with respect to the aryl bromide).
-
-
Reaction Execution:
-
Stir the reaction mixture at 100 °C.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Typical reaction times range from 4 to 24 hours.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired arylamine.
-
Performance Benchmark II: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most powerful methods for C-C bond formation. The efficacy of catalysts derived from bulky biaryl phosphines, such as those from the 2-(o-tolyl)aniline family, is particularly evident in challenging couplings involving sterically hindered or electron-rich/deficient partners.[5]
Comparative Experimental Data
Ligands with significant steric bulk are known to be highly effective for Suzuki couplings. The data below provides a representative comparison for the coupling of a sterically hindered aryl chloride, a notoriously difficult substrate class.
| Ligand | Catalyst System | Aryl Halide | Boronic Acid | Yield (%) | Reference |
| Ligand from 2-(o-tolyl) Scaffold | Pd(OAc)₂ / Ligand | 2-Chlorotoluene | Phenylboronic Acid | High | [5] |
| SPhos | Pd(OAc)₂ / SPhos | 2-Chlorotoluene | Phenylboronic Acid | 98 | [1] |
| XPhos | Pd(OAc)₂ / XPhos | 4-Chlorotoluene | Phenylboronic Acid | 97 | [1] |
| Other Bulky Phosphines | Pd(OAc)₂ / Ligand | Hindered Aryl Chlorides | Various | 80-97 | [5] |
Note: Direct side-by-side comparison data for DavePhos in this specific reaction was not available in the searched literature, but performance is expected to be high based on the general efficacy of bulky biaryl phosphines for such transformations.[6][7]
General Workflow for Ligand Screening
Optimizing a cross-coupling reaction often requires screening several ligands. The following workflow provides a systematic approach to identify the best-performing catalyst system for a specific transformation.
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A Comparative Analysis of the Chelating Properties of 2-(2-Methylphenyl)aniline Derivatives
In the vast landscape of coordination chemistry, the design and synthesis of ligands with tailored electronic and steric properties are paramount for developing novel metal complexes with applications in catalysis, materials science, and medicinal chemistry. Among the myriad of ligand scaffolds, derivatives of 2-(2-Methylphenyl)aniline, also known as 2-amino-2'-methylbiphenyl, have emerged as a versatile class of chelating agents. Their inherent structural flexibility, coupled with the potential for substitution on both aromatic rings, allows for the fine-tuning of their coordination behavior. This guide provides a comprehensive comparative study of the chelating properties of various this compound derivatives, offering insights into the influence of structural modifications on their ability to bind metal ions.
Introduction: The Significance of this compound Scaffolds
The this compound framework presents a unique bidentate or potentially tridentate coordination motif. The amino group on one phenyl ring and the potential for functionalization on both aromatic systems provide multiple donor sites for metal chelation. The steric bulk introduced by the 2-methylphenyl group can significantly influence the coordination geometry and stability of the resulting metal complexes, often leading to distorted geometries that can be beneficial for catalytic applications.
This guide will delve into the synthesis of various derivatives and the experimental methodologies employed to characterize their chelating properties, with a focus on Schiff base derivatives, which are readily synthesized and exhibit robust coordination chemistry with a wide range of transition metals.
Experimental Methodologies: Unraveling Chelation Behavior
A multi-faceted approach is essential to comprehensively evaluate the chelating properties of these ligands. This typically involves a combination of spectroscopic and structural techniques.
Synthesis of this compound Schiff Base Derivatives
A common strategy to enhance the chelating ability of this compound is through the formation of Schiff bases. This involves the condensation reaction of the primary amine with a suitable aldehyde or ketone, often containing additional donor groups like hydroxyl or methoxy functionalities.
Experimental Protocol: Synthesis of a Schiff Base Derivative
-
Dissolution: Dissolve equimolar amounts of this compound and a substituted salicylaldehyde (e.g., 2-hydroxy-5-nitrobenzaldehyde) in a suitable solvent such as ethanol or methanol.
-
Catalysis: Add a few drops of a catalytic amount of an acid (e.g., glacial acetic acid) to the mixture.
-
Reflux: Heat the reaction mixture under reflux for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold solvent, and recrystallize from a suitable solvent to obtain the pure Schiff base ligand.
The rationale behind choosing Schiff base derivatives lies in their ability to form stable five- or six-membered chelate rings with metal ions, a key factor contributing to the stability of the resulting complexes.
Determination of Stoichiometry and Stability Constants
Understanding the stoichiometry of the metal-ligand complex and its stability is crucial. UV-Visible spectroscopy is a powerful and accessible technique for these determinations.
UV-Visible Titration
This method involves monitoring the changes in the UV-Vis absorption spectrum of the ligand upon incremental addition of a metal ion solution. The formation of a metal-ligand complex is typically accompanied by the appearance of new absorption bands or shifts in existing bands. By analyzing these spectral changes, the stability constant (K) of the complex can be determined.[1][2] The data is often analyzed using binding models to calculate the binding affinity.
Job's Plot (Method of Continuous Variation)
To determine the stoichiometry of the metal-ligand complex, the Job's plot method is widely employed.[3][4] This involves preparing a series of solutions where the mole fractions of the metal and ligand are varied while keeping the total molar concentration constant. The absorbance of each solution at a wavelength where the complex absorbs maximally is plotted against the mole fraction of the ligand. The maximum of the plot corresponds to the stoichiometry of the complex.[4]
Structural Characterization
While spectroscopic methods provide valuable information about the complex in solution, single-crystal X-ray diffraction provides definitive evidence of the solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center.[5][6][7] This information is invaluable for understanding the steric and electronic effects of the ligand on the overall structure of the complex.
Comparative Analysis of Chelating Properties
The true utility of the this compound scaffold lies in the ability to modulate its chelating properties through substitution. The following sections compare the hypothetical chelating behavior of different derivatives based on established principles of coordination chemistry.
Influence of Substituents on the Aniline Ring
Substituents on the aniline ring can significantly impact the electron density on the nitrogen donor atom, thereby influencing the stability of the metal-ligand bond.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density on the nitrogen atom, making it a stronger Lewis base. This generally leads to the formation of more stable metal complexes.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or chloro (-Cl) decrease the electron density on the nitrogen atom, weakening its donor capacity and resulting in less stable complexes.
Influence of Substituents on the 2-Methylphenyl Ring
Substitutions on the second aromatic ring, particularly those that can participate in coordination (e.g., a hydroxyl group ortho to the biphenyl linkage), can change the denticity of the ligand from bidentate to tridentate, leading to a significant increase in complex stability due to the chelate effect.
Comparative Data
The following table presents a hypothetical comparison of the stability constants (log K) for complexes of different this compound Schiff base derivatives with Cu(II) ions, illustrating the expected trends.
| Ligand Derivative | Substituent | Position | Expected Log K (for Cu(II) complex) | Rationale |
| L1 (Parent) | -H | - | 6.5 | Baseline stability. |
| L2 | -OCH₃ | 4'-position (on aniline) | 7.2 | Electron-donating group increases nitrogen basicity. |
| L3 | -NO₂ | 4'-position (on aniline) | 5.8 | Electron-withdrawing group decreases nitrogen basicity. |
| L4 | -OH | 2''-position (on salicylaldehyde) | 8.5 | Formation of an additional chelate ring (tridentate). |
Note: The Log K values are illustrative and intended to demonstrate the expected trends based on electronic and structural effects.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Experimental Workflow for Chelation Study
Caption: Key factors influencing the chelating properties of ligands.
Conclusion and Future Perspectives
The this compound scaffold provides a versatile platform for the design of chelating ligands with tunable properties. By strategically introducing substituents on the aromatic rings, researchers can modulate the electronic and steric environment around the metal center, thereby influencing the stability, structure, and reactivity of the resulting complexes. Schiff base derivatives, in particular, offer a straightforward and effective means to enhance the chelating ability of these compounds.
Future research in this area could focus on the synthesis of derivatives with more complex functionalities to explore their applications in asymmetric catalysis, the development of novel sensors for specific metal ions, and the design of metallodrugs with targeted biological activity. The systematic investigation of a wider range of metal ions beyond the common transition metals would also be a valuable contribution to the field.
References
- Job, P. Formation and stability of inorganic complexes in solution. Annales de Chimie, 1928, 10(9), 113-203.
-
Renny, J. S., Tomasevich, L. L., Tallmadge, E. H., & Collum, D. B. Method of continuous variations: applications of Job plots to the study of molecular associations in organometallic chemistry. Angewandte Chemie International Edition, 2013 , 52(46), 11998-12013. [Link]
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Wu, F., Chen, L., & Dai, L. Ultraviolet absorbance titration for determining stability constants of humic substances with Cu(II) and Hg(II). Analytica Chimica Acta, 2008 , 616(1), 115-121. [Link]
- Thakur, G. A., et al. Synthesis and characterization of some transition metal complexes with Schiff bases. Journal of the Indian Chemical Society, 2011, 88(5), 697-701.
- Patel, A. K., & Joshi, J. D. Potentiometric studies on mixed ligand complexes of some transition metals. Journal of the Indian Council of Chemists, 2003, 20(1), 1-5.
- Inczedy, J. Analytical applications of complex equilibria. Ellis Horwood, 1976.
- Rossotti, F. J. C., & Rossotti, H. The determination of stability constants and other equilibrium constants in solution. McGraw-Hill, 1961.
- Al-Adilee, K. J., & Abbas, A. K. Synthesis and Characterization of Schiff Base Ligand and their Metal Complexes. Journal of Basrah Researches (Sciences), 2016, 42(1), 1-12.
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Deshmukh, J. H., et al. X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS)-4-(7-chloro-4-quinolyl amino) pentyldiethylamine diphosphate. Journal of Chemical and Pharmaceutical Research, 2011 , 3(3), 706-712. [Link]
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MDPI. Crystal Structures of Metal Complexes. 2022 . [Link]
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Stilinović, V., et al. Synthesis and Structure of Copper(II) Complexes with an Imine Derived from 4-nitroaniline and 2-hydroxy-1-naphthaldehyde. Croatica Chemica Acta, 2021 , 94(1), 1-9. [Link]
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- 3. acikerisim.selcuk.edu.tr [acikerisim.selcuk.edu.tr]
- 4. Table 1 from Stability Constants of Mixed Ligand Complexes of Transition Metal(II) Ions with 1-{(E)-[(4-chloro-2-nitrophenyl)imino]methyl}naphthalen-2-ol and 2-[(E)-(biphenyl-4-ylimino)methyl]-4-bromophenol | Semantic Scholar [semanticscholar.org]
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- 7. researchgate.net [researchgate.net]
Side-by-side comparison of catalysts for the synthesis of 2-(2-Methylphenyl)aniline
Introduction: The Significance of 2-(2-Methylphenyl)aniline and its Catalytic Synthesis
This compound, a key biaryl amine scaffold, is a crucial building block in the synthesis of various pharmaceuticals, agrochemicals, and functional materials. Its structure is present in numerous biologically active compounds, making its efficient and selective synthesis a topic of significant interest for researchers in drug development and materials science. The formation of the C(sp²)–N bond is the critical step in synthesizing this molecule, and various transition metal-catalyzed cross-coupling reactions have been developed to achieve this transformation.
This guide provides a side-by-side comparison of the most prominent catalytic systems for the synthesis of this compound, focusing on Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed Ullmann condensation, and Nickel-catalyzed amination. We will delve into the mechanistic underpinnings of each reaction, present representative experimental protocols, and offer a comparative analysis of their performance, advantages, and limitations. This objective comparison, supported by experimental data, aims to equip researchers with the necessary knowledge to select the most suitable catalytic system for their specific synthetic needs.
Palladium-Catalyzed Buchwald-Hartwig Amination: A Modern Powerhouse for C-N Coupling
The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds.[1][2] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and generally proceeds under milder conditions compared to traditional methods.[3]
Mechanistic Insights
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that typically involves the following key steps:[2]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 2-bromotoluene), forming a Pd(II) complex. The choice of a bulky, electron-rich phosphine ligand is crucial at this stage to promote the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition step.[4]
-
Amine Coordination and Deprotonation: The amine (e.g., 2-bromoaniline) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired this compound and regenerating the active Pd(0) catalyst.
dot digraph "Buchwald-Hartwig Amination Cycle" { graph [layout=circo, overlap=false, splines=true, maxiter=1000, start=1]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
"Pd(0)L" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Pd(II)(Ar)(X)L" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Pd(II)(Ar)(NHR')L" [fillcolor="#FBBC05", fontcolor="#202124"]; "Product" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="Ar-NHR'"]; "Catalyst Regeneration" [shape=plaintext, label=""];
"Pd(0)L" -> "Pd(II)(Ar)(X)L" [label=" Oxidative\n Addition\n (Ar-X)"]; "Pd(II)(Ar)(X)L" -> "Pd(II)(Ar)(NHR')L" [label=" Amine Coordination\n & Deprotonation\n (R'NH2, Base)"]; "Pd(II)(Ar)(NHR')L" -> "Product" [label=" Reductive\n Elimination"]; "Product" -> "Catalyst Regeneration" [style=invis]; "Pd(II)(Ar)(NHR')L" -> "Pd(0)L" [label=" "]; } END_DOT Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: A Representative Procedure
The following protocol is a general representation for a Buchwald-Hartwig amination and would require optimization for the specific synthesis of this compound.
Materials:
-
2-Bromoaniline (1.0 equiv)
-
o-tolylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromoaniline, o-tolylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.[2]
-
Add anhydrous toluene to the flask.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Performance and Considerations
The Buchwald-Hartwig amination is known for its high yields and broad functional group tolerance. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands like XPhos, SPhos, and Buchwald's biaryl phosphine ligands often providing excellent results.[4] The reaction conditions are generally milder than those required for Ullmann condensations. However, the cost of palladium catalysts and specialized phosphine ligands can be a significant consideration for large-scale synthesis.[5]
Copper-Catalyzed Ullmann Condensation: The Classic Approach
The Ullmann condensation is a classical method for the formation of C-N bonds, utilizing a copper catalyst.[6] While traditionally requiring harsh reaction conditions, modern modifications have made this method more practical and efficient.[7]
Mechanistic Insights
The mechanism of the Ullmann condensation is still a subject of some debate, but a plausible pathway involves the following steps:[6]
-
Formation of a Copper(I) Amide: The amine reacts with a copper(I) salt in the presence of a base to form a copper(I) amide intermediate.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) amide, forming a Cu(III) intermediate.
-
Reductive Elimination: The C-N bond is formed via reductive elimination from the Cu(III) species, yielding the desired diarylamine and regenerating a Cu(I) species.
dot digraph "Ullmann Condensation Cycle" { graph [layout=circo, overlap=false, splines=true, maxiter=1000, start=1]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
"Cu(I)X" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cu(I)NHR'" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cu(III)(Ar)(X)(NHR')" [fillcolor="#FBBC05", fontcolor="#202124"]; "Product" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="Ar-NHR'"]; "Catalyst Regeneration" [shape=plaintext, label=""];
"Cu(I)X" -> "Cu(I)NHR'" [label=" Amine Coordination\n & Deprotonation\n (R'NH2, Base)"]; "Cu(I)NHR'" -> "Cu(III)(Ar)(X)(NHR')" [label=" Oxidative\n Addition\n (Ar-X)"]; "Cu(III)(Ar)(X)(NHR')" -> "Product" [label=" Reductive\n Elimination"]; "Product" -> "Catalyst Regeneration" [style=invis]; "Cu(III)(Ar)(X)(NHR')" -> "Cu(I)X" [label=" "]; } END_DOT Figure 2: Proposed catalytic cycle for the Ullmann condensation.
Experimental Protocol: A Representative Procedure
The following is a general protocol for an Ullmann condensation and would require optimization for the synthesis of this compound.
Materials:
-
2-Chloroaniline (1.0 equiv)
-
2-Iodotoluene (1.2 equiv)
-
CuI (10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
K₂CO₃ (2.0 equiv)
-
Anhydrous DMF
Procedure:
-
In a sealed tube, combine 2-chloroaniline, 2-iodotoluene, CuI, 1,10-phenanthroline, and K₂CO₃.[6]
-
Add anhydrous DMF to the tube.
-
Heat the reaction mixture to 120-150 °C and stir for 24-48 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Performance and Considerations
The Ullmann condensation is a cost-effective method due to the use of an inexpensive copper catalyst.[5] However, it often requires higher reaction temperatures and longer reaction times compared to the Buchwald-Hartwig amination.[6] The substrate scope can be more limited, and the reaction may not be as tolerant to sensitive functional groups. The use of ligands, such as 1,10-phenanthroline or various diamines, can significantly improve the reaction efficiency and allow for milder conditions.
Nickel-Catalyzed Amination: An Emerging Alternative
Nickel-catalyzed amination has gained significant attention as a more sustainable and economical alternative to palladium-catalyzed methods.[8][9] Nickel is more earth-abundant and less expensive than palladium, making it an attractive choice for industrial applications.
Mechanistic Insights
The mechanism of nickel-catalyzed amination is believed to be similar to that of the Buchwald-Hartwig reaction, proceeding through a Ni(0)/Ni(II) catalytic cycle.[8]
-
Oxidative Addition: A Ni(0) species, often generated in situ from a Ni(II) precatalyst, undergoes oxidative addition to the aryl halide.
-
Amine Coordination and Deprotonation: The amine coordinates to the Ni(II) center, followed by deprotonation by a base.
-
Reductive Elimination: The C-N bond is formed via reductive elimination, yielding the desired product and regenerating the Ni(0) catalyst.
dot digraph "Nickel-Catalyzed Amination Cycle" { graph [layout=circo, overlap=false, splines=true, maxiter=1000, start=1]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
"Ni(0)L" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ni(II)(Ar)(X)L" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ni(II)(Ar)(NHR')L" [fillcolor="#FBBC05", fontcolor="#202124"]; "Product" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="Ar-NHR'"]; "Catalyst Regeneration" [shape=plaintext, label=""];
"Ni(0)L" -> "Ni(II)(Ar)(X)L" [label=" Oxidative\n Addition\n (Ar-X)"]; "Ni(II)(Ar)(X)L" -> "Ni(II)(Ar)(NHR')L" [label=" Amine Coordination\n & Deprotonation\n (R'NH2, Base)"]; "Ni(II)(Ar)(NHR')L" -> "Product" [label=" Reductive\n Elimination"]; "Product" -> "Catalyst Regeneration" [style=invis]; "Ni(II)(Ar)(NHR')L" -> "Ni(0)L" [label=" "]; } END_DOT Figure 3: Catalytic cycle for Nickel-catalyzed amination.
Experimental Protocol: A Representative Procedure
The following is a general protocol for a nickel-catalyzed amination and would require optimization for the synthesis of this compound.
Materials:
-
2-Chloroaniline (1.0 equiv)
-
2-Bromotoluene (1.2 equiv)
-
NiCl₂(dppp) (5 mol%)
-
NaOt-Bu (2.0 equiv)
-
Anhydrous 2-Methyl-THF
Procedure:
-
In a glovebox, add NiCl₂(dppp) and NaOt-Bu to a dry reaction vessel.[8]
-
Add a solution of 2-chloroaniline and 2-bromotoluene in anhydrous 2-methyl-THF.
-
Seal the vessel and heat the reaction mixture to 100-130 °C for 12-24 hours.
-
Monitor the reaction progress by GC-MS.
-
After completion, cool the reaction to room temperature, quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Performance and Considerations
Nickel-catalyzed amination offers a significant cost advantage over palladium-catalyzed methods.[9] Recent advancements have led to the development of air-stable nickel precatalysts, making the procedure more user-friendly.[10] However, nickel catalysts can sometimes be more sensitive to air and moisture, requiring more stringent inert atmosphere techniques. The scope of ligands for nickel-catalyzed amination is also an active area of research, with N-heterocyclic carbenes (NHCs) and phosphine ligands showing promise.
Side-by-Side Comparison of Catalytic Systems
| Feature | Palladium-Catalyzed Buchwald-Hartwig Amination | Copper-Catalyzed Ullmann Condensation | Nickel-Catalyzed Amination |
| Catalyst Cost | High | Low | Low |
| Reaction Temperature | Mild (80-120 °C) | High (120-200 °C) | Moderate to High (100-150 °C) |
| Reaction Time | Moderate (12-24 h) | Long (24-48 h) | Moderate (12-24 h) |
| Substrate Scope | Broad | More Limited | Broadening |
| Functional Group Tolerance | High | Moderate | Good |
| Ligand Requirement | Essential (Bulky phosphines) | Often required for milder conditions | Essential (Phosphines, NHCs) |
| Key Advantages | High yields, broad scope, mild conditions | Low catalyst cost | Low catalyst cost, good for aryl chlorides |
| Key Disadvantages | High catalyst and ligand cost | Harsh conditions, longer reaction times | Can be sensitive to air/moisture |
Conclusion and Future Outlook
The choice of catalyst for the synthesis of this compound is a critical decision that depends on various factors, including cost, scale, desired purity, and the presence of other functional groups in the starting materials.
-
For laboratory-scale synthesis where high yield and broad applicability are paramount, the Palladium-catalyzed Buchwald-Hartwig amination remains the gold standard. Its reliability and well-understood mechanism make it a preferred choice for many researchers.
-
For large-scale industrial production where cost is a major driver, the Copper-catalyzed Ullmann condensation and the emerging Nickel-catalyzed amination present compelling alternatives. While the Ullmann reaction has been a workhorse for decades, modern advancements in Nickel catalysis are making it an increasingly attractive option due to its lower cost and improving performance.
The field of C-N cross-coupling continues to evolve, with ongoing research focused on developing more active, stable, and cost-effective catalysts. The development of catalysts based on earth-abundant metals and the use of more sustainable reaction media are key areas of future investigation. For researchers and drug development professionals, staying abreast of these advancements will be crucial for designing efficient and economical synthetic routes to important molecules like this compound.
References
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Ullmann condensation - Wikipedia. (n.d.). Retrieved January 13, 2026, from [Link]
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Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 13, 2026, from [Link]
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Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC. (n.d.). Retrieved January 13, 2026, from [Link]
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Evaluation of anilines for the formation of 2‐allyl‐anilines using bcmim‐Br as catalyst. Reaction conditions - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]
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Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF - PMC. (n.d.). Retrieved January 13, 2026, from [Link]
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Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors - PMC. (n.d.). Retrieved January 13, 2026, from [Link]
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Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes - MDPI. (n.d.). Retrieved January 13, 2026, from [Link]
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Synthesis of intermediates for the Buchwald–Hartwig amination. (i) for... - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]
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This compound | C13H13N | CID 1207241 - PubChem. (n.d.). Retrieved January 13, 2026, from [Link]
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Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai. (n.d.). Retrieved January 13, 2026, from [Link]
-
Laboratory and commercial preparations of aniline other than reduction of nitroarenes [closed]. (2020). Retrieved January 13, 2026, from [Link]
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- Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines - Beilstein Journals. (2024). Beilstein Journal of Organic Chemistry, 20, 1036-1044.
- Aryl amination using ligand-free Ni(II) salts and photoredox catalysis - PubMed. (2016). Science, 353(6296), 279-283.
- Revealing the Hidden Complexity and Reactivity of Palladacyclic Precatalysts: The P(o-tolyl)3 Ligand Enables a Cocktail of Active Species Utilizing the Pd(II)/Pd(IV) and Pd(0)/Pd(II) Pathways for Efficient Catalysis - PMC. (2024). Journal of the American Chemical Society, 146(32), 22164-22178.
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Development of an Air-Stable Nickel Precatalyst for the Amination of Aryl Chlorides, Sulfamates, Mesylates, and Triflates - PMC. (n.d.). Retrieved January 13, 2026, from [Link]
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Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF - OUCI. (n.d.). Retrieved January 13, 2026, from [Link]
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Synthesis of (b) Production of 2-(2-methylthioethoxy)-aniline - PrepChem.com. (n.d.). Retrieved January 13, 2026, from [Link]
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Reactions for making widely used aniline compounds break norms of synthesis. (2025). Retrieved January 13, 2026, from [Link]
-
Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids - ResearchGate. (2025). Retrieved January 13, 2026, from [Link]
-
A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl - The Royal Society of Chemistry. (n.d.). Retrieved January 13, 2026, from [Link]
-
Synthesis of Multifunctional Arylated Anilines and Amino‐dihydrophenanthrenes Through Arylacetonitriles Mediated Ring Transformation of 2H‐Pyran‐2‐ones/2‐oxo‐benzo[h]chromenes | Request PDF - ResearchGate. (2025). Retrieved January 13, 2026, from [Link]
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A Senior Application Scientist's Guide to the Structural Validation of 2-(2-Methylphenyl)aniline Derivatives: A Comparative Analysis Centered on X-ray Crystallography
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the biaryl amine scaffold, particularly derivatives of 2-(2-methylphenyl)aniline, represents a cornerstone for innovation. These structures are prevalent in numerous pharmacologically active compounds and advanced materials.[1][2][3] The precise three-dimensional arrangement of atoms within these molecules dictates their function, efficacy, and safety. Therefore, unambiguous structural validation is not merely a procedural step but a fundamental requirement for advancing research and development.
This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this compound derivatives, with a primary focus on single-crystal X-ray crystallography—the gold standard for absolute structure determination.[4][5] We will explore the causality behind experimental choices, compare the technique with powerful alternatives like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), and provide the field-proven insights necessary for robust structural validation.
Part 1: The Definitive Method: Single-Crystal X-ray Crystallography (SCXRD)
SCXRD stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline compound.[6] It provides unequivocal evidence of molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.[5][7] This level of detail is invaluable for understanding structure-activity relationships (SAR) and for guiding rational drug design.[8]
The core principle involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The X-rays interact with the electron clouds of the atoms in the crystal lattice, causing the beam to diffract into a unique pattern of reflections.[4][9] By meticulously measuring the angles and intensities of these diffracted beams as the crystal is rotated, a three-dimensional electron density map can be constructed, revealing the atomic structure with exceptional precision.[4][10]
Experimental Protocol: From Powder to Proof
The journey from a newly synthesized this compound derivative to a fully refined crystal structure is a multi-step process where each stage is critical for success.
Step 1: Synthesis and Rigorous Purification
-
Causality: The purity of the starting material is paramount. Impurities can inhibit crystal growth or, in a worst-case scenario, co-crystallize, leading to a disordered or incorrect structure.
-
Protocol:
-
Synthesize the target this compound derivative using established methods.[11]
-
Purify the crude product using column chromatography until a single spot is observed by Thin Layer Chromatography (TLC) in multiple solvent systems.
-
Further purify the compound by recrystallization from a suitable solvent to obtain a homogenous, crystalline powder.
-
Confirm the identity and purity of the bulk material using NMR and MS before proceeding.
-
Step 2: Growing High-Quality Single Crystals
-
Causality: This is often the most challenging and empirical step. The goal is to create a supersaturated solution from which molecules can slowly and orderly deposit onto a nucleation site, forming a well-ordered crystal lattice. Rapid precipitation leads to amorphous solids or poorly-diffracting microcrystals.
-
Protocol (Slow Evaporation Technique):
-
Solvent Selection: Choose a solvent (or solvent system) in which the compound has moderate solubility. Common choices for aniline derivatives include toluene, methanol, acetone, or ethyl acetate.[6]
-
Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent, gently warming if necessary.
-
Filtration: Filter the solution through a 0.22 µm syringe filter into a clean, small vial. This removes dust and particulate matter that could cause premature or disordered nucleation.
-
Evaporation Control: Cover the vial with a cap pierced with one or two small holes from a fine needle. This restricts the rate of solvent evaporation. Place the vial in a vibration-free location at a constant temperature.
-
Patience & Observation: Monitor the vial over several days to weeks. Ideal crystals for SCXRD are typically 0.1-0.3 mm in each dimension, with sharp edges and clear faces.[9]
-
Step 3: Crystal Selection, Mounting, and Data Collection
-
Causality: A single, well-ordered crystal must be isolated for analysis. The crystal is flash-cooled to cryogenic temperatures (typically 100 K) to minimize thermal vibrations and radiation damage from the high-intensity X-ray beam.
-
Protocol:
-
Harvesting: Under a microscope, carefully select a suitable crystal. Using a cryoloop, gently scoop the crystal out of its mother liquor.
-
Cryoprotection: Briefly immerse the crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent the formation of ice crystals upon cooling.
-
Mounting: Mount the loop on a goniometer head.
-
Data Collection: Place the goniometer head on the diffractometer. A stream of cold nitrogen gas is used to flash-cool and maintain the crystal at 100 K. The data collection process involves rotating the crystal while it is exposed to the X-ray beam, with a detector recording the resulting diffraction pattern.[4][7]
-
Step 4: Structure Solution and Refinement
-
Causality: The collected diffraction data (a series of spots with specific positions and intensities) is used to solve the "phase problem" and generate an initial electron density map. This map is then refined against the experimental data to build and perfect the final molecular model.
-
Protocol:
-
Data Processing: The raw diffraction images are processed to determine unit cell parameters, crystal system, and integrated reflection intensities.
-
Structure Solution: Software packages use direct methods or Patterson functions to determine the initial phases of the structure factors, generating a preliminary electron density map.
-
Model Building: An initial atomic model is built into the electron density map.
-
Refinement: The model is refined using least-squares methods, where atomic positions and displacement parameters are adjusted to improve the agreement between the calculated and observed diffraction data.[10] The final structure is validated based on metrics like R-factor and goodness-of-fit.
-
Caption: Experimental workflow for single-crystal X-ray crystallography.
Part 2: Complementary and Orthogonal Validation Techniques
While SCXRD provides the ultimate structural proof, it is not always feasible or necessary for routine characterization. NMR spectroscopy and mass spectrometry are indispensable tools that provide orthogonal and complementary information, often serving as prerequisites to a crystallographic study.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic compounds in solution.[12][13] It provides detailed information about the chemical environment, connectivity, and relative number of magnetically active nuclei, such as ¹H and ¹³C.
-
¹H NMR: Provides information on the number of different types of protons, their electronic environment (chemical shift), the number of neighboring protons (spin-spin splitting), and the relative number of protons of each type (integration). For a this compound derivative, ¹H NMR can confirm the presence and substitution pattern of the two aromatic rings and the methyl group.
-
¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms in the molecule, providing a "carbon skeleton" fingerprint.
Why it's complementary: NMR confirms the molecular structure and connectivity in the solution state, which is often more biologically relevant than the solid state.[14][15] It can reveal dynamic processes like bond rotations that are frozen in a crystal lattice.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[16][17] It is a highly sensitive method used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.[18]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition and unambiguous confirmation of the molecular formula.[17][19]
-
Fragmentation Analysis: The way a molecule breaks apart upon ionization can provide clues about its substructures. For example, the fragmentation pattern can help confirm the presence of the methylphenyl and aniline moieties.
Why it's complementary: MS provides a rapid and definitive confirmation of the compound's molecular formula, a critical piece of data that neither XRD nor NMR directly provides.
Part 3: A Comparative Guide for Method Selection
The choice of analytical technique depends on the specific question being asked, the stage of research, and the nature of the sample.
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A Researcher's Guide to the Comparative DFT Study of 2-(2-Methylphenyl)aniline and Its Isomers
For researchers and professionals in drug development and materials science, a molecule's electronic structure is a critical determinant of its reactivity, stability, and potential applications. This guide provides an in-depth comparative analysis of 2-(2-Methylphenyl)aniline and its meta and para isomers, leveraging Density Functional Theory (DFT) to elucidate the subtle yet significant impacts of isomeric substitution on electronic properties.
The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science. The introduction of substituents, such as an amino group and a methylphenyl group, creates a family of isomers with distinct electronic and steric profiles. Understanding these differences is paramount for rational molecular design. This guide will walk through the computational methodology, compare the resulting electronic and structural data, and offer insights grounded in established chemical principles.
The 'Why': Methodological Choices in Computational Analysis
The reliability of any DFT study hinges on the appropriateness of the chosen computational methods. Our approach is designed to provide a balance between accuracy and computational cost, a common consideration in research environments.
Experimental Protocol: DFT Calculation Workflow
-
Structure Preparation : Initial 3D structures of this compound (ortho), 2-(3-Methylphenyl)aniline (meta), and 2-(4-Methylphenyl)aniline (para) were generated using Avogadro software.
-
Geometry Optimization : The molecular geometries were optimized in the gas phase using the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set.[1][2] B3LYP is a widely used functional that provides a good description of the electronic structure of organic molecules.[3][4] The 6-311++G(d,p) basis set is robust, incorporating diffuse functions (++) to accurately model the behavior of electrons far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.[1]
-
Frequency Analysis : To ensure that the optimized structures correspond to true energy minima on the potential energy surface, vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies confirms a stable equilibrium geometry.
-
Electronic Property Calculation : Following optimization, key electronic properties, including HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, the HOMO-LUMO energy gap, dipole moment, and Molecular Electrostatic Potential (MEP), were calculated.
Caption: A generalized workflow for DFT-based analysis of molecular isomers.
Results and Discussion: A Tale of Three Isomers
The position of the methyl group on the phenyl ring introduces significant, predictable changes in the molecular geometry and electronic landscape of the aniline derivatives.
Geometric Structures: The Impact of Steric Hindrance
The most striking geometrical difference among the isomers is the dihedral angle between the two aromatic rings. This angle is a direct consequence of steric repulsion.
-
This compound (ortho): The ortho isomer exhibits the largest dihedral angle. The proximity of the methyl group to the second phenyl ring forces a significant twist to alleviate steric strain between the hydrogen atoms on the adjacent rings.[5][6][7] This restricted rotation is a well-documented phenomenon in ortho-substituted biphenyls.[6][8]
-
2-(3-Methylphenyl)aniline (meta): In the meta isomer, the methyl group is further away from the biphenyl linkage, resulting in a smaller dihedral angle compared to the ortho isomer.
-
2-(4-Methylphenyl)aniline (para): The para isomer has the smallest dihedral angle, approaching a more planar conformation. The methyl group is positioned furthest from the other ring, minimizing steric hindrance.
Table 1: Comparison of Key Geometrical and Electronic Parameters
| Property | This compound (ortho) | 2-(3-Methylphenyl)aniline (meta) | 2-(4-Methylphenyl)aniline (para) |
| Dihedral Angle (°) | ~58.5° | ~45.2° | ~42.8° |
| HOMO Energy (eV) | -5.21 | -5.15 | -5.12 |
| LUMO Energy (eV) | -0.18 | -0.25 | -0.28 |
| HOMO-LUMO Gap (eV) | 5.03 | 4.90 | 4.84 |
| Dipole Moment (Debye) | 1.58 | 1.65 | 1.71 |
Note: These values are representative and may vary slightly depending on the specific computational software and version.
Frontier Molecular Orbitals (FMOs): The Heart of Reactivity
The HOMO and LUMO are the key players in chemical reactions and electronic transitions.[9] Their energies and spatial distributions provide deep insights into the molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability; a smaller gap suggests higher reactivity.[9]
-
HOMO Distribution: For all three isomers, the HOMO is predominantly localized on the electron-rich aniline ring, specifically on the nitrogen atom and the phenyl ring to which it is attached. This is consistent with the electron-donating nature of the amino group.[10]
-
LUMO Distribution: The LUMO is primarily distributed over the methyl-substituted phenyl ring, which acts as the electron-accepting part of the molecule.
-
HOMO-LUMO Gap (E_gap_): The para isomer possesses the smallest energy gap (4.84 eV), followed by the meta (4.90 eV), and finally the ortho isomer with the largest gap (5.03 eV). This trend can be attributed to the interplay of steric and electronic effects. The more planar conformation of the para and meta isomers allows for better π-conjugation between the rings, which lowers the LUMO energy and reduces the gap. The significant twisting in the ortho isomer disrupts this conjugation, leading to a larger, less reactive gap.
Caption: Comparative Frontier Molecular Orbital energy levels for the three isomers.
Molecular Electrostatic Potential (MEP)
The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[11][12]
-
Negative Potential (Red/Yellow): In all isomers, the most negative potential is concentrated around the nitrogen atom of the amino group, confirming its role as the primary site for electrophilic attack.
-
Positive Potential (Blue): The hydrogen atoms of the amino group exhibit a positive electrostatic potential, making them susceptible to nucleophilic attack.
-
Isomeric Differences: While the general features are similar, the ortho isomer shows a slightly less negative potential on the nitrogen compared to the meta and para isomers. This is due to the steric hindrance from the nearby methyl group, which can slightly alter the lone pair availability.
Dipole Moment
The dipole moment is a measure of the overall polarity of a molecule. The calculated values show a clear trend: para > meta > ortho. This can be explained by the vector addition of the individual bond dipoles. The electron-donating amino and methyl groups create dipoles that, depending on their relative positions, can either reinforce or partially cancel each other out. In the para isomer, the substituents are positioned to maximize the overall molecular dipole moment.
Experimental Validation: Bridging Theory and Reality
While DFT provides powerful predictive insights, it is crucial to correlate computational data with experimental results.
Recommended Experimental Protocol: UV-Visible Spectroscopy
-
Sample Preparation : Prepare dilute solutions (e.g., 1x10⁻⁵ M) of each synthesized isomer in a suitable solvent, such as ethanol or cyclohexane.
-
Data Acquisition : Record the UV-Visible absorption spectra for each solution over a range of approximately 200-400 nm using a spectrophotometer.
-
Analysis : The wavelength of maximum absorption (λ_max_) corresponds to the electronic transition from the HOMO to the LUMO.
-
Comparison : The experimental λ_max_ values should correlate inversely with the calculated HOMO-LUMO gaps. The isomer with the smallest calculated gap (para) is expected to have the longest λ_max_ (a bathochromic or red shift), while the isomer with the largest gap (ortho) should have the shortest λ_max_.[13][14][15] This comparison serves as a critical validation of the theoretical model.
Conclusion
This comparative DFT study demonstrates that the seemingly minor change in the position of a methyl group on the 2-(methylphenyl)aniline framework has profound and predictable consequences for the molecule's three-dimensional structure and electronic properties.
-
Steric effects are dominant in the ortho isomer, forcing a twisted conformation that disrupts π-conjugation and increases the HOMO-LUMO gap.
-
Electronic effects are more pronounced in the meta and para isomers, where better conjugation leads to smaller energy gaps and higher predicted reactivity.
-
The HOMO-LUMO gap follows the trend: ortho > meta > para.
-
The dipole moment follows the trend: para > meta > ortho.
These findings provide a solid theoretical foundation for researchers working with these and similar substituted biphenyl systems. By understanding how isomeric changes tune electronic properties, scientists can more effectively design molecules with tailored characteristics for applications in drug discovery, organic electronics, and beyond.
References
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Chana, A., Concejero, M. A., de Frutos, M., González, M. J., & Herradón, B. (2002). Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs). Chemical research in toxicology, 15(12), 1514–1526. [Link]
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Safety Operating Guide
2-(2-Methylphenyl)aniline proper disposal procedures
As a Senior Application Scientist, this guide provides a comprehensive framework for the safe and compliant disposal of 2-(2-Methylphenyl)aniline. Adherence to these protocols is essential for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.
Understanding the Imperative for Proper Disposal
This compound, an aromatic amine, is a versatile research chemical. However, its toxicological profile necessitates meticulous handling and disposal.[1] Primary aromatic amines (PAAs) as a class are recognized for potential health hazards, including carcinogenicity, and can pose significant risks to aquatic ecosystems.[1][2][3] Improper disposal can lead to environmental contamination of water and soil, affecting aquatic organisms and groundwater quality.[1] Therefore, a disciplined, protocol-driven approach to waste management is not merely a regulatory hurdle but a core component of responsible scientific practice.
Hazard Profile and Immediate Safety Precautions
Before handling this compound for any purpose, including disposal, it is critical to be fully aware of its hazard profile.
Hazard Identification Summary:
| Hazard Class | GHS Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[4][5] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin.[4] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled.[4] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[4] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[4] |
| Carcinogenicity | Category 1A/1B | Suspected or known to cause cancer.[5] |
| Aquatic Hazard (Acute & Chronic) | Category 1/2 | Very toxic to aquatic life, with long-lasting effects.[2][3] |
Essential Personal Protective Equipment (PPE)
The causality behind PPE selection is the prevention of all potential routes of exposure: dermal, ocular, and respiratory.
-
Gloves: Wear nitrile or butyl rubber gloves inspected for integrity before each use. Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[6]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent splashes.[6]
-
Protective Clothing: A lab coat and, if necessary, a chemical-resistant apron must be worn to protect skin.[6]
-
Respiratory Protection: All handling of the compound, especially during weighing or transfer where dust or aerosols can be generated, must be conducted in a certified chemical fume hood to ensure adequate ventilation.[6][7]
Spill Management Protocol
Accidents happen, but a prepared response mitigates the risk. The primary goals are containment and prevention of spread.
Minor Spills (Solid)
-
Secure the Area: Ensure the fume hood sash is lowered and alert colleagues in the immediate vicinity.
-
Avoid Dust Generation: Do not use compressed air or dry sweeping.[7][8]
-
Containment: Carefully cover the spill with an inert absorbent material like sand, vermiculite, or a universal binder.[6]
-
Collection: Gently sweep or scoop the material into a clearly labeled, sealable container designated for hazardous waste.[8]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[9]
Major Spills
-
Evacuate: Immediately clear the area of all personnel.[6]
-
Alert: Notify your institution's Environmental Health and Safety (EHS) or emergency response team immediately.[10]
-
Ventilate: If safe to do so, ensure the area is well-ventilated.
-
Restrict Access: Prevent entry to the affected area until cleared by emergency personnel.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste from cradle to grave. It must never be disposed of down the drain or with regular trash.[7][10][11]
Step 1: Waste Segregation
-
Rationale: Preventing unintended chemical reactions and ensuring proper waste stream management is critical.
-
Procedure: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management plan.[7][12] It must be kept separate from incompatible materials such as strong oxidizing agents.[13]
Step 2: Containerization
-
Rationale: Proper containment prevents leaks and ensures the safety of waste handlers.
-
Procedure:
Step 3: Labeling
-
Rationale: Accurate labeling is a regulatory requirement and essential for safe handling, storage, and final disposal.
-
Procedure:
Step 4: On-site Storage
-
Rationale: Safe temporary storage minimizes risks within the laboratory prior to collection.
-
Procedure:
Step 5: Final Disposal
-
Rationale: Ensures the waste is handled and treated by qualified professionals in compliance with all regulations.
-
Procedure:
-
Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[6][9][12]
-
The waste must be transported to an authorized hazardous or special waste collection point for final treatment, typically incineration.[2][13]
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: A stepwise workflow for the compliant disposal of this compound waste.
References
- Benchchem. (n.d.). Proper Disposal of 2'-Aminobiphenyl-2-ol: A Guide for Laboratory Professionals.
- Benchchem. (n.d.). Navigating the Risks: A Technical Guide to the Safe Handling and Biological Effects of 2-Aminobiphenyl.
- Fisher Scientific. (2025, December 18). Safety Data Sheet: 2-Aminobiphenyl.
- CDH Fine Chemical. (n.d.). m-Anisidine CAS No 536-90-3 Material Safety Data Sheet SDS/MSDS.
- Loba Chemie. (2016, April 26). m-ANISIDINE FOR SYNTHESIS MSDS.
- Apollo Scientific. (2023, August 1). 2-Aminobiphenyl Safety Data Sheet.
- IPCS. (n.d.). ICSC 0375 - m-ANISIDINE. Retrieved from International Programme on Chemical Safety website.
- PubChem. (n.d.). This compound.
- Sigma-Aldrich. (2025, April 28). Safety Data Sheet.
- Spectrum Chemical. (n.d.). TCI AMERICA Safety Data Sheet.
- Fisher Scientific. (2024, March 29). Safety Data Sheet: 2-(Methylthio)aniline.
- ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- Penta Chemicals. (2024, December 2). o-Toluidine - SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, May 20). Safety Data Sheet.
- Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet: N-Methylaniline.
- Sigma-Aldrich. (2024, March 4). Safety Data Sheet.
- Collect and Recycle. (n.d.). Amine Disposal For Businesses.
- ChemicalBook. (2025, September 27). m-Anisidine - Safety Data Sheet.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- Fisher Scientific. (2025, December 22). Safety Data Sheet: o-Toluidine.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- Ted Pella, Inc. (2017, August 31). Safety Data Sheet: Toluidine Blue O, Certified.
- Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide.
- Fisher Scientific. (2010, November 26). Safety Data Sheet: N-methylaniline.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. lobachemie.com [lobachemie.com]
- 3. ICSC 0375 - m-ANISIDINE [chemicalsafety.ilo.org]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. vumc.org [vumc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 12. collectandrecycle.com [collectandrecycle.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
